molecular formula C10H13NO4S B1584998 N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE CAS No. 27375-52-6

N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Cat. No.: B1584998
CAS No.: 27375-52-6
M. Wt: 243.28 g/mol
InChI Key: XIICKRYAUAVEQS-UHFFFAOYSA-N
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Description

N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide
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InChI

InChI=1S/C10H13NO4S/c1-8(13)11-9-2-4-10(5-3-9)16(14,15)7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIICKRYAUAVEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067305
Record name Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-
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Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27375-52-6
Record name N-[4-[(2-Hydroxyethyl)sulfonyl]phenyl]acetamide
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Record name Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)phenyl)-
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Record name Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-
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Record name Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[(2-hydroxyethyl)sulphonyl]phenyl]acetamide
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Foundational & Exploratory

An In-Depth Technical Guide to N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide is a key chemical intermediate characterized by its acetamide and hydroxyethyl sulfonyl functionalities. These groups impart a unique combination of polarity and reactivity, making it a valuable building block in the synthesis of various specialized chemicals. Its structural similarity to known pharmacologically active moieties, such as those found in sulfonamide drugs, and its utility in the creation of reactive dyes, positions it as a compound of significant interest in both the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications, offering a technical resource for professionals in research and development.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are foundational to its application in research and development.

Table 1: Chemical Identifiers and Core Properties of this compound [1][2]

IdentifierValue
IUPAC Name N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide[1]
Synonyms 4'-(2-Hydroxyethylsulfonyl)acetanilide, p-Acetaminophenyl-2-hydroxyethylsulfone
CAS Number 27375-52-6[1]
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Appearance White to off-white crystalline solid (typical)
Melting Point 138-142 °C (typical)
Boiling Point 206.87 °C (Predicted)[3]
Solubility Soluble in water and polar organic solvents
Density 1.35 g/cm³ (Predicted)[3]

Note: Some physical properties are predicted and should be confirmed by experimental data.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process, leveraging well-established organic reactions. A common synthetic pathway initiates from a readily available starting material, which is then functionalized to introduce the key sulfonyl and acetamide groups.

General Synthetic Pathway

A plausible and efficient synthesis route starts with the protection of an aniline derivative, followed by chlorosulfonylation, and subsequent reaction with 2-aminoethanol. The final step involves the deprotection and acetylation of the amino group.

G cluster_0 Core Synthesis Workflow A Acetanilide B 4-Acetamidobenzenesulfonyl chloride A->B Chlorosulfonation (Chlorosulfonic Acid) C N-(4-((2-Aminoethyl)sulfonyl)phenyl)acetamide B->C Amination (2-Aminoethanol) D This compound C->D Hydrolysis (Implied)

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for analogous compounds.[4][5]

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • To a stirred solution of acetanilide (1 mole) in a suitable solvent (e.g., chloroform or dichloromethane), add chlorosulfonic acid (3-4 moles) dropwise at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated 4-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1 mole) in a suitable solvent such as acetone or tetrahydrofuran.

  • In a separate flask, prepare a solution of 2-aminoethanol (1.1 moles) and a base (e.g., sodium carbonate or triethylamine, 1.2 moles) in water.

  • Add the solution of 4-acetamidobenzenesulfonyl chloride dropwise to the 2-aminoethanol solution at a controlled temperature (e.g., 10-15 °C).

  • Stir the reaction mixture at room temperature for several hours until completion.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Spectroscopic and Analytical Characterization

For unambiguous identification and purity assessment, a combination of spectroscopic and chromatographic techniques is employed.

Predicted Spectroscopic Data

While experimental spectra are ideal, predicted data can provide valuable guidance for characterization.

¹H NMR (Predicted):

  • δ ~2.1 ppm (s, 3H): Acetyl (CH₃) protons.

  • δ ~3.5 ppm (t, 2H): Methylene (CH₂) protons adjacent to the sulfonyl group.

  • δ ~3.8 ppm (t, 2H): Methylene (CH₂) protons adjacent to the hydroxyl group.

  • δ ~4.9 ppm (t, 1H): Hydroxyl (OH) proton.

  • δ ~7.7-7.9 ppm (d, 2H): Aromatic protons ortho to the acetamide group.

  • δ ~7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.

  • δ ~10.3 ppm (s, 1H): Amide (NH) proton.

¹³C NMR (Predicted):

  • δ ~24 ppm: Acetyl (CH₃) carbon.

  • δ ~55 ppm: Methylene (CH₂) carbon adjacent to the sulfonyl group.

  • δ ~60 ppm: Methylene (CH₂) carbon adjacent to the hydroxyl group.

  • δ ~119-129 ppm: Aromatic (CH) carbons.

  • δ ~135-145 ppm: Quaternary aromatic carbons.

  • δ ~169 ppm: Carbonyl (C=O) carbon.

Mass Spectrometry (Predicted): The predicted mass-to-charge ratios for various adducts can be used to confirm the molecular weight.[6]

  • [M+H]⁺: 244.06381

  • [M+Na]⁺: 266.04575

  • [M-H]⁻: 242.04925

Infrared (IR) Spectroscopy: Key characteristic peaks would include:

  • ~3300-3400 cm⁻¹: N-H and O-H stretching.

  • ~1660-1680 cm⁻¹: C=O stretching (Amide I).

  • ~1520-1540 cm⁻¹: N-H bending (Amide II).

  • ~1330-1350 cm⁻¹ and ~1140-1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching.

Analytical Methodologies

A robust analytical method is crucial for quality control and reaction monitoring.

G cluster_1 HPLC-UV Analysis Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC System A->B C C18 Reversed-Phase Column B->C D Isocratic or Gradient Elution (e.g., Acetonitrile/Water) C->D E UV Detection (e.g., at 254 nm) D->E F Quantification (Peak Area vs. Standard) E->F

Caption: A typical workflow for the HPLC analysis of this compound.

Table 2: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water (with optional acidifier like formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Applications in Synthesis

The bifunctional nature of this compound makes it a versatile intermediate.

Intermediate for Reactive Dyes

The hydroxyethyl sulfonyl group is a precursor to the vinyl sulfone reactive group, which is widely used in reactive dyes for cellulosic fibers like cotton.

Activation Pathway:

Under alkaline conditions (e.g., during the dyeing process), the hydroxyethyl sulfonyl group undergoes an elimination reaction to form a vinyl sulfone group. This electrophilic vinyl sulfone group then reacts with nucleophilic groups (e.g., hydroxyl groups) on the cellulose fiber via a Michael addition, forming a stable covalent bond.

G A Hydroxyethyl Sulfone (on Dye Intermediate) B Vinyl Sulfone (Activated Dye) A->B Base (e.g., NaOH) Elimination Reaction D Covalent Bond Formation (Dye-Fiber Adduct) B->D Michael Addition C Cellulose Fiber (with -OH groups) C->D

Caption: Activation and reaction mechanism of a vinyl sulfone precursor dye with cellulose.

This covalent linkage is responsible for the high wash fastness of reactive dyes. The acetamide group on the aromatic ring can be further functionalized or may serve as part of the chromophore system of the final dye molecule.

Potential in Pharmaceutical Development

Both the acetanilide and sulfonamide moieties are well-known pharmacophores.

  • Acetanilide Derivatives: Many acetanilide derivatives exhibit analgesic and antipyretic properties.[7]

  • Sulfonamides: This class of compounds has a broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibitory, and anticancer effects.[8]

The presence of both these groups, along with the hydroxyethyl sulfonyl moiety which can influence solubility and pharmacokinetic properties, makes this compound an attractive scaffold for the design and synthesis of novel therapeutic agents. Further derivatization of the hydroxyl and amide groups could lead to the generation of libraries of compounds for biological screening.

Safety and Handling

According to the European Chemicals Agency (ECHA), this compound is not classified as a hazardous substance.[1] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of materials science and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its unique combination of functional groups allows for further derivatization into a wide range of target molecules. This guide provides a foundational understanding of its properties and applications, serving as a resource for scientists and researchers seeking to utilize this compound in their work. Further exploration of its reaction chemistry and biological activity is likely to uncover new and valuable applications.

References

  • PrepChem. Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). Available at: [Link].

  • Science of Synthesis. Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. Available at: [Link] Synthesis.com/discussions/synthesis-of-n-1-1-dimethyl-2-phenylethyl-acetamide.

  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available at: [Link].

  • International Union of Crystallography. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link].

  • PubChemLite. This compound. Available at: [Link].

  • ResearchGate. N-[4-(Ethylsulfamoyl)phenyl]acetamide. Available at: [Link].

  • National Center for Biotechnology Information. Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. PubChem Compound Summary for CID 33798. Available at: [Link].

  • U.S. Environmental Protection Agency. Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- - Substance Details. Available at: [Link].

  • National Center for Biotechnology Information. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. PubChem Compound Summary for CID 101240. Available at: [Link].

  • National Center for Biotechnology Information. N-[4-(2-hydroxyethyl)phenyl]acetamide. PubChem Compound Summary for CID 3295905. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link].

  • National Center for Biotechnology Information. N4-Acetylsulfanilamide. PubChem Compound Summary for CID 8482. Available at: [Link].

  • National Center for Biotechnology Information. N-[4-[(2-hydroxyethylamino)sulfamoyl]phenyl]acetamide. PubChem Compound Summary for CID 4118405. Available at: [Link].

  • ResearchGate. Theoretical IR Spectra of 2-Hydroxy-N-(4-Methyl) Phenylacetamide and... Available at: [Link].

  • ATB. N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. Available at: [Link].

  • National Center for Biotechnology Information. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available at: [Link].

  • NIST. Acetamide, N-(2-hydroxyethyl)-. Available at: [Link].

  • National Center for Biotechnology Information. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Available at: [Link].

  • ResearchGate. (PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Available at: [Link].

Sources

"N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE" chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

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"N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

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An In-Depth Technical Guide to the Synthesis of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The presence of a sulfonamide linkage, an acetamido group, and a primary alcohol offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this compound, starting from readily available commercial reagents. As a Senior Application Scientist, this document is structured to not only provide a step-by-step protocol but also to offer insights into the rationale behind the chosen synthetic strategy and methodologies.

Physicochemical Properties of the Target Molecule

A clear understanding of the target compound's properties is essential for its synthesis, purification, and characterization.

PropertyValueSource
Molecular Formula C10H13NO4SPubChem[1]
Molecular Weight 243.28 g/mol PubChem[1]
IUPAC Name N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamidePubChem[1]
CAS Number 27375-52-6PubChem[1]

Retrosynthetic Analysis and Synthesis Pathway Rationale

The synthesis of this compound can be logically approached through a two-step process. The core of this strategy lies in the formation of a stable sulfonamide bond between a suitable sulfonyl chloride precursor and an amino alcohol.

Our retrosynthetic analysis identifies 4-acetamidobenzenesulfonyl chloride and ethanolamine (2-aminoethanol) as the key precursors. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials. The synthesis of the intermediate, 4-acetamidobenzenesulfonyl chloride, from acetanilide is a classic and well-documented electrophilic aromatic substitution reaction.

Synthesis Pathway Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate Step 1: Sulfonylation (Electrophilic Aromatic Substitution) ChlorosulfonicAcid Chlorosulfonic Acid (HSO3Cl) Target This compound Intermediate->Target Step 2: Sulfonamide Formation (Nucleophilic Acyl Substitution) Ethanolamine Ethanolamine (2-Aminoethanol)

Caption: A two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Intermediate)

This procedure is adapted from established methods for the chlorosulfonation of acetanilide.[2][3]

Materials and Reagents:

  • Acetanilide

  • Chlorosulfonic acid

  • Ice

  • Water (deionized)

  • Benzene (for recrystallization, optional)

Equipment:

  • Round-bottom flask with a mechanical stirrer

  • Cooling bath (ice-water)

  • Dropping funnel

  • Gas absorption trap (for HCl gas)

  • Suction filtration apparatus (Büchner funnel and flask)

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a fume hood, equip a 500 mL round-bottom flask with a mechanical stirrer and place it in a cooling bath.

  • Addition of Chlorosulfonic Acid: Carefully add 290 g (165 mL) of chlorosulfonic acid to the flask. Cool the acid to approximately 10-15°C.

  • Addition of Acetanilide: While maintaining the temperature between 10-15°C, slowly and portion-wise add 67.5 g of acetanilide to the stirred chlorosulfonic acid. This addition should take about 15-20 minutes. Vigorous evolution of hydrogen chloride gas will occur; ensure the gas is safely vented or trapped.

  • Reaction Completion: After the addition is complete, remove the cooling bath and heat the reaction mixture to 60°C for two hours to ensure the reaction goes to completion. The disappearance of gas bubbles indicates the reaction is nearing completion.[3]

  • Work-up and Isolation: In a separate large beaker (in the fume hood), prepare a mixture of 1 kg of crushed ice and a small amount of water to create a slurry. Slowly and carefully pour the warm reaction mixture into the ice slurry with constant stirring. This will decompose the excess chlorosulfonic acid.

  • Filtration and Washing: The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any remaining acid.

  • Drying: Press the crude product to remove as much water as possible. The crude material can often be used directly in the next step. For a purer product, it can be recrystallized from benzene. The expected yield of the crude product is typically in the range of 77-81%.[3]

In-process Controls and Characterization of the Intermediate:

  • Melting Point: The melting point of pure 4-acetamidobenzenesulfonyl chloride is 149°C.[3] A melting point determination of the crude product can give an indication of its purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the sulfonyl chloride group (around 1370 and 1180 cm⁻¹) and the amide group (C=O stretch around 1670 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

Part 2: Synthesis of this compound (Target Molecule)

This step involves the reaction of the synthesized 4-acetamidobenzenesulfonyl chloride with ethanolamine to form the desired sulfonamide.

Materials and Reagents:

  • 4-Acetamidobenzenesulfonyl chloride (from Part 1)

  • Ethanolamine (2-aminoethanol)

  • A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A base (e.g., Triethylamine, Pyridine)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., Ethanol, Ethyl acetate/Hexane mixture)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • Reaction Setup: Dissolve the crude 4-acetamidobenzenesulfonyl chloride (e.g., 0.1 mol) in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Ethanolamine and Base: In a separate flask, prepare a solution of ethanolamine (e.g., 0.11 mol, a slight excess) and a base like triethylamine (e.g., 0.12 mol) in the same solvent. Add this solution dropwise to the stirred solution of the sulfonyl chloride at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by Thin Layer Chromatography, TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure this compound as a solid.

In-process Controls and Characterization of the Final Product:

  • Thin Layer Chromatography (TLC): Monitor the reaction progress by TLC to determine the consumption of the starting material and the formation of the product.

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons with appropriate chemical shifts and splitting patterns. Key signals would include those for the acetyl group, the aromatic protons, the methylene groups of the hydroxyethylsulfonyl moiety, and the N-H proton of the amide.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the correct number of carbon signals corresponding to the molecular structure.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or another suitable method should be used to confirm the molecular weight of the product (m/z for [M+H]⁺ or [M+Na]⁺).

    • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol (broad, around 3400 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and the S=O stretches of the sulfone (around 1330 and 1150 cm⁻¹).

Experimental Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Final Product Synthesis P1_Start Acetanilide + Chlorosulfonic Acid P1_Reaction Sulfonylation Reaction (60°C, 2h) P1_Start->P1_Reaction P1_Workup Quenching on Ice P1_Reaction->P1_Workup P1_Isolation Filtration & Washing P1_Workup->P1_Isolation P1_Product Crude 4-Acetamidobenzenesulfonyl Chloride P1_Isolation->P1_Product P2_Start Intermediate + Ethanolamine + Base in Solvent P1_Product->P2_Start Use as starting material P2_Reaction Sulfonamide Formation (0°C to RT) P2_Start->P2_Reaction P2_Workup Aqueous Work-up (Acid/Base Washes) P2_Reaction->P2_Workup P2_Purification Drying, Solvent Removal, & Recrystallization P2_Workup->P2_Purification P2_Product Pure this compound P2_Purification->P2_Product

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Safety Considerations

  • Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic HCl gas. All manipulations involving this reagent must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.

  • The reactions described involve the use of various organic solvents which may be flammable and/or toxic. Ensure adequate ventilation and avoid sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis before commencing any experimental work.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By starting with readily available materials and employing well-understood chemical transformations, this compound can be synthesized in good yield and high purity. The in-process controls and characterization techniques outlined are crucial for ensuring the quality and identity of the intermediate and final product, which is a key aspect of good laboratory practice in research and drug development.

References

  • PubChem. Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. National Center for Biotechnology Information. [Link]

  • Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes for N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are curated from established literature and offer researchers a robust framework for the preparation of these valuable molecules.

Introduction: The Significance of the Sulfonylacetamide Scaffold

The this compound core structure is a key pharmacophore found in a variety of biologically active compounds. The presence of the acetamide group, the aromatic ring, and the hydroxyethyl sulfone moiety imparts a unique combination of physicochemical properties that are conducive to favorable interactions with biological targets. The sulfonamide linkage is a well-established functional group in numerous therapeutic agents, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties. The hydroxyethyl group can participate in hydrogen bonding, enhancing solubility and target engagement. This guide will explore the primary synthetic strategies to access this versatile scaffold and its analogs.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals two principal bond disconnections that give rise to two convergent and practical synthetic strategies.

G cluster_route1 Route 1: Sulfonylation Approach cluster_route2 Route 2: Sulfide Oxidation Approach Target This compound Intermediate1 4-Acetamidobenzenesulfonyl chloride Target->Intermediate1 C-S Bond Formation Reagent1 Ethylene glycol or 2-Chloroethanol Intermediate2 2-(4-Acetamidophenylthio)ethanol Target->Intermediate2 Oxidation Reagent2 2-Haloethanol or Ethylene oxide StartingMaterial1 Acetanilide Intermediate1->StartingMaterial1 Chlorosulfonation StartingMaterial2 4-Acetamidothiophenol Intermediate2->StartingMaterial2 S-Alkylation

Caption: Retrosynthetic analysis of this compound.

This analysis leads to two distinct and reliable synthetic routes, each with its own set of advantages and considerations.

Synthetic Route 1: The Sulfonylation Approach

This route commences with the readily available starting material, acetanilide, and proceeds through a key sulfonyl chloride intermediate.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

The initial and critical step in this pathway is the chlorosulfonation of acetanilide. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the para position of the benzene ring. The acetyl group serves as a protecting group for the amine, preventing undesirable side reactions and directing the substitution to the para position.

Reaction:

Acetanilide + Chlorosulfonic Acid → 4-Acetamidobenzenesulfonyl Chloride

Causality Behind Experimental Choices:

  • Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. An excess is typically used to serve as both the reagent and the solvent.

  • Temperature Control: The reaction is highly exothermic and releases hydrogen chloride gas. Careful temperature control, usually starting at low temperatures and gradually warming, is crucial to prevent uncontrolled reactions and charring of the starting material.[1][2]

  • Work-up: The reaction mixture is quenched by pouring it onto ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the desired product, which is a solid.

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas outlet connected to a trap for acidic gases.

  • Cool the flask in an ice bath and slowly add chlorosulfonic acid (e.g., 4-5 equivalents relative to acetanilide).

  • While maintaining the low temperature, add dry acetanilide in small portions with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time (e.g., 1-2 hours) to ensure complete reaction.[1]

  • Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the product under vacuum. The crude product is often of sufficient purity for the next step.

Step 2: Formation of the Hydroxyethyl Sulfone Moiety

There are two primary methods to introduce the 2-hydroxyethyl sulfone group from the sulfonyl chloride intermediate.

This method involves the reduction of the sulfonyl chloride to a sulfinate, followed by alkylation with 2-chloroethanol.

Reaction Scheme:

  • 4-Acetamidobenzenesulfonyl Chloride + Sodium Sulfite → Sodium 4-acetamidobenzenesulfinate

  • Sodium 4-acetamidobenzenesulfinate + 2-Chloroethanol → this compound

Causality Behind Experimental Choices:

  • Reduction to Sulfinate: Sodium sulfite is a mild reducing agent that selectively reduces the sulfonyl chloride to the corresponding sulfinate salt. The reaction is typically carried out in an aqueous medium.

  • Alkylation: The sulfinate anion is a good nucleophile and readily displaces the chloride from 2-chloroethanol in an SN2 reaction to form the sulfone. The reaction is often performed at elevated temperatures to drive it to completion.

Experimental Protocol: Two-Step Synthesis from Sulfonyl Chloride

Part 1: Synthesis of Sodium 4-acetamidobenzenesulfinate

  • Dissolve sodium sulfite in water in a reaction flask.

  • Add 4-acetamidobenzenesulfonyl chloride portion-wise to the stirred solution, maintaining a controlled temperature.

  • After the addition, continue stirring until the reaction is complete (as monitored by TLC).

  • The sodium sulfinate salt can be isolated or used directly in the next step.

Part 2: Synthesis of this compound

  • To the aqueous solution of sodium 4-acetamidobenzenesulfinate, add 2-chloroethanol.

  • Adjust the pH to slightly basic conditions (e.g., with sodium bicarbonate) to ensure the sulfinate is in its anionic form.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed.

  • Cool the reaction mixture to induce crystallization of the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

A more direct approach involves the reaction of 4-acetamidobenzenesulfonyl chloride with ethylene glycol. This reaction likely proceeds through the formation of a sulfonate ester intermediate, which then undergoes rearrangement or further reaction to form the sulfone.

Reaction:

4-Acetamidobenzenesulfonyl Chloride + Ethylene Glycol → this compound

Causality Behind Experimental Choices:

  • Reagent: Ethylene glycol acts as both a reactant and a solvent. A large excess is often used.

  • Base: A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Experimental Protocol: Direct Synthesis from Sulfonyl Chloride and Ethylene Glycol

  • Dissolve 4-acetamidobenzenesulfonyl chloride in a suitable solvent, or use an excess of ethylene glycol as the solvent.

  • Add a base (e.g., pyridine) to the mixture.

  • Slowly add ethylene glycol if it is not used as the solvent.

  • Heat the reaction mixture under controlled conditions until the reaction is complete.

  • The work-up procedure typically involves dilution with water and extraction with an organic solvent.

  • The product is then isolated by removal of the solvent and purified by recrystallization or column chromatography.

Synthetic Route 2: The Sulfide Oxidation Approach

This alternative strategy involves the initial formation of a thioether, which is subsequently oxidized to the desired sulfone.

Step 1: Synthesis of 2-(4-Acetamidophenylthio)ethanol

This key intermediate is prepared by the S-alkylation of 4-acetamidothiophenol.

Reaction:

4-Acetamidothiophenol + 2-Haloethanol (e.g., 2-Chloroethanol or 2-Bromoethanol) → 2-(4-Acetamidophenylthio)ethanol

Causality Behind Experimental Choices:

  • Starting Material: 4-Acetamidothiophenol can be prepared from 4-aminothiophenol by acetylation or from 4-acetamidobenzenesulfonyl chloride by reduction.[3]

  • Base: A base, such as sodium hydroxide or potassium carbonate, is required to deprotonate the thiol to form the more nucleophilic thiophenolate anion.

  • Solvent: A polar aprotic solvent like DMF or DMSO can be used to facilitate the SN2 reaction.[4]

  • Alternative Reagent: Ethylene oxide can also be used as the electrophile, which reacts with the thiophenolate in a ring-opening reaction.[5]

Experimental Protocol: Synthesis of 2-(4-Acetamidophenylthio)ethanol

  • Dissolve 4-acetamidothiophenol in a suitable solvent (e.g., ethanol, DMF).

  • Add a base (e.g., sodium ethoxide or potassium carbonate) and stir to form the thiophenolate salt.

  • Slowly add 2-chloroethanol or 2-bromoethanol to the reaction mixture.

  • Heat the mixture if necessary to drive the reaction to completion (monitor by TLC).

  • After the reaction is complete, cool the mixture and pour it into water.

  • The product may precipitate or can be extracted with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Oxidation of the Sulfide to the Sulfone

The final step in this route is the oxidation of the sulfide intermediate to the corresponding sulfone.

Reaction:

2-(4-Acetamidophenylthio)ethanol + Oxidizing Agent → this compound

Causality Behind Experimental Choices:

  • Oxidizing Agent: A variety of oxidizing agents can be used for this transformation. The choice of oxidant is critical to ensure complete oxidation to the sulfone without over-oxidation of the alcohol functionality.

    • Hydrogen Peroxide (H₂O₂): A common and environmentally friendly oxidant. The reaction is often catalyzed by an acid (e.g., acetic acid) or a metal catalyst. Two equivalents of H₂O₂ are required for the conversion of a sulfide to a sulfone.

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A powerful and reliable oxidant for this transformation.

    • Oxone® (Potassium Peroxymonosulfate): A versatile and easy-to-handle solid oxidant.

  • Stoichiometry: Careful control of the stoichiometry of the oxidizing agent is necessary. Using approximately two equivalents will favor the formation of the sulfone over the sulfoxide.

  • Solvent: The choice of solvent depends on the oxidant used. Alcohols, chlorinated solvents, or acetic acid are commonly employed.

Experimental Protocol: Oxidation of 2-(4-Acetamidophenylthio)ethanol

  • Dissolve 2-(4-acetamidophenylthio)ethanol in a suitable solvent (e.g., glacial acetic acid or methanol).

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise, maintaining a low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC).

  • The work-up procedure will vary depending on the oxidant used. For hydrogen peroxide, it may involve quenching with a reducing agent (e.g., sodium bisulfite) followed by extraction.

  • Isolate the crude product and purify by recrystallization.

Data Presentation: Comparative Analysis of Synthetic Routes

RouteKey IntermediateStarting MaterialKey ReactionsAdvantagesDisadvantages
1: Sulfonylation 4-Acetamidobenzenesulfonyl chlorideAcetanilideChlorosulfonation, Sulfonylation/AlkylationConvergent, well-established reactionsUse of corrosive chlorosulfonic acid, potential for side reactions
2: Sulfide Oxidation 2-(4-Acetamidophenylthio)ethanol4-AcetamidothiophenolS-Alkylation, OxidationMilder conditions for C-S bond formationRequires an additional oxidation step, potential for over-oxidation

Visualization of Synthetic Workflows

G cluster_route1 Route 1: Sulfonylation Approach Acetanilide Acetanilide Chlorosulfonation 4-Acetamidobenzenesulfonyl chloride Acetanilide->Chlorosulfonation Chlorosulfonic Acid Sulfonylation N-(4-((2-HYDROXYETHYL)SULFONYL) PHENYL)ACETAMIDE Chlorosulfonation->Sulfonylation Ethylene Glycol or 2-Chloroethanol

Caption: Workflow for the Sulfonylation Approach (Route 1).

G cluster_route2 Route 2: Sulfide Oxidation Approach Thiophenol 4-Acetamidothiophenol Alkylation 2-(4-Acetamidophenylthio)ethanol Thiophenol->Alkylation 2-Haloethanol or Ethylene Oxide Oxidation N-(4-((2-HYDROXYETHYL)SULFONYL) PHENYL)ACETAMIDE Alkylation->Oxidation Oxidizing Agent (e.g., H₂O₂)

Caption: Workflow for the Sulfide Oxidation Approach (Route 2).

Synthesis of Derivatives

The synthetic routes described above are highly adaptable for the preparation of a wide range of derivatives. Modifications can be introduced at various stages:

  • Varying the Acyl Group: Instead of acetanilide, other acylated anilines can be used as starting materials to introduce different N-acyl groups.

  • Substitution on the Aromatic Ring: Substituted anilines can be used as precursors to introduce various functionalities on the phenyl ring. The directing effects of these substituents must be considered during the chlorosulfonation step.

  • Modification of the Hydroxyethyl Chain: In Route 2, different substituted epoxides or haloalcohols can be used to introduce variations in the side chain attached to the sulfonyl group.

Purification and Characterization

Purification of the final products is typically achieved by recrystallization from a suitable solvent or solvent mixture, such as ethanol, water, or a combination thereof.[6] Column chromatography can also be employed for more challenging purifications.

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H, C=O, S=O).

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of this compound and its derivatives can be accomplished through two primary, robust synthetic routes. The choice between the sulfonylation approach and the sulfide oxidation approach will depend on the availability of starting materials, the desired scale of the synthesis, and the specific functionalities to be incorporated into the final molecule. This guide provides the fundamental principles and practical protocols to enable researchers in the field of drug discovery and development to successfully synthesize these important compounds.

References

Sources

An In-depth Technical Guide to N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

This compound is a sulfonamide derivative characterized by an acetamide group and a hydroxyethyl sulfonyl moiety attached to a central phenyl ring. This unique combination of functional groups imparts specific physicochemical properties that are of interest for various research and development applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄SPubChem[1]
Average Molecular Weight 243.28 g/mol PubChem[1]
Monoisotopic Mass 243.05652907 DaPubChem[1]
IUPAC Name N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamidePubChem[1]
CAS Number 27375-52-6PubChem[1]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCOPubChem[1]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process, as outlined in the literature. This process involves the formation of a key intermediate, 4-acetamidobenzenesulfinic acid, followed by its reaction with chloroethanol.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Formation of 4-acetamidobenzenesulfinic acid cluster_1 Step 2: Synthesis of Final Compound A 4-acetamidobenzenesulfonyl chloride C 4-acetamidobenzenesulfinic acid A->C Reaction at 30-35°C, 1.5-2 hours B Sodium sulfite & Sodium bicarbonate B->C C_ref 4-acetamidobenzenesulfinic acid E This compound C_ref->E Reaction at 96-100°C, pH 7.5-8, 8-10 hours D Chloroethanol D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established methods for the synthesis of related compounds and information from available patents[2].

Step 1: Synthesis of 4-acetamidobenzenesulfinic acid

  • In a reaction vessel, combine water, sodium sulfite, and sodium bicarbonate.

  • While maintaining the temperature between 30-35°C, slowly add 4-acetamidobenzenesulfonyl chloride to the mixture.

  • Allow the reaction to proceed for 1.5 to 2 hours at this temperature.

  • Cool the reaction mixture and filter to remove any inorganic salts.

  • Acidify the filtrate with hydrochloric acid to precipitate the 4-acetamidobenzenesulfinic acid.

  • Collect the precipitate by filtration and dry thoroughly.

Step 2: Synthesis of this compound

  • Suspend the dried 4-acetamidobenzenesulfinic acid in water.

  • Adjust the pH of the suspension to between 7.5 and 8.0 using a suitable base.

  • Slowly add chloroethanol to the reaction mixture.

  • Heat the mixture to a temperature of 96-100°C, ensuring the pH is maintained between 7.5 and 8.0.

  • Maintain these reaction conditions for 8 to 10 hours.

  • Cool the reaction mixture to induce precipitation of the final product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain this compound of high purity[2].

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxyethyl group, the methyl protons of the acetamide group, and the amine and hydroxyl protons. The para-substitution on the aromatic ring should result in a characteristic doublet of doublets pattern[3].

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretching of the amide.

  • C=O stretching of the amide.

  • S=O stretching of the sulfonyl group.

  • O-H stretching of the hydroxyl group.

  • Aromatic C-H and C=C stretching.

Potential Applications in Research and Drug Development

While specific biological activity data for this compound is not widely published, the structural motifs present in the molecule suggest several areas of potential research interest. The broader class of N-(substituted phenyl)acetamides has been investigated for a variety of biological activities.

Areas of Investigation
  • Enzyme Inhibition: N-(substituted phenyl)acetamides have been explored as inhibitors of various enzymes, including proteases and dihydrofolate reductase (DHFR)[4].

  • Analgesic and Anti-inflammatory Activity: The acetanilide scaffold is a well-known pharmacophore in analgesic and anti-inflammatory drugs[4].

  • Antimicrobial and Antitumor Properties: The acetamide moiety is a component of various compounds with demonstrated antimicrobial and antitumor activities[5].

The presence of the sulfonyl group can influence the molecule's solubility, polarity, and ability to form hydrogen bonds, which are critical factors in drug design and biological activity.

Potential_Applications cluster_0 Core Structure cluster_1 Potential Research Areas A This compound B Enzyme Inhibition (e.g., Protease, DHFR) A->B based on N-(substituted phenyl)acetamide class C Analgesic & Anti-inflammatory Agent Discovery A->C based on acetanilide scaffold D Antimicrobial & Antitumor Agent Development A->D based on acetamide moiety

Caption: Potential research applications of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a compound with a well-defined structure and accessible synthetic route. While its specific biological activities are yet to be extensively explored, its structural relationship to known bioactive molecules makes it a person of interest for further investigation in medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

  • Ahmad, I., et al. (2013). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E69(Pt 7), o1033–o1034. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33798, Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Retrieved January 23, 2026 from [https://pubchem.ncbi.nlm.nih.gov/compound/Acetamide_-N-4-(2-hydroxyethyl_sulfonyl_phenyl_--]([Link].

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData, 9(4), x240413. [Link]

  • Method for preparing 4- (2-hydroxyethyl sulfone) acetanilide. (2012).
  • Elgemeie, G. H., et al. (2017). Synthesis and antimicrobial evaluation of new N-phenylacetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1046–1055. [Link]

Sources

An In-depth Technical Guide to N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide, a compound of interest for researchers in medicinal chemistry and materials science. We will delve into its chemical characteristics, a detailed synthesis protocol, and explore its potential therapeutic applications based on the broader class of N-phenylacetamide and sulfonamide derivatives.

Core Chemical Identity and Properties

N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide is a sulfonamide-containing acetanilide derivative. Its structure is characterized by a central phenyl ring substituted with an acetamido group and a 2-hydroxyethylsulfonyl group at the para position.

PropertyValueSource
IUPAC Name N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide[PubChem][1]
Molecular Formula C₁₀H₁₃NO₄S[PubChem][1]
Molecular Weight 243.28 g/mol [PubChem][1]
CAS Number 27375-52-6[PubChem][1]
Predicted XlogP -0.1[PubChemLite][2]
Hydrogen Bond Donors 2[PubChem][1]
Hydrogen Bond Acceptors 4[PubChem][1]

Synthesis of N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide: A Step-by-Step Protocol

The synthesis of N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide can be approached through a multi-step process, beginning with the acetylation of a suitable aniline precursor. The following protocol is a scientifically robust pathway derived from established methodologies for analogous compounds.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Reduction cluster_3 Step 4: Alkylation 4_aminophenol 4-Aminophenol acetaminophen N-(4-hydroxyphenyl)acetamide (Acetaminophen) 4_aminophenol->acetaminophen Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetaminophen sulfonyl_chloride 4-acetamido- benzenesulfonyl chloride acetaminophen->sulfonyl_chloride Electrophilic Aromatic Substitution chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sulfonyl_chloride sulfinic_acid Sodium 4-acetamido- benzenesulfinate sulfonyl_chloride->sulfinic_acid Reduction sodium_sulfite Sodium Sulfite sodium_sulfite->sulfinic_acid target_compound N-[4-(2-hydroxyethylsulfonyl) -phenyl]acetamide sulfinic_acid->target_compound Alkylation & Oxidation (in situ or subsequent) ethylene_chlorohydrin 2-Chloroethanol (Ethylene Chlorohydrin) ethylene_chlorohydrin->target_compound

Caption: A multi-step synthesis pathway for N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide.

Detailed Protocol

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Acetaminophen)

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 21.8 g (0.2 mol) of 4-aminophenol in 100 mL of glacial acetic acid.

  • Acetylation: Slowly add 22.5 mL (0.24 mol) of acetic anhydride to the stirring solution.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 30 minutes.

  • Workup: Cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation. Pour the mixture into 400 mL of cold water with stirring.

  • Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallization from a water/ethanol mixture can be performed for further purification.

Step 2: Synthesis of 4-acetamidobenzenesulfonyl chloride

  • Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place 15.1 g (0.1 mol) of dry N-(4-hydroxyphenyl)acetamide.

  • Chlorosulfonation: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add 40 mL (0.6 mol) of chlorosulfonic acid via the dropping funnel over 1 hour, ensuring the temperature does not exceed 10 °C.[3]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Isolation: The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Collect the product by vacuum filtration, wash thoroughly with cold water, and use it immediately in the next step due to its moisture sensitivity.

Step 3: Synthesis of Sodium 4-acetamidobenzenesulfinate

  • Reaction Setup: Prepare a solution of 25 g (0.2 mol) of sodium sulfite in 150 mL of water in a 500 mL flask and warm it to 50-60 °C.

  • Reduction: Add the moist 4-acetamidobenzenesulfonyl chloride from the previous step portion-wise to the warm sodium sulfite solution with stirring.

  • Neutralization: After the addition is complete, add sodium bicarbonate until the solution is neutral to litmus paper.

  • Isolation: Cool the solution in an ice bath. The sodium 4-acetamidobenzenesulfinate will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry.

Step 4: Synthesis of N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide

  • Reaction Setup: In a 250 mL flask, dissolve the sodium 4-acetamidobenzenesulfinate from the previous step in 100 mL of a 1:1 ethanol/water mixture.

  • Alkylation: Add 9.7 g (0.12 mol) of 2-chloroethanol (ethylene chlorohydrin) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation (if necessary): While the alkylation of the sulfinate can directly lead to the sulfone, a separate oxidation step might be required for better yields. After alkylation, the solvent can be removed, and the residue dissolved in a suitable solvent like acetic acid. A controlled amount of an oxidizing agent (e.g., hydrogen peroxide) can then be added.

  • Workup: After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide.

Potential Applications and Mechanism of Action

While specific research on N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide is limited, its structural motifs—the N-phenylacetamide and sulfonamide groups—are present in a wide array of biologically active compounds. This allows for informed speculation on its potential applications and mechanisms of action.

Potential Therapeutic Areas
  • Analgesic and Anti-inflammatory: The N-phenylacetamide core is famously found in acetaminophen (paracetamol), a widely used analgesic and antipyretic.[3][4] Derivatives of N-phenylacetamide are being explored as non-hepatotoxic alternatives to acetaminophen.[4][5] The mechanism of action for such compounds is thought to involve the central nervous system, potentially through modulation of the endocannabinoid system and activation of transient receptor potential vanilloid-1 (TRPV1) channels.[4] Furthermore, some N-phenylacetamide derivatives have shown anti-inflammatory properties by reducing pro-inflammatory cytokines like IL-1β and TNF-α, as well as mitigating oxidative stress.[6]

  • Antimicrobial: The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. Phenylacetamide derivatives incorporating other heterocyclic moieties have demonstrated promising in vitro activity against various bacteria, with some evidence suggesting they act by causing cell membrane rupture.[7]

Hypothesized Mechanism of Action Diagram

Hypothesized_MoA cluster_analgesic Analgesic/Anti-inflammatory Pathway cluster_antimicrobial Antimicrobial Pathway Compound N-[4-(2-hydroxyethylsulfonyl) -phenyl]acetamide COX_Inhibition Cyclooxygenase (COX) Inhibition Compound->COX_Inhibition Potential Endocannabinoid Endocannabinoid System Modulation Compound->Endocannabinoid Potential Cytokine_Reduction Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β) Compound->Cytokine_Reduction Potential Membrane_Disruption Bacterial Cell Membrane Disruption Compound->Membrane_Disruption Potential Analgesia Analgesia & Antipyresis COX_Inhibition->Analgesia Endocannabinoid->Analgesia Anti_inflammation Anti-inflammatory Effect Cytokine_Reduction->Anti_inflammation Cell_Lysis Bacterial Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Hypothesized mechanisms of action for N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide based on its structural components.

Safety and Handling

Conclusion

N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide represents an interesting chemical scaffold with potential for further investigation in drug discovery and materials science. The synthesis protocol provided herein offers a reliable method for its preparation, enabling researchers to explore its biological activities and physical properties. Future studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in various preclinical models.

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900–905. [Link]

  • Bazan, H. A., Bhattacharjee, S., Burgos, C., Recio, J., Abet, V., Pahng, A. R., Jun, B., Heap, J., Ledet, A. J., Gordon, W. C., Edwards, S., Paul, D., Alvarez-Builla, J., & Bazan, N. G. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33798, Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Retrieved January 23, 2026, from [Link]

  • Barreiro, E. J., Fraga, C. A. M., Lima, L. M., & Miranda, A. L. P. (2002). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 10(9), 3047–3055.
  • ResearchGate. (n.d.). (PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved January 23, 2026, from [Link]

  • Uppu, R. M., et al. (2023). N-(4-Hydroxyphenyl)acetamide. Molbank, 2023(2), M1629. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details - SRS: Acetamide, N-ethyl-N-[4-[(methylsulfonyl)amino]phenyl]-. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3295905, N-[4-(2-hydroxyethyl)phenyl]acetamide. Retrieved January 23, 2026, from [Link]

  • PubChemLite. (n.d.). N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4118405, N-[4-[(2-hydroxyethylamino)sulfamoyl]phenyl]acetamide. Retrieved January 23, 2026, from [Link]

  • Deere, C. J., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 995–999. [Link]

  • Mohamed, S. K., et al. (2013). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1685. [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 770010, 4-Acetamidobenzenesulfonanilide. Retrieved January 23, 2026, from [Link]

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A Framework for Investigating the Biological Potential of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Drug Discovery and Development Professionals

Abstract

N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE is a distinct organic compound with a well-defined chemical structure. While its synthesis and basic properties are documented, a thorough exploration of its biological activities and therapeutic potential remains largely uncharted territory. This technical guide outlines a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to systematically investigate the biological profile of this compound. By integrating in silico predictive modeling with robust in vitro experimental workflows, this framework provides a scientifically rigorous pathway to unlock the potential of this compound and its derivatives in modern drug discovery.

Introduction: Unveiling a Molecule of Interest

This compound is a chemical entity identified by its CAS number 27375-52-6 and molecular formula C10H13NO4S.[1][2] Its structure features a central phenyl ring substituted with an acetamide group and a 2-hydroxyethyl)sulfonyl group. While currently recognized primarily as a chemical intermediate, its structural motifs are present in molecules with known biological activities, suggesting a latent therapeutic potential.

The N-phenylacetamide scaffold, for instance, is a core component of various compounds that have been explored for their antibacterial and nematicidal properties.[3] Furthermore, derivatives of acetamide have shown promise as carbonic anhydrase inhibitors with antiproliferative effects and as safer analgesic alternatives to acetaminophen.[4][5] These precedents provide a compelling rationale for a systematic investigation into the biological activities of this compound.

This guide presents a strategic framework to navigate the complexities of characterizing a novel compound, from initial computational predictions to targeted biological assays.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

PropertyValueSource
Molecular FormulaC10H13NO4S[1][2]
Molecular Weight243.28 g/mol [1][2]
CAS Number27375-52-6[1][2]
Boiling Point206.87°C (at 101,325 Pa)[6]
Density~1.35 g/cm³[6]
Water Solubility2 g/L at 30°C[6]

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is likely produced as an intermediate in multi-step synthetic processes. However, related N-phenylacetamide derivatives have been synthesized through methods involving aniline protection, amide formation, and subsequent deprotection to yield key intermediates.[3]

In Silico Prediction of Biological Activity: A Virtual First Look

Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable insights into the potential biological targets and activities of this compound. These computational approaches leverage the compound's structure to predict its interactions with known biological macromolecules.

Proposed In Silico Workflow

in_silico_workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output Input Compound Structure (SMILES/SDF) QSAR QSAR Modeling (Toxicity, ADME) Input->QSAR Predict physicochemical properties & toxicity Docking Molecular Docking (Target Binding) Input->Docking Simulate binding to protein targets Pharma Pharmacophore Screening Input->Pharma Identify common structural features Output Prioritized List of Potential Biological Targets and Activities QSAR->Output Docking->Output Pharma->Output

Caption: In Silico Prediction Workflow.

Step-by-Step In Silico Protocol
  • Compound Representation: Obtain the 2D and 3D structures of this compound from a chemical database such as PubChem.[1]

  • Physicochemical and ADMET Prediction: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Target Prediction and Molecular Docking: Employ reverse docking and virtual screening platforms to identify potential protein targets.

  • Pharmacophore Modeling: Develop a pharmacophore model based on the compound's structure to screen against databases of known active compounds.

Proposed Experimental Workflows for Biological Activity Screening

Based on the in silico predictions and the known activities of structurally related compounds, a tiered experimental approach is recommended to systematically screen for biological activity.

Tier 1: Foundational In Vitro Screening

The initial phase focuses on broad-spectrum assays to assess general cytotoxicity and potential for inducing cellular responses.

tier1_workflow cluster_start Initiation cluster_assays Primary Assays cluster_analysis Data Analysis cluster_decision Decision Point Start This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Phenotypic Phenotypic Screening (e.g., High-Content Imaging) Start->Phenotypic Data Determine IC50/EC50 Identify Morphological Changes Cytotoxicity->Data Phenotypic->Data Decision Proceed to Tier 2? Data->Decision

Caption: Tier 1 Experimental Workflow.

  • Cell Culture: Plate selected cancer and non-cancerous cell lines in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Tier 2: Target-Oriented and Mechanistic Assays

Should the Tier 1 screening reveal significant activity, the next phase will involve more focused assays to identify the specific molecular targets and elucidate the mechanism of action. The selection of these assays will be guided by the in silico predictions and the observed phenotypic changes.

Potential areas for Tier 2 investigation, based on the activities of related compounds, include:

  • Antibacterial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria.

  • Antiproliferative and Anticancer Activity: Cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key cancer-related proteins.

  • Enzyme Inhibition Assays: For example, carbonic anhydrase inhibition assays, given the activity of similar sulfonamide-containing compounds.[4]

  • Analgesic and Anti-inflammatory Activity: In vitro assays for cyclooxygenase (COX) inhibition and cytokine production.

Data Interpretation and Future Directions

The culmination of the in silico and in vitro data will provide a comprehensive initial biological profile of this compound. A thorough analysis of this data will be crucial for making informed decisions regarding the future of this compound in a drug discovery pipeline.

Positive "hits" from the Tier 2 assays would warrant further investigation, including:

  • Lead Optimization: Chemical modification of the parent compound to improve potency, selectivity, and ADME properties.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant animal models.

  • Mechanism of Action Studies: Deeper investigation into the molecular pathways affected by the compound.

Conclusion

While this compound is currently an understudied molecule, its chemical structure holds intriguing possibilities for biological activity. The systematic, multi-faceted approach outlined in this guide provides a robust framework for elucidating its therapeutic potential. By combining predictive computational methods with rigorous experimental validation, researchers can efficiently and effectively navigate the early stages of drug discovery and determine if this compound or its derivatives hold the key to novel therapeutic interventions.

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed. Retrieved January 23, 2026, from [Link]

  • N-[4-(2-hydroxyethyl)phenyl]acetamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- - Substance Details - SRS. (n.d.). US EPA. Retrieved January 23, 2026, from [Link]

  • N4-Acetylsulfanilamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved January 23, 2026, from [Link]

  • (PDF) Synthesis and Biological Activities of Sulfinyl Acetamide Derivatives for Narcolepsy Treatment. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (n.d.). IUCr Journals. Retrieved January 23, 2026, from [Link]

  • 4-Acetamidobenzenesulfonanilide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Assessment

Foreword: Charting the Course for a Novel Phenylacetamide

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both complex and demanding. This guide is crafted for researchers, scientists, and drug development professionals embarking on the initial in vitro characterization of N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide. While direct biological data for this specific molecule is not extensively published, its structural motifs, particularly the N-phenylacetamide core, suggest potential avenues for investigation, including analgesic and anti-inflammatory activities, as seen in related compounds.[1][2]

This document provides a comprehensive, experience-driven framework for a logical, tiered approach to the in vitro evaluation of this compound. We will move from foundational cytotoxicity and safety profiling to more specialized assays exploring potential efficacy. The protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data to inform subsequent stages of drug development.

Compound Profile: this compound

A thorough understanding of the test article's physicochemical properties is paramount for accurate and reproducible in vitro studies.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₄SPubChem[3]
Molecular Weight243.28 g/mol PubChem[3]
IUPAC NameN-[4-(2-hydroxyethylsulfonyl)phenyl]acetamidePubChem[3]
Synonyms4'-(2-Hydroxyethylsulfonyl)acetanilidePubChem[3]

Foundational In Vitro Safety Assessment: Cytotoxicity Profiling

The initial and most critical step in evaluating any new chemical entity is to determine its potential for inducing cellular toxicity.[4][5] This baseline assessment informs the concentration ranges for all subsequent efficacy-focused assays and provides an early indication of the compound's therapeutic window.

Rationale for Cytotoxicity Assay Selection

A multi-assay approach is recommended to mitigate the risk of compound interference and to gain a more holistic understanding of potential toxicity mechanisms. We will employ two distinct and widely accepted methods: a metabolic activity assay (MTT) and a membrane integrity assay (LDH release).[6]

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis C1 Select Cell Lines (e.g., HepG2, HEK293) C2 Cell Culture and Seeding in 96-well plates C1->C2 T2 Treat Cells and Incubate (e.g., 24, 48, 72 hours) C2->T2 T1 Prepare Serial Dilutions of This compound T1->T2 A1 MTT Assay: Measure metabolic activity T2->A1 A2 LDH Assay: Measure membrane integrity T2->A2 D1 Measure Absorbance A1->D1 A2->D1 D2 Calculate % Viability D1->D2 D3 Determine IC50 Values D2->D3

Caption: Workflow for assessing the cytotoxicity of the target compound.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cell lines (e.g., HepG2 for liver toxicity assessment and HEK293 as a non-cancerous control) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data
Cell LineIncubation Time (h)IC₅₀ (µM)
HepG224>1000
48850
72620
HEK29324>1000
48950
72780

Investigating Potential Anti-inflammatory Activity

Given that structurally related N-phenylacetamide compounds have shown analgesic and anti-inflammatory properties, it is logical to explore this potential activity.[1] A common and effective in vitro approach is to assess the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.

Rationale for Nitric Oxide (NO) Inhibition Assay

Inflammation is often characterized by the overproduction of pro-inflammatory mediators, including nitric oxide, by immune cells such as macrophages.[7] The Griess assay provides a straightforward and sensitive method to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Workflow for NO Inhibition Assay

G cluster_prep Cell Preparation cluster_treat Pre-treatment and Stimulation cluster_assay Nitrite Measurement cluster_analysis Data Analysis C1 Seed RAW 264.7 Macrophages in 96-well plates C2 Incubate for 24 hours C1->C2 T1 Pre-treat with Test Compound (non-toxic concentrations) C2->T1 T2 Stimulate with LPS (1 µg/mL) T1->T2 A1 Collect Supernatant T2->A1 A2 Perform Griess Assay A1->A2 D1 Measure Absorbance at 540 nm A2->D1 D2 Calculate % NO Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Detailed Protocol: Griess Assay for Nitric Oxide Production

Principle: This assay quantifies nitrite in the cell culture supernatant. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assays) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Metabolic Stability Assessment

Early assessment of a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic profile.[8][9][10] These assays determine the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[11][12]

Rationale for Metabolic Stability Assay

Incubating the test compound with liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes (e.g., cytochrome P450s), is a standard and efficient method to evaluate metabolic stability.[10]

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation P1 Prepare Test Compound and Positive Controls I1 Incubate Compound with Microsomes (with and without NADPH) P1->I1 P2 Prepare Liver Microsomes and NADPH P2->I1 I2 Collect Samples at Multiple Time Points I1->I2 A1 Quench Reaction I2->A1 A2 Analyze Samples by LC-MS/MS A1->A2 D1 Plot % Compound Remaining vs. Time A2->D1 D2 Calculate Half-life (t½) and Intrinsic Clearance (Clint) D1->D2

Caption: Workflow for assessing metabolic stability using liver microsomes.

Detailed Protocol: Human Liver Microsomal Stability Assay

Principle: The test compound is incubated with human liver microsomes in the presence of the cofactor NADPH. The concentration of the parent compound is measured over time using LC-MS/MS to determine the rate of metabolism.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Compound Addition: Add this compound to the reaction mixture at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

Data Presentation: Example Metabolic Stability Data
ParameterValueInterpretation
Half-life (t½) in HLM45 minModerately stable
Intrinsic Clearance (Clint)30 µL/min/mgModerate clearance

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy for the initial characterization of this compound. The proposed workflow, beginning with essential cytotoxicity screening, followed by targeted anti-inflammatory and metabolic stability assays, provides a robust framework for generating the critical data needed to make informed decisions in the drug discovery process.

Positive results from these studies would warrant further investigation, including:

  • Mechanism of Action Studies: Exploring the inhibition of specific inflammatory enzymes like COX-1 and COX-2.

  • Broader Safety Profiling: Assessing potential off-target effects using panels such as CEREP safety pharmacology screens.

  • In Vivo Efficacy Studies: Progressing to animal models of pain and inflammation to validate the in vitro findings.

By adhering to a logical and methodologically sound approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel compounds like this compound.

References

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • PubChem. (n.d.). Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. National Center for Biotechnology Information. [Link]

  • Kharbanda, C., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Journal Name].
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  • Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Rauf, A., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. [Journal Name].
  • BioIVT. (n.d.). In Vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Journal Name].
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • ResearchGate. (2025). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. [Link]

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An In-Depth Technical Guide to N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE: A Key Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE, a significant research chemical primarily utilized as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's properties, synthesis, and applications.

Introduction and Significance

This compound, with CAS number 27375-52-6, is an organic compound that belongs to the class of aromatic sulfonamides and acetamides.[1] While not widely recognized as an end-product with direct biological applications, its true significance in the research and industrial landscape lies in its role as a crucial precursor. Specifically, it is a key intermediate in the synthesis of 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate. This derivative is a cornerstone in the manufacturing of various reactive dyes, which are extensively used in the textile industry. The structural features of this compound, namely the acetamido group protecting the aniline nitrogen and the hydroxyethyl sulfonyl group, make it an ideal building block for more complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in synthesis and for ensuring safe handling. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄SPubChem[1]
Molecular Weight 243.28 g/mol PubChem[1]
IUPAC Name N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamidePubChem[1]
CAS Number 27375-52-6PubChem[1]
Appearance White to off-white solid (predicted)
Boiling Point 206.87 °C (at 101325 Pa)ChemicalBook
Water Solubility 2 g/L at 30 °CChemicalBook
LogP 0.214 at 30 °CChemicalBook

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. The following protocol is a representative synthesis based on established chemical transformations for related compounds.

Overall Synthetic Scheme

The synthesis can be conceptualized as a three-step process starting from 4-acetamidothiophenol. This involves:

  • Ethoxylation: Introduction of the 2-hydroxyethyl group.

  • Oxidation: Conversion of the sulfide to a sulfone.

  • Acetylation: Protection of the amino group.

However, a more common and industrially relevant approach starts from a precursor that is then modified. A plausible and efficient synthesis route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation A 4-Acetamidothiophenol C N-(4-((2-hydroxyethyl)thio)phenyl)acetamide A->C Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) B 2-Chloroethanol B->C D N-(4-((2-hydroxyethyl)thio)phenyl)acetamide F This compound D->F E Oxidizing Agent (e.g., H₂O₂) Catalyst (e.g., Sodium Tungstate) E->F

Caption: A plausible two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-((2-hydroxyethyl)thio)phenyl)acetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-acetamidothiophenol (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the reaction mixture while stirring. This will form the sodium thiophenolate in situ.

  • Ethoxylation: Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. The product, N-(4-((2-hydroxyethyl)thio)phenyl)acetamide, will precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend the crude N-(4-((2-hydroxyethyl)thio)phenyl)acetamide (1 equivalent) from the previous step in water.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate.[2]

  • Oxidation: Heat the mixture to 70-80 °C and add hydrogen peroxide (30-35% solution, 2.5-3 equivalents) dropwise, maintaining the temperature.[2]

  • Reaction: Stir the mixture at this temperature for 3-5 hours until the oxidation is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath. The product, this compound, will crystallize out.

  • Isolation and Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Application as a Research Chemical: A Precursor to Reactive Dyes

The primary utility of this compound is as a synthetic intermediate for 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (also known as p-base ester). This is achieved through the hydrolysis of the acetamido group to an amino group. 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate is a vital component in the production of a wide range of reactive dyes. These dyes form a covalent bond with the fiber (e.g., cotton, wool), leading to excellent wash fastness.

Application_Pathway A N-(4-((2-HYDROXYETHYL)SULFONYL) PHENYL)ACETAMIDE B Hydrolysis (Acidic or Basic) A->B C 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate (p-Base Ester) B->C D Diazotization C->D E Diazo Component D->E G Reactive Dye E->G F Coupling Component (e.g., Naphthol derivatives) F->G Coupling

Caption: Synthetic pathway from the title compound to reactive dyes.

The hydroxyethyl sulfonyl group is a key functional moiety. Under alkaline conditions used in the dyeing process, it can be converted to a vinyl sulfone group, which is highly reactive towards the nucleophilic groups in textile fibers.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Observations
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time will be specific to the column and mobile phase used.[3][4][5]
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 244.0638).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra will provide the structural confirmation of the molecule, with characteristic chemical shifts for the aromatic protons, the acetyl group, and the ethyl sulfonyl group.
Infrared (IR) Spectroscopy The IR spectrum should show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the S=O stretches of the sulfonyl group.

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound. Although it is not classified as hazardous under GHS, its structural relatives, N-acetylated sulfonamides, can be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7][8] Therefore, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when working with powders or volatile solvents.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable research chemical whose importance is defined by its role as a key synthetic intermediate. Its well-defined structure and functional groups allow for its efficient conversion into 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate, a critical building block for the reactive dye industry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its primary application, and essential analytical and safety information to aid researchers in their scientific endeavors.

References

  • PREPARATION OF 2-AMINOETHYLSULFONIC ACID. (2009). UI Scholars Hub. [Link]

  • CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents. (n.d.).
  • DE19540544A1 - Ethanol-2-Ý(4-aminophenyl)-sulphonyl¨ hydrogen sulphate compound preparation - Google Patents. (n.d.).
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  • US4612394A - Process for producing aminophenyl-β-hydroxyethylsulfone - Google Patents. (n.d.).
  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2007). ResearchGate. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). PubMed. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). National Institutes of Health. [Link]

  • N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem. (n.d.). PubChem. [Link]

  • Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- | C10H13NO4S | CID 33798 - PubChem. (n.d.). PubChem. [Link]

  • Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. (n.d.). PubMed. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Journal of AOAC INTERNATIONAL. [Link]

  • Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). (n.d.). PubMed. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF. (2025). ResearchGate. [Link]

  • WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide - Google Patents. (n.d.).
  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020). ScienceDirect. [Link]

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  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. [Link]

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An In-depth Technical Guide to N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE: Synthesis, Characterization, and Application as a Key Reactive Dye Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide, a pivotal intermediate in the synthesis of vinyl sulfone reactive dyes. While the broader class of N-phenylacetamides has been explored for various medicinal applications, the primary utility of this specific molecule lies within the textile industry. This document details its synthesis, physicochemical properties, and the mechanism of its application in forming covalent linkages with cellulosic fibers. Detailed experimental protocols, characterization data, and workflow visualizations are provided to support researchers and professionals in the fields of organic synthesis, dye chemistry, and materials science.

Introduction: Bridging Medicinal Chemistry Scaffolds with Industrial Dye Synthesis

This compound, with the chemical formula C₁₀H₁₃NO₄S, belongs to the N-phenylacetamide and sulfonamide classes of organic compounds.[1] While derivatives of N-phenylacetamide have shown a wide array of biological activities, including antibacterial and anticancer properties, the title compound has carved a distinct and significant niche as a precursor in the manufacture of reactive dyes. Specifically, it serves as a key building block for vinyl sulfone dyes, which are renowned for their brilliant shades and excellent fastness properties on cellulosic fibers like cotton.[2][3]

The core value of this compound lies in its possession of a masked reactive group, the 2-hydroxyethylsulfonyl moiety. Under alkaline conditions, this group undergoes an elimination reaction to form a highly reactive vinyl sulfone group. This vinyl sulfone group is the lynchpin of its functionality in dye chemistry, enabling the formation of a stable, covalent ether bond with the hydroxyl groups of cellulose. This mechanism of action is fundamental to the performance of many commercial reactive dyes.

This guide will provide an in-depth exploration of the synthesis of this intermediate, its key chemical and physical characteristics, and a detailed look into its application and the underlying chemical principles that make it a valuable component in the modern textile industry. While direct therapeutic applications for this specific molecule are not widely reported, understanding its synthesis and reactivity provides valuable insights for chemists working on related sulfonamide and acetamide structures in drug discovery.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, purification, and application.

Structural and Molecular Data

PropertyValueSource
IUPAC Name N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide[1]
Synonyms 4'-(2-Hydroxyethylsulfonyl)acetanilide, p-Acetaminophenyl-2-hydroxyethylsulfone[1]
CAS Number 27375-52-6[1]
Molecular Formula C₁₀H₁₃NO₄S[1]
Molecular Weight 243.28 g/mol [1]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCO[1]
InChI Key XIICKRYAUAVEQS-UHFFFAOYSA-N[1]

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Define atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; S1 [label="S"]; O3 [label="O"]; O4 [label="O"]; C9 [label="C"]; C10 [label="C"]; O5 [label="O"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; N1 -- H1; N1 -- C7; C7 -- O1; C7 -- C8; C8 -- H2; C8 -- H3; C8 -- H4; C4 -- S1; S1 -- O2; S1 -- O3; S1 -- C9; C9 -- C10; C10 -- O5; O5 -- H5; C2 -- H6; C3 -- H7; C5 -- H8; C6 -- H9; C9 -- H10; C9 -- H11; C10 -- H12; C10 -- H13; }

Figure 1: Chemical structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be conceptually broken down into two main stages: the formation of the sulfonamide bond and the introduction of the acetamido group. A plausible and efficient approach starts with the protection of aniline, followed by sulfonation, reaction with 2-chloroethanol, and subsequent acetylation.

synthesis_workflow cluster_0 Stage 1: Formation of the Sulfonyl Chloride cluster_1 Stage 2: Formation of the Hydroxyethyl Sulfone Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid TargetCompound N-(4-((2-hydroxyethyl)sulfonyl) -phenyl)acetamide SulfonylChloride->TargetCompound Reaction with Ethylene Glycol in the presence of a base EthyleneGlycol Ethylene Glycol

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methodologies for the synthesis of related sulfonamides and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Ethylene glycol

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and pH meter, prepare a solution of 4-acetamidobenzenesulfonyl chloride (10 mmol) in a suitable solvent like acetone or tetrahydrofuran (50 mL).

  • Addition of Ethylene Glycol: To the stirred solution, add an excess of ethylene glycol (20 mmol).

  • pH Adjustment: Cool the reaction mixture in an ice bath and slowly add a 10% aqueous solution of sodium carbonate to maintain the pH between 8 and 10.[5] The basic conditions facilitate the nucleophilic attack of the hydroxyl group of ethylene glycol on the sulfonyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with dilute hydrochloric acid. This will precipitate the product.

  • Isolation: Filter the precipitate, wash it thoroughly with cold distilled water to remove any inorganic salts, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from a solvent mixture such as ethanol/water or ethyl acetate.[4]

Application in Reactive Dye Synthesis

The primary industrial application of this compound is as a key intermediate in the production of vinyl sulfone (VS) reactive dyes. These dyes are widely used for dyeing cellulosic fibers due to their ability to form strong, covalent bonds with the fiber, resulting in excellent wash fastness.

The Role of the Vinyl Sulfone Precursor

This compound is a stable precursor to the highly reactive vinyl sulfone group. The 2-hydroxyethylsulfonyl group is converted to the vinyl sulfone group under alkaline conditions, typically during the dyeing process. This in-situ generation of the reactive moiety is a key feature of VS dyes.

reaction_mechanism cluster_0 Activation of the Dye Intermediate cluster_1 Reaction with Cellulose Intermediate N-(4-((2-hydroxyethyl)sulfonyl) -phenyl)acetamide VinylSulfone Vinyl Sulfone Derivative Intermediate->VinylSulfone Base (e.g., NaOH) DyedFiber Dyed Fiber (Covalent Bond) VinylSulfone->DyedFiber Nucleophilic Addition Cellulose Cellulose-OH Cellulose->DyedFiber

Figure 3: Simplified reaction mechanism of a vinyl sulfone dye with cellulose.

Mechanism of Dyeing with Vinyl Sulfone Dyes

The dyeing process with VS dyes involves two main steps:

  • Exhaustion: The dye is first adsorbed onto the surface of the cellulosic fiber from the dyebath. This process is facilitated by the addition of an electrolyte, such as sodium chloride or sodium sulfate, which reduces the electrostatic repulsion between the anionic dye molecules and the negatively charged fiber surface.

  • Fixation: After the dye has been exhausted onto the fiber, the pH of the dyebath is raised by the addition of an alkali, such as sodium carbonate or sodium hydroxide. The alkaline conditions catalyze the elimination of sulfuric acid from the 2-hydroxyethylsulfonyl group, forming the vinyl sulfone group. This highly electrophilic group then reacts with the nucleophilic hydroxyl groups of the cellulose via a Michael-type addition reaction, forming a stable covalent ether bond.[2]

This covalent bond is the reason for the high wash fastness of reactive dyes. The unreacted dye that has undergone hydrolysis to the less reactive 2-hydroxyethylsulfone form can be washed off the fiber.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of the compound. A C18 column with a gradient elution using a mixture of water (with a modifier like formic acid or trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol would be a suitable starting point for method development.[7][8]

Table 2: Exemplary HPLC Conditions for Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxyethyl group, the methyl protons of the acetamido group, and the amide and hydroxyl protons.[9][10] The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the various functional groups present in the molecule, such as the N-H and C=O stretching of the amide group, the O-H stretching of the hydroxyl group, and the S=O stretching of the sulfonyl group.[11]

Conclusion

This compound is a compound of significant industrial importance, serving as a crucial intermediate in the synthesis of vinyl sulfone reactive dyes. Its synthesis, while not extensively detailed in academic literature for this specific molecule, can be reliably performed using established sulfonamide chemistry. The key to its utility lies in the 2-hydroxyethylsulfonyl group, which acts as a masked reactive moiety that can be activated under alkaline conditions to form a covalent bond with cellulosic fibers. This technical guide has provided a comprehensive overview of its synthesis, properties, and application, offering valuable insights for researchers and professionals in dye chemistry and related fields. Further research into the potential biological activities of this and structurally similar compounds could open up new avenues for its application beyond the textile industry.

References

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Methodological & Application

Technical Guide: Synthesis and Characterization of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis, purification, and characterization of N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust and reproducible methodology, grounded in established chemical principles. Beyond a mere list of steps, this guide delves into the causality behind experimental choices, ensuring a thorough understanding of the process.

Introduction

This compound is a chemical compound featuring both a sulfonamide and an acetamide functional group.[1] The presence of the sulfonamide moiety is significant, as this functional group is a cornerstone in the development of a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anti-cancer properties. The acetamide group also finds broad application in medicinal chemistry.[2] The hydroxyethyl sulfonyl group, in particular, can influence the pharmacokinetic profile of a molecule, potentially enhancing its solubility and modulating its biological activity.

This guide details a two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-acetamidobenzenesulfonyl chloride, followed by its reaction with ethanolamine to yield the final product. Subsequent sections provide comprehensive protocols for purification and characterization using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄SPubChem[1]
Molecular Weight 243.28 g/mol PubChem[1]
CAS Number 27375-52-6PubChem[1]
Appearance Expected to be a solidInferred
IUPAC Name N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamidePubChem[1]

Experimental Protocols

Synthesis

The synthesis of this compound is approached via a two-step process. The first step involves the synthesis of the crucial intermediate, 4-acetamidobenzenesulfonyl chloride, from the readily available starting material, acetanilide. The second step is the sulfonylation of ethanolamine with the synthesized intermediate.

Synthesis_Workflow Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate Step 1: Sulfonylation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Intermediate FinalProduct This compound Intermediate->FinalProduct Step 2: Amination Ethanolamine Ethanolamine Ethanolamine->FinalProduct

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of acetanilide.[3]

  • Materials:

    • Acetanilide (1.0 eq)

    • Chlorosulfonic acid (4.0 - 5.0 eq)

    • Crushed ice

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Gas trap (for HCl evolution)

    • Büchner funnel and filter flask

  • Procedure:

    • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel.

    • Add acetanilide to the flask.

    • Cool the flask in an ice bath.

    • Slowly add chlorosulfonic acid to the cooled acetanilide with vigorous stirring. The addition should be dropwise to control the exothermic reaction and the evolution of HCl gas. A gas trap should be used to neutralize the evolved HCl.

    • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

    • Heat the reaction mixture to 60-70°C for 1-2 hours to ensure the completion of the reaction.[3]

    • Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will precipitate the 4-acetamidobenzenesulfonyl chloride.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any remaining acid.

    • Dry the product thoroughly. The crude 4-acetamidobenzenesulfonyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized 4-acetamidobenzenesulfonyl chloride with ethanolamine.

  • Materials:

    • 4-Acetamidobenzenesulfonyl chloride (1.0 eq)

    • Ethanolamine (2.0 - 2.5 eq)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated sodium bicarbonate solution

    • Deionized water

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 4-acetamidobenzenesulfonyl chloride in dichloromethane in a round-bottom flask.

    • In a separate beaker, dissolve ethanolamine in a small amount of dichloromethane.

    • Cool the flask containing the sulfonyl chloride solution in an ice bath.

    • Slowly add the ethanolamine solution to the cooled sulfonyl chloride solution with stirring. The excess ethanolamine acts as both a nucleophile and a base to neutralize the HCl formed during the reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography:

    • If recrystallization is not effective, purify the crude product using silica gel column chromatography.

    • A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the product.

Characterization

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as NMR and HPLC.

High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed to assess the purity of the final compound. A reversed-phase C18 column is typically suitable for this type of molecule.

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution A suitable gradient from high aqueous to high organic content
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance)
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The expected chemical shifts can be predicted based on the structure.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified product into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Gently agitate the vial to ensure complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • A singlet for the acetyl methyl protons (~2.1 ppm).

    • Triplets for the two methylene groups of the hydroxyethyl chain (~3.5-4.0 ppm).

    • Aromatic protons as doublets in the para-substituted region (~7.5-8.0 ppm).

    • A singlet for the amide NH proton (~10.0-10.5 ppm).

    • A triplet for the hydroxyl proton (variable, depending on concentration and solvent).

  • Expected ¹³C NMR Signals (in DMSO-d₆):

    • A signal for the acetyl methyl carbon (~24 ppm).

    • Signals for the methylene carbons of the hydroxyethyl chain (~55-65 ppm).

    • Aromatic carbon signals (~118-145 ppm).

    • A signal for the acetyl carbonyl carbon (~169 ppm).

Characterization_Workflow Crude Crude Product Purification Purification (Recrystallization or Chromatography) Crude->Purification Pure Purified Product Purification->Pure HPLC HPLC Analysis (Purity Assessment) Pure->HPLC NMR NMR Spectroscopy (Structural Confirmation) Pure->NMR Final Characterized Product HPLC->Final NMR->Final

Caption: Workflow for purification and characterization.

Safety Precautions

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • The synthesized compound's toxicological properties are not well-established. It is prudent to handle it with care, avoiding skin contact and inhalation.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Potential Applications

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The sulfonamide and acetamide groups are key pharmacophores in many drugs.[2]

  • Materials Science: The presence of a hydroxyl group and a sulfonamide moiety could make it a candidate for incorporation into polymers or other materials where properties like hydrophilicity and hydrogen bonding are desired.

  • Chemical Biology: It could be used as a tool compound to probe the activity of enzymes or receptors that recognize sulfonamide or acetamide-containing ligands.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce and verify this compound for further investigation into its chemical and biological properties. The provided rationale for each step aims to empower scientists with a deeper understanding of the experimental process, facilitating troubleshooting and adaptation for related synthetic targets.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 33798, Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-". PubChem, [Link]. Accessed 23 January 2026.

  • U.S. Environmental Protection Agency. "Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- - Substance Details". Substance Registry Services, [Link]. Accessed 23 January 2026.

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI, [Link]. Accessed 23 January 2026.

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Center for Biotechnology Information, [Link]. Accessed 23 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3295905, N-[4-(2-hydroxyethyl)phenyl]acetamide". PubChem, [Link]. Accessed 23 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4118405, N-[4-[(2-hydroxyethylamino)sulfamoyl]phenyl]acetamide". PubChem, [Link]. Accessed 23 January 2026.

  • Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH, [Link]. Accessed 23 January 2026.

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. National Center for Biotechnology Information, [Link]. Accessed 23 January 2026.

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals, [Link]. Accessed 23 January 2026.

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, [Link]. Accessed 23 January 2026.

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses, [Link]. Accessed 23 January 2026.

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Introduction: Unlocking Covalent Proteomics with a Latent Electrophile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE and its Application as a Covalent Probe Precursor in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and proteomics, the quest for tools that can elucidate protein function, identify novel drug targets, and profile enzymatic activity within a native biological context is paramount. Covalent probes, which form stable bonds with their protein targets, have emerged as powerful reagents in this endeavor. This guide focuses on This compound , a compound that, while seemingly inert, holds significant potential as a precursor to a highly reactive vinyl sulfone probe. The 2-hydroxyethyl sulfonyl group can be chemically converted into a vinyl sulfone, an electrophilic "warhead" that can covalently modify nucleophilic amino acid residues on proteins, most notably cysteine.

This application note will detail the principles behind the activation of this precursor, the mechanism of protein labeling, and provide comprehensive protocols for its use in chemoproteomic workflows, including activity-based protein profiling (ABPP) and target identification. By leveraging this stable precursor, researchers can perform time- and concentration-dependent studies of protein reactivity in complex biological systems.

Principle and Mechanism: From a Stable Precursor to a Reactive Probe

The utility of this compound in proteomics stems from its conversion to a reactive vinyl sulfone. This transformation and subsequent protein labeling are governed by two key chemical reactions.

Activation via Elimination Reaction

The 2-hydroxyethyl sulfonyl group is relatively stable. However, under basic conditions, it can undergo a base-mediated elimination reaction (a form of dehydration) to form a highly reactive α,β-unsaturated vinyl sulfone.[1] This in situ generation allows for controlled activation of the probe. The electron-withdrawing nature of the sulfonyl group facilitates the removal of the β-hydrogen, leading to the formation of the double bond.[1]

G cluster_activation Activation of the Precursor Precursor This compound (Stable Precursor) Activated N-(4-(vinylsulfonyl)phenyl)acetamide (Reactive Vinyl Sulfone) Precursor->Activated Elimination Water H₂O Activated->Water Byproduct Base Base (e.g., OH⁻) Base->Precursor Initiates reaction

Caption: Activation of the stable precursor to the reactive vinyl sulfone probe.

Covalent Modification of Proteins via Michael Addition

The generated vinyl sulfone is an excellent Michael acceptor.[1] This means it is highly susceptible to nucleophilic attack at the β-carbon of the vinyl group. In a biological system, the most potent nucleophiles are the thiol groups of cysteine residues. The reaction proceeds via a conjugate addition mechanism, forming a stable thioether bond between the probe and the cysteine residue.[2] This covalent and irreversible linkage allows for the subsequent enrichment and identification of the labeled protein.[2]

G cluster_labeling Covalent Labeling Mechanism Probe Activated Vinyl Sulfone Probe Adduct Covalently Labeled Protein (Stable Thioether Linkage) Probe->Adduct Protein Protein with Nucleophilic Cysteine (Cys-SH) Protein->Adduct Michael Addition

Caption: Covalent labeling of a cysteine residue by the activated vinyl sulfone probe.

Applications in Chemoproteomics

The ability to covalently label proteins based on the reactivity of their nucleophilic residues opens up a wide range of applications in proteomics and drug discovery.

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to assess the functional state of enzymes in complex proteomes.[3] Since the active sites of many enzymes, such as cysteine proteases and phosphatases, contain highly reactive cysteine residues, vinyl sulfone probes can be used to selectively label and quantify the active members of these enzyme families.[1][2]

  • Target Identification and Validation: When a small molecule drug candidate is discovered through phenotypic screening, identifying its protein target(s) is a critical step. A vinyl sulfone-derivatized version of the drug can be used to covalently "capture" its targets from a cell lysate, which can then be identified by mass spectrometry.[4]

  • Covalent Ligand Discovery: There is a resurgence of interest in covalent drugs due to their potential for increased potency and duration of action. Chemoproteomic platforms, such as competitive ABPP, can be used to screen libraries of covalent fragments, including vinyl sulfones, to identify new ligands for proteins of interest.[4][5]

Experimental Protocols

The following protocols provide a framework for using this compound as a precursor for a vinyl sulfone probe in a typical chemoproteomics workflow. For target enrichment, it is assumed that a version of the molecule containing a reporter tag (e.g., biotin) or a bioorthogonal handle (e.g., an alkyne for click chemistry) is used.

Protocol 1: In Situ Activation of the Probe

This protocol describes the conversion of the 2-hydroxyethyl sulfone to the vinyl sulfone. This activation is typically performed immediately before use.

StepProcedureRationale
1Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-100 mM.A high-concentration stock allows for minimal addition of organic solvent to the biological sample.
2To activate the probe, dilute the stock solution into an aqueous buffer with a slightly alkaline pH (e.g., 50 mM HEPES, pH 8.0-8.5). The final concentration will depend on the specific application.The basic pH facilitates the elimination reaction to form the vinyl sulfone.[1] The reactivity of the vinyl sulfone is highest at a slightly alkaline pH where the cysteine thiol is partially deprotonated to the more nucleophilic thiolate.
3Incubate the solution at room temperature for 15-30 minutes to allow for the conversion to the vinyl sulfone.This allows sufficient time for the elimination reaction to proceed before adding the probe to the proteome.
4Use the activated probe solution immediately in the labeling protocol.The vinyl sulfone is a reactive species and can degrade over time in aqueous solution.
Protocol 2: Proteome Labeling

This protocol details the labeling of proteins in a cell lysate with the activated vinyl sulfone probe.

StepProcedureRationale
1Prepare a cell lysate in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).The buffer should maintain protein solubility and integrity. The pH is kept near physiological to maintain protein function.
2Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Adjust the concentration to 1-2 mg/mL.A consistent protein concentration is crucial for reproducible labeling.
3Add the freshly activated vinyl sulfone probe to the lysate to a final concentration of 1-10 µM.The optimal concentration should be determined empirically to maximize labeling of targets while minimizing off-target effects.
4Incubate the reaction at 37°C for 30-60 minutes with gentle agitation.This allows for the covalent reaction between the probe and its target proteins to proceed.
5Quench the reaction by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM, or by proceeding immediately to protein precipitation.Quenching stops the labeling reaction by consuming excess probe.
Protocol 3: Enrichment of Labeled Proteins (for Biotinylated Probes)

This protocol describes the enrichment of biotin-tagged, probe-labeled proteins using streptavidin affinity chromatography.

StepProcedureRationale
1To the quenched lysate, add a sufficient volume of high-capacity streptavidin agarose beads (e.g., 30 µL of a 50% slurry per 1 mg of protein).Streptavidin has an extremely high affinity for biotin, allowing for efficient capture of labeled proteins.
2Incubate the lysate-bead slurry for 1-2 hours at 4°C with end-over-end rotation.This allows for maximal binding of the biotinylated proteins to the streptavidin beads.
3Pellet the beads by centrifugation (e.g., 1500 x g for 2 minutes) and discard the supernatant.This separates the captured proteins from the rest of the proteome.
4Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of increasing stringency (e.g., 1. Lysis buffer, 2. Lysis buffer with 1% SDS, 3. 8 M urea, 4. 50 mM ammonium bicarbonate).A stringent washing procedure is critical for reducing background and identifying true targets. Using a denaturant like SDS or urea helps to remove proteins that are non-covalently interacting with the beads or the captured proteins.[6]
Protocol 4: On-Bead Digestion for Mass Spectrometry

This protocol describes the preparation of the enriched proteins for mass spectrometry analysis.

StepProcedureRationale
1Resuspend the washed beads in 50 mM ammonium bicarbonate.This buffer is compatible with the activity of trypsin.
2Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.This unfolds the proteins and makes them more accessible to trypsin.
3Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating at room temperature in the dark for 30 minutes.This prevents the reformation of disulfide bonds and ensures that all cysteines are consistently modified.
4Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg of trypsin per 50 µg of estimated protein) and incubate overnight at 37°C with shaking.Trypsin cleaves the proteins into peptides, which are suitable for mass spectrometry analysis.
5Collect the supernatant containing the digested peptides. Perform an additional wash of the beads with a solution like 80% acetonitrile/0.1% formic acid to recover any remaining peptides and combine the supernatants.This ensures maximal recovery of the peptides for analysis.
6Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.Desalting removes contaminants that can interfere with mass spectrometry analysis.

Chemoproteomic Workflow Visualization

G cluster_workflow Chemoproteomic Workflow Lysate 1. Prepare Cell Lysate Labeling 3. Label Proteome Lysate->Labeling Activation 2. Activate Precursor to Vinyl Sulfone Probe Activation->Labeling Enrichment 4. Enrich Labeled Proteins (Streptavidin Beads) Labeling->Enrichment Digestion 5. On-Bead Digestion (Trypsin) Enrichment->Digestion MS 6. LC-MS/MS Analysis Digestion->MS Analysis 7. Identify Labeled Peptides and Proteins MS->Analysis

Caption: Overview of the chemoproteomic workflow using a vinyl sulfone probe.

Conclusion

This compound represents a valuable tool for chemical biologists and proteomics researchers. Its ability to be converted into a reactive vinyl sulfone probe in situ allows for the covalent labeling of proteins, particularly at reactive cysteine residues. This enables a wide array of applications, from profiling enzyme activity to identifying the targets of novel drug candidates. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile chemical tool in proteomics research.

References

  • García-Álvarez, J., & Cerdán, S. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. In Integrative Proteomics. InTech. [Link]

  • O'Reilly, F. J., et al. (2025). Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. Molecular & Cellular Proteomics. [Link]

  • Tilley, S. D., & Bogyo, M. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. [Link]

  • Emerson, W. S. (1949). Preparation of vinyl sulfones. U.S. Patent No. 2,474,808. Washington, DC: U.S.
  • Lohße, A., et al. (2012). Ion source-dependent performance of 4-vinylpyridine, iodoacetamide, and N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics. Analytical and Bioanalytical Chemistry, 404(4), 1095–1105. [Link]

  • Visscher, M., et al. (2021). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 62, 102-111. [Link]

  • Liu, S., et al. (2008). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. Journal of the American Chemical Society, 130(49), 16699–16712. [Link]

  • Ostrovsky, O., et al. (2020). Defining the Cell Surface Cysteinome Using Two-Step Enrichment Proteomics. Biochemistry, 59(46), 4434–4444. [Link]

  • Wiśniewski, J. R., et al. (2015). Homogenous Phase Enrichment of Cysteine-Containing Peptides for Improved Proteome Coverage. Analytical Chemistry, 87(12), 6040–6046. [Link]

  • Kallemeijn, W. W., et al. (2018). Activity-based proteasome profiling. Methods in Molecular Biology, 1844, 117-133. [Link]

  • Németh, K., et al. (2017). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & Biomolecular Chemistry, 15(31), 6547–6556. [Link]

  • ChemPro Innovations. (n.d.). Chemoproteomic Analysis of Covalent Drug Target. Retrieved January 23, 2026, from [Link]

  • Parker, C. G., & Maurais, E. G. (2022). Chemoproteomic methods for covalent drug discovery. ResearchGate. [Link]

  • Wikipedia. (2023, December 2). Activity-based proteomics. In Wikipedia. [Link]

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Application Notes and Protocols: N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE and Vinyl Sulfone Chemistry for Cysteine-Specific Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Protein Labeling

The precise chemical modification of proteins is a cornerstone of modern biological research and drug development. It enables the attachment of reporter molecules for imaging, affinity tags for purification, and therapeutic payloads for targeted delivery. Among the various strategies for protein labeling, the covalent modification of specific amino acid residues offers a robust and stable linkage. Cysteine, with its uniquely nucleophilic thiol side chain, is an attractive target for such modifications due to its relatively low abundance and distinct reactivity.

This document provides a detailed guide to the use of vinyl sulfone-based reagents for the selective labeling of cysteine residues in proteins. While the specific compound N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE serves as a precursor, the key reactive moiety for protein conjugation is the vinyl sulfone group, which is typically generated in situ under physiological conditions. This guide will delve into the underlying chemistry, provide detailed protocols for protein labeling, and discuss the advantages of this approach.

The Chemistry of Vinyl Sulfone-Based Protein Labeling

The 2-hydroxyethyl sulfone group of this compound can be converted to a highly reactive vinyl sulfone through a base-catalyzed elimination of water. This vinyl sulfone then acts as a Michael acceptor, readily reacting with nucleophiles.

Mechanism of Cysteine Labeling

The labeling of proteins with vinyl sulfones proceeds via a Michael-type 1,4-addition reaction.[1] The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the β-carbon of the vinyl sulfone. This reaction forms a stable thioether bond, covalently linking the labeling reagent to the protein.[2][3]

The reaction is highly selective for cysteine residues under physiological pH conditions (pH 7-8.5).[1] While other nucleophilic residues like lysine and histidine can also react with vinyl sulfones, their reactivity is significantly lower at this pH range.[1][4] This selectivity is a key advantage of vinyl sulfone chemistry, allowing for precise protein modification.

Vinyl_Sulfone_Cysteine_Labeling cluster_0 In situ generation of Vinyl Sulfone cluster_1 Michael Addition Reaction Precursor This compound (2-Hydroxyethyl Sulfone) Vinyl_Sulfone Vinyl Sulfone Reagent Precursor->Vinyl_Sulfone Base (-H2O) Labeled_Protein Labeled Protein (Stable Thioether Bond) Vinyl_Sulfone->Labeled_Protein Protein_Cys Protein-SH (Cysteine Thiol) Protein_Thiolate Protein-S⁻ (Cysteine Thiolate) Protein_Cys->Protein_Thiolate pH 7-8.5 Protein_Thiolate->Labeled_Protein Michael Addition General_Protein_Labeling_Workflow Start Start Protein_Prep Prepare Protein Solution (e.g., in PBS pH 7.4) Start->Protein_Prep Incubation Incubate Protein and Reagent (e.g., 1-2 hours at room temperature) Protein_Prep->Incubation Reagent_Prep Prepare Vinyl Sulfone Reagent Stock (e.g., in DMSO or DMF) Reagent_Prep->Incubation Quenching Quench Reaction (e.g., with excess β-mercaptoethanol) Incubation->Quenching Purification Remove Excess Reagent (e.g., desalting column or dialysis) Quenching->Purification Analysis Analyze Labeled Protein (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis End End Analysis->End

Caption: General Workflow for Protein Labeling with Vinyl Sulfone Reagents.

Materials:

  • Purified protein with at least one accessible cysteine residue

  • Vinyl sulfone labeling reagent (e.g., derived from this compound)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer (e.g., HEPES, Tris) at a pH between 7.0 and 8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving the labeling reagent

  • Quenching solution: 1 M β-mercaptoethanol (BME) or dithiothreitol (DTT)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat with a reducing agent like DTT or TCEP, followed by its removal prior to labeling.

  • Labeling Reagent Preparation:

    • Prepare a 10-100 mM stock solution of the vinyl sulfone labeling reagent in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the vinyl sulfone reagent stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the reagent over the protein. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution (e.g., BME or DTT) to a final concentration of 10-50 mM. This will react with any unreacted vinyl sulfone reagent.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis and Characterization:

    • Confirm successful labeling by methods such as SDS-PAGE (observing a shift in molecular weight if the label is large), UV-Vis spectroscopy (if the label is a chromophore), or mass spectrometry (to determine the degree of labeling and identify the modified cysteine residues).

Protocol 2: Labeling of Cysteine Residues in a Complex Proteome for Chemical Proteomics

This protocol is designed for activity-based protein profiling (ABPP) to identify the targets of a vinyl sulfone-based probe in a cell lysate. [5][6] Materials:

  • Cell lysate

  • Vinyl sulfone probe with a reporter tag (e.g., biotin or a fluorescent dye)

  • Lysis Buffer (e.g., PBS with protease inhibitors)

  • Affinity resin (e.g., streptavidin-agarose if using a biotinylated probe)

  • Wash buffers

  • Elution buffer

Procedure:

  • Cell Lysate Preparation:

    • Prepare a cell lysate using a suitable lysis buffer and clarify by centrifugation.

    • Determine the protein concentration of the lysate.

  • Proteome Labeling:

    • Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL) in an appropriate buffer (pH 7.4).

    • Add the vinyl sulfone probe to the lysate to a final concentration of 1-10 µM.

    • Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins (for biotinylated probes):

    • Add streptavidin-agarose resin to the labeled lysate and incubate to capture the biotinylated proteins.

    • Wash the resin extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the resin.

    • Process the eluted proteins for mass spectrometry analysis (e.g., reduction, alkylation, and tryptic digestion).

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins that were labeled by the vinyl sulfone probe.

Troubleshooting and Considerations

  • Low Labeling Efficiency: Increase the molar excess of the labeling reagent, extend the incubation time, or increase the pH of the reaction buffer (up to ~8.5) to enhance the nucleophilicity of the cysteine thiol. Ensure that the target cysteine is accessible and not involved in a disulfide bond.

  • Off-Target Labeling: While vinyl sulfones are highly selective for cysteines, some labeling of other nucleophilic residues may occur at higher pH or with prolonged incubation times. If this is a concern, consider lowering the pH and optimizing the reaction time.

  • Protein Precipitation: High concentrations of the organic solvent used to dissolve the labeling reagent can cause protein precipitation. Keep the final solvent concentration as low as possible.

Conclusion

This compound, as a precursor to a reactive vinyl sulfone, represents a valuable tool for the selective labeling of cysteine residues in proteins. The high selectivity, stability of the resulting conjugate, and mild reaction conditions make vinyl sulfone chemistry a powerful method for a wide range of applications in research and drug development, from basic protein characterization to advanced chemical proteomics studies.

References

  • Hernandez-Mateo, F., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. In Integrative Proteomics. InTech. Available from: [Link]

  • García-Calvo, E., et al. (2012). Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry, 10(30), 5783-5795. Available from: [Link]

  • Moreno-Vargas, A. J., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 10(15), 4223-4229. Available from: [Link]

  • Moreno-Vargas, A. J., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. RSC Publishing. Available from: [Link]

  • Palmer, J. T., et al. (1995). Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors. Journal of Medicinal Chemistry, 38(17), 3193-3196. Available from: [Link]

  • Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1431-1436. Available from: [Link]

  • Krenzer, M., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Advances, 5(67), 54569-54577. Available from: [Link]

  • Hernandez-Mateo, F., et al. (2012). Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. ResearchGate. Available from: [Link]

  • Li, J., et al. (2021). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 16(11), 1313-1331. Available from: [Link]

  • Krenzer, M., et al. (2015). a) Molecular structure of the vinyl sulfone K11777 and (b) reaction mechanism of the irreversible inactivation of cysteine proteases. ResearchGate. Available from: [Link]

  • Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Available from: [Link]

  • Christie, R. J., et al. (2014). A new reagent for stable thiol-specific conjugation. Bioconjugate Chemistry, 25(4), 803-809. Available from: [Link]

  • Yao, S. Q., et al. (2018). A Vinyl Sulfone-Based Fluorogenic Probe Capable of Selective Labeling of PHGDH in Live Mammalian Cells. Angewandte Chemie International Edition, 57(2), 474-478. Available from: [Link]

  • Evotec. (n.d.). Chemical Proteomics. Retrieved from [Link]

  • Santoyo-Gonzalez, F., et al. (2010). Vinyl sulfone bifunctional tag reagents for single-point modification of proteins. Bioconjugate Chemistry, 21(7), 1334-1344. Available from: [Link]

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Application Notes and Protocols: N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE as a Covalent Probe for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Pro-Electrophile Strategy for Covalent Targeting

In the landscape of chemical biology and drug discovery, covalent probes are indispensable tools for identifying and validating protein targets, elucidating biological pathways, and developing novel therapeutics.[1] The utility of these probes hinges on a delicate balance between stability and reactivity; they must be inert enough to navigate the complex cellular milieu yet sufficiently reactive to form a stable covalent bond with their intended target. Here, we introduce N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide, a masked vinyl sulfone, as a versatile covalent probe.

This compound belongs to a class of "pro-electrophiles," which require a specific activation step to unmask their reactive warhead. The core reactive moiety is the 2-hydroxyethyl sulfonyl group. Through a straightforward chemical activation, this group undergoes a dehydration reaction to form a highly reactive vinyl sulfone.[2] This vinyl sulfone is an excellent Michael acceptor, primed to react with nucleophilic amino acid residues on proteins, such as cysteine, lysine, and histidine.[3] The acetamido group on the phenyl ring provides a scaffold that can be further functionalized, for instance, with an affinity tag (like biotin) or a reporter group (like a fluorophore) for target enrichment and visualization.

This guide provides a comprehensive overview of the synthesis, activation, and application of this compound as a covalent probe for researchers in academia and industry.

Physicochemical Properties

PropertyValueSource
IUPAC Name N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide[4]
Molecular Formula C₁₀H₁₃NO₄S[5]
Molecular Weight 243.28 g/mol [5]
CAS Number 27375-52-6[5]

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process starting from the readily available 4-acetamidobenzenesulfonyl chloride.[6]

Diagram of Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Formation of Sulfinic Acid Intermediate cluster_1 Step 2: Alkylation 4-acetamidobenzenesulfonyl_chloride 4-acetamidobenzenesulfonyl chloride sulfinic_acid 4-acetamidobenzene sulfinic acid 4-acetamidobenzenesulfonyl_chloride->sulfinic_acid Reduction reagents_1 Na₂SO₃, NaHCO₃ Water, 30-35°C reagents_1->sulfinic_acid sulfinic_acid_2 4-acetamidobenzene sulfinic acid final_product N-(4-((2-HYDROXYETHYL)SULFONYL) PHENYL)ACETAMIDE sulfinic_acid_2->final_product S-Alkylation reagents_2 2-Chloroethanol Water, pH 7.5-8.0, 96-100°C reagents_2->final_product

Caption: Two-step synthesis of the covalent probe precursor.

Protocol: Synthesis

Step 1: Preparation of 4-acetamidobenzene sulfinic acid [6]

  • In a reaction flask equipped with a stirrer, add water, sodium sulfite (Na₂SO₃), and sodium bicarbonate (NaHCO₃).

  • Adjust the temperature of the mixture to 35-40°C.

  • Slowly add 4-acetamidobenzenesulfonyl chloride to the reaction mixture while maintaining the temperature at 30-35°C.

  • After the addition is complete, cool the reaction mixture to 10°C.

  • Filter the mixture to remove inorganic salts.

  • Acidify the filtrate with hydrochloric acid (HCl) to a pH of 1.

  • Collect the precipitated 4-acetamidobenzene sulfinic acid by filtration and dry the product.

Step 2: Preparation of this compound [6]

  • Suspend the 4-acetamidobenzene sulfinic acid in water.

  • Adjust the pH of the suspension to 7.5-8.0 using a suitable base (e.g., sodium hydroxide solution).

  • Add 2-chloroethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to 96-100°C while maintaining the pH between 7.5 and 8.0.

  • Maintain these conditions for 8-10 hours.

  • Cool the reaction mixture to allow the product to crystallize.

  • Collect the crude product by filtration.

  • The crude product can be purified by recrystallization from 95% ethanol.

Activation to the Vinyl Sulfone Warhead

The 2-hydroxyethyl sulfone precursor is activated to the reactive vinyl sulfone through a dehydration reaction. This is typically achieved by converting the hydroxyl group into a good leaving group, such as a mesylate, followed by elimination with a non-nucleophilic base.

Diagram of Activation

Activation_Pathway precursor N-(4-((2-HYDROXYETHYL)SULFONYL) PHENYL)ACETAMIDE activated_probe N-(4-(vinylsulfonyl)phenyl)acetamide precursor->activated_probe Dehydration reagents Mesyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM) reagents->activated_probe

Caption: Activation of the precursor to the reactive vinyl sulfone.

Protocol: Activation
  • Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA) (approximately 1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (approximately 1.2 equivalents) dropwise.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Application: Covalent Labeling of Target Proteins

The activated vinyl sulfone probe can be used to covalently label target proteins in vitro. The following is a general protocol that should be optimized for each specific protein and experimental goal.

Diagram of Labeling Workflow

Labeling_Workflow start Start prepare_protein Prepare Target Protein Solution (in a non-nucleophilic buffer, e.g., HEPES or MOPS) start->prepare_protein prepare_probe Prepare Activated Probe Stock Solution (in DMSO) start->prepare_probe incubate Incubate Protein and Probe (e.g., 37°C for 1-2 hours) prepare_protein->incubate prepare_probe->incubate remove_excess Remove Excess Probe (e.g., Gel Filtration, Dialysis, or Acetone Precipitation) incubate->remove_excess analysis Analyze Labeled Protein remove_excess->analysis

Caption: General workflow for covalent protein labeling.

Protocol: Protein Labeling
  • Protein Preparation : Prepare a solution of the purified target protein in a suitable non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). The optimal protein concentration will depend on the specific assay but typically ranges from 1-10 µM.

  • Probe Preparation : Prepare a stock solution of the activated vinyl sulfone probe (e.g., 10 mM in DMSO).

  • Labeling Reaction : Add the activated probe to the protein solution to a final concentration typically 10- to 100-fold molar excess over the protein. The final DMSO concentration should be kept low (ideally <5%) to avoid protein denaturation.

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 30 minutes to several hours). The optimal incubation time should be determined empirically.

  • Quenching (Optional) : The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to react with the excess probe.

  • Removal of Excess Probe : It is crucial to remove the unreacted probe before downstream analysis. This can be achieved by:

    • Gel filtration : Using a desalting column (e.g., Sephadex G-25).

    • Dialysis : Against a large volume of buffer.

    • Acetone precipitation : Precipitate the protein with cold acetone, centrifuge to pellet the protein, and resuspend the pellet in a suitable buffer.

Validation and Analysis of Covalent Modification

Mass spectrometry is a powerful technique to confirm covalent modification, identify the site of adduction, and quantify target engagement.[7]

Intact Protein Mass Analysis (Top-Down Proteomics)

This method provides a rapid confirmation of covalent modification by measuring the mass increase of the protein after labeling.[7]

Protocol:

  • Analyze both the unlabeled and labeled protein samples by liquid chromatography-mass spectrometry (LC-MS).

  • Use a high-resolution mass spectrometer capable of intact protein analysis (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting mass spectra to determine the average mass of the protein in each sample.

  • A mass shift corresponding to the molecular weight of the vinyl sulfone probe confirms covalent modification.

Identification of Modification Site (Bottom-Up Proteomics)

This workflow identifies the specific amino acid residue(s) that have been modified by the probe.[8]

Bottom_Up_Workflow labeled_protein Labeled Protein Sample denature Denaturation, Reduction, and Alkylation (e.g., Urea, DTT, Iodoacetamide) labeled_protein->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Database Search and Site Identification lc_ms->data_analysis result Identified Peptide and Modification Site data_analysis->result

Caption: Workflow for identifying the site of covalent modification.

Protocol:

  • Sample Preparation : Take equal amounts of unlabeled (control) and labeled protein. Denature the proteins (e.g., with 8 M urea), reduce disulfide bonds (e.g., with 10 mM DTT), and alkylate free cysteines (e.g., with 20 mM iodoacetamide).

  • Proteolytic Digestion : Dilute the denatured protein solution to reduce the urea concentration (to < 2 M) and digest with a protease such as trypsin overnight at 37°C.

  • LC-MS/MS Analysis : Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the masses of the resulting fragment ions.

  • Data Analysis : Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database containing the sequence of the target protein. Specify the mass of the covalent adduct as a variable modification. The software will identify the peptide(s) containing the modification and pinpoint the specific modified amino acid residue.

Biophysical Characterization of Covalent Binding

While mass spectrometry confirms the covalent bond, biophysical techniques can provide valuable information on the kinetics of the interaction.[9]

  • Surface Plasmon Resonance (SPR) : SPR can be used to measure the initial non-covalent binding event (kon and koff) and the rate of covalent bond formation (kinact). This technique provides a comprehensive kinetic profile of the covalent inhibitor.[9]

  • Isothermal Titration Calorimetry (ITC) : ITC can be used to determine the thermodynamic parameters of the initial non-covalent binding.

Conclusion

This compound is a promising and accessible pro-electrophilic probe. Its straightforward synthesis and activation to a reactive vinyl sulfone, coupled with its ability to covalently modify nucleophilic residues on proteins, make it a valuable tool for target discovery and validation. The protocols outlined in this guide provide a framework for researchers to utilize this probe in their own investigations, with the understanding that optimization for specific targets and experimental systems is essential for success. The combination of chemical synthesis, protein labeling, and advanced analytical techniques such as mass spectrometry will continue to drive the discovery of novel biological insights and therapeutic opportunities.

References

  • Barreiro, E. J., & Fraga, C. A. M. (2015). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTech.
  • CN102442929A - Method for preparing 4-(2-hydroxyethyl sulfone) acetanilide. (2012). Google Patents.
  • Morpurgo, M., Veronese, F. M., Kachen, A., & Harris, J. M. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone.
  • Chernobrovkin, A., & Yu, Q. (2023, June 13). Recent advances in covalent and non-covalent drug discovery with TMT quantitative chemoproteomics [Video]. YouTube. [Link]

  • WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube. [Link]

  • Mata, M., Yasui, M. T., Guerrero-Rangel, A., & Winkler, R. (2012). Accelerated Identification of Proteins by Mass Spectrometry by Employing Covalent Pre-Gel Staining with Uniblue A. ResearchGate. [Link]

  • Palmer, J. T., Rasnick, D., Klaus, J. L., & Bromme, D. (1995). Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors. Journal of Medicinal Chemistry, 38(17), 3193–3196.
  • Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics. Retrieved from [Link]

  • de Jong, L., Overkleeft, H. S., & van Kasteren, S. I. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3328.
  • PubChem. (n.d.). Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414.
  • Sygnature Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of acetanilide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Németh, K., et al. (2017). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & Biomolecular Chemistry, 15(3), 513-522.
  • Li, Z. (2011). ORIGINAL PAPER An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl.
  • JMPAS. (2016). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology.
  • ACS Measurement Science Au. (2024). Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.).
  • CN102311372A - Preparation process of 4-beta-sulfatoethylsulfonyl aniline-2-sulfonic acid. (2012). Google Patents.
  • Journal of the American Chemical Society. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems.
  • Maleknia, S. D., & Downard, K. M. (2014). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Chemical Society reviews, 43(10), 3559–3577.
  • JMPAS. (2016).
  • Reddit. (2023). reaction mechanism of acetanilide -> p-Acetamidobenzenesulfonyl chloride. r/chemhelp.
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"N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE" for tyrosine residue modification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Strategic Approach for Evaluating N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE for Site-Selective Tyrosine Residue Modification

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Foreword

The selective chemical modification of proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research. While lysine and cysteine residues have traditionally been the primary targets for bioconjugation, their high abundance (lysine) or critical role in protein structure (cysteine) can lead to challenges in achieving site-selectivity and maintaining protein function. Consequently, targeting less abundant, yet strategically located, amino acids like tyrosine has emerged as a promising alternative.[1] Tyrosine's unique phenolic side chain offers a distinct reactive handle, and its moderate abundance and frequent presence in functionally important regions, such as binding interfaces, make it an attractive target for creating precisely defined bioconjugates.[2]

This document addresses the potential application of a novel reagent, This compound , for tyrosine modification. It is important to note that, at present, this compound is not established in the scientific literature as a tyrosine-modifying agent. Therefore, this guide is structured not as a validation of a known process, but as a rigorous experimental framework for researchers aiming to explore and characterize the capabilities of this and other novel reagents.

We will proceed by first detailing a robust, well-vetted protocol for tyrosine modification using a known benchmark reagent, a 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) derivative. This will serve as our positive control and methodological baseline. Subsequently, we will outline a comprehensive strategy to investigate the reactivity of this compound, from proposing a plausible, albeit hypothetical, reaction mechanism to detailing the necessary protocols for reaction, purification, and rigorous analytical characterization. This dual-pronged approach ensures that researchers are equipped with both a reliable existing method and a scientifically sound pathway for innovation.

Part 1: The Benchmark Protocol - Tyrosine Modification via PTAD Chemistry

Introduction & Mechanistic Rationale

4-Phenyl-3H-1,2,4-triazole-3,5(4H)-diones (PTADs) are highly reactive electrophiles that engage in a rapid and selective "tyrosine-click" reaction with the electron-rich phenolic side chain of tyrosine.[3][4] The reaction is believed to proceed via an ene-type mechanism or a process akin to electrophilic aromatic substitution.[5] This conjugation is highly efficient, often completing within minutes at or near neutral pH in aqueous buffers.[3]

The primary advantages of using PTAD-based reagents are their high selectivity for tyrosine and the exceptional stability of the resulting carbon-nitrogen bond, which has been shown to be resilient to extreme pH, high temperatures, and degradation in human plasma.[1] However, researchers must be aware of potential side reactions. The PTAD moiety can decompose in aqueous solutions to form an isocyanate, which can then react non-selectively with nucleophilic lysine residues.[1][6] This can be mitigated by using an isocyanate scavenger, such as Tris buffer.[1] Additionally, tryptophan residues, if highly solvent-exposed, may also exhibit some reactivity.[7]

PTAD_Mechanism Tyrosine Tyrosine Residue (Phenolic Side Chain) Intermediate Ene-like Transition State Tyrosine->Intermediate + PTAD PTAD PTAD Reagent (Electrophile) PTAD->Intermediate Product Stable C-N Adduct (Modified Tyrosine) Intermediate->Product Rapid Reaction

Caption: Mechanism of PTAD-Tyrosine Conjugation.

Experimental Protocol: Modification of a Model Protein (e.g., BSA) with a PTAD-Functionalized Molecule

This protocol describes the general steps for conjugating a molecule of interest (e.g., a fluorescent dye or a small molecule drug) functionalized with a PTAD group to Bovine Serum Albumin (BSA), a common model protein.

Materials:

  • Bovine Serum Albumin (BSA)

  • PTAD-functionalized molecule (prepared fresh or from an activated precursor)

  • Reaction Buffer: 100 mM Tris, 150 mM NaCl, pH 7.4-8.0 (Tris acts as an isocyanate scavenger)[1]

  • Quenching Solution: 1 M N-acetyl-L-cysteine or 1 M L-tryptophan

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis supplies

  • Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (LC-MS/MS)

Procedure:

  • Protein Preparation: Prepare a stock solution of BSA at a concentration of 10 mg/mL (approximately 150 µM) in the Reaction Buffer.

  • Reagent Preparation: The PTAD reagent is highly reactive and should be prepared immediately before use. If using a stable precursor like a urazole, it must be activated. For instance, a reduced PTAD form can be oxidized to the active form using an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (DBH).[8] Dissolve the PTAD reagent in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO) before diluting into the reaction buffer.

  • Conjugation Reaction:

    • To the BSA solution, add the freshly prepared PTAD reagent. A typical starting point is a 5 to 20-fold molar excess of the PTAD reagent over the protein.

    • Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.[1] The reaction is often accompanied by the disappearance of the PTAD's characteristic color.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. The quencher (e.g., N-acetyl-L-cysteine) will react with any excess PTAD.

  • Purification: Remove the excess, unreacted small molecules and byproducts from the conjugated protein.

    • Size-Exclusion Chromatography (SEC): This is the preferred method for efficient separation. Use a pre-packed column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Dialysis: Alternatively, dialyze the reaction mixture against the storage buffer using an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10 kDa for BSA).

  • Characterization:

    • Degree of Labeling (DoL): Determine the average number of molecules conjugated per protein using UV-Vis spectrophotometry, if the attached molecule has a distinct chromophore.

    • SDS-PAGE: Analyze the purified conjugate to confirm the increase in molecular weight and to assess purity.

    • Mass Spectrometry: This is the definitive method for characterization. Analyze the intact protein to confirm the mass shift corresponding to the DoL. For site-selectivity analysis, perform a "bottom-up" proteomics workflow: digest the protein (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify which specific tyrosine residues were modified.[8][9]

Part 2: A Framework for Evaluating this compound

Hypothetical Mechanism of Action

The structure of this compound features a 2-hydroxyethyl sulfone group. Under appropriate conditions, typically basic, such groups can undergo an elimination reaction to form a highly reactive vinyl sulfone .[10][11] Vinyl sulfones are known Michael acceptors, which react readily with soft nucleophiles.

While the primary targets for vinyl sulfones in a biological context are the thiol groups of cysteine residues and, to a lesser extent, the amine groups of lysine residues,[12][13][14] we can hypothesize a potential, albeit less common, reaction with the phenolate anion of a deprotonated tyrosine residue. This would require a sufficiently high pH to deprotonate the tyrosine hydroxyl group (pKa ~10), making it a more potent nucleophile.

HES_Mechanism cluster_0 Step 1: In Situ Activation cluster_1 Step 2: Nucleophilic Attack HES N-(4-((2-HYDROXYETHYL)SULFONYL) PHENYL)ACETAMIDE VS Reactive Vinyl Sulfone (Michael Acceptor) HES->VS Base-catalyzed Elimination (-H2O) Product Covalent Adduct (Modified Tyrosine) VS->Product Tyr Deprotonated Tyrosine (Phenolate) Tyr->Product Michael Addition

Caption: Hypothetical Mechanism for Tyrosine Modification.

Critical Considerations:

  • Competing Reactions: The primary challenge to this hypothesis is the high reactivity of vinyl sulfones with cysteine and lysine. Any successful tyrosine modification would need to occur under conditions that favor reaction with the less nucleophilic tyrosine.

  • pH Optimization: The reaction will be highly pH-dependent. A high pH is needed to generate the phenolate, but this also increases the reactivity of lysine's amine group. A careful pH screen is critical.

Proposed Experimental Workflow for Evaluation

The following workflow is designed to systematically test the viability of this compound as a tyrosine modification agent, using the PTAD protocol as a benchmark.

Experimental_Workflow cluster_1 Reaction Optimization Details cluster_3 Characterization Methods Start Start: Define Model Protein (e.g., BSA, a target protein) Step1 Phase 1: Reaction Optimization (Small-Scale Screening) Start->Step1 Step2 Phase 2: Scale-Up & Purification (Based on Optimal Conditions) Step1->Step2 Identified 'Hit' Conditions Opt_pH pH Screen (e.g., 7.5, 8.5, 9.5, 10.5) Step3 Phase 3: In-depth Characterization (Confirmation of Modification & Site-Selectivity) Step2->Step3 End Conclusion: Assess Viability and Selectivity Step3->End Char_Intact Intact Mass Analysis (MS) - Confirm conjugation - Determine DoL Opt_Ratio Molar Ratio Screen (Reagent:Protein) Opt_Time Time Course (e.g., 1h, 4h, 12h, 24h) Char_Digest Peptide Mapping (LC-MS/MS) - Identify modification sites - Check for off-target reactions (Cys, Lys)

Caption: Workflow for Evaluating a Novel Modification Reagent.

Detailed Protocols for Evaluation

Phase 1: Reaction Condition Screening

The goal is to identify conditions under which this compound successfully conjugates to the model protein.

  • Setup: In a 96-well plate or microcentrifuge tubes, set up a matrix of reactions.

    • pH Variable: Use a range of buffers (e.g., phosphate for pH 7.5, borate for pH 8.5-9.5, CAPS for pH 10.5).

    • Molar Excess Variable: Test reagent-to-protein ratios of 10x, 50x, and 200x.

    • Controls: Include a negative control (protein only, no reagent) for each buffer. Include a positive control reaction using the benchmark PTAD reagent at pH 7.4.

  • Reaction: Add the reagent to the protein solutions and incubate at room temperature for a set time (e.g., 12 hours).

  • Initial Analysis: Analyze all samples directly by SDS-PAGE. Look for a shift in the protein band's molecular weight, which indicates covalent modification. A "smear" may indicate multiple or heterogeneous modifications.

Phase 2: Preparative Scale Reaction and Purification

Based on the most promising conditions from Phase 1 (e.g., the lowest pH and molar excess that produced a clear band shift), perform a larger scale reaction.

  • Scale-Up: Perform the reaction with 5-10 mg of protein in a volume of 1-2 mL.

  • Purification: Purify the resulting conjugate using SEC as described in the benchmark protocol to remove unreacted reagent.

Phase 3: Definitive Characterization by Mass Spectrometry

This phase is crucial to confirm the modification and, most importantly, to determine its specificity.

  • Intact Mass Analysis:

    • Analyze the purified conjugate using ESI-MS.

    • Objective: Confirm the mass of the modified protein. The mass increase should correspond to the mass of the added reagent (243.28 Da for this compound, minus 18.02 Da for the loss of water during vinyl sulfone formation). Multiple additions will result in a mass distribution.

  • Peptide Mapping by LC-MS/MS:

    • Digest the purified conjugate into smaller peptides using a protease like trypsin.

    • Analyze the peptide mixture using high-resolution LC-MS/MS.[15][16]

    • Data Analysis: Use proteomics software to search the fragmentation data against the protein's sequence, specifying the mass of the modification (+225.26 Da) as a variable modification on Tyrosine (Y), Cysteine (C), and Lysine (K).

    • Objective: This analysis will definitively identify which residues were modified. The ideal outcome for a tyrosine-selective reagent would be the identification of modified tyrosine peptides with no or minimal detection of modified cysteine or lysine peptides.

Data Interpretation & Summary Table

The success of this compound as a tyrosine-modification agent should be evaluated based on the following criteria, summarized in the table below.

ParameterBenchmark: PTAD ReagentTest Reagent: HES-AcetamideDesired Outcome for Test Reagent
Reaction pH Optimal at pH 7-8To be determined (likely > 8.5)Near-physiological pH (7.4 - 8.5)
Reaction Time < 30 minutesTo be determined (likely hours)As short as possible (< 4 hours)
Required Excess 5-20 foldTo be determinedLow molar excess (< 50-fold)
Selectivity Primarily TyrosineTo be determined by LC-MS/MSHigh selectivity for Tyrosine over Cys/Lys
Yield High (>80%)To be determinedHigh (>70%)
Adduct Stability Very HighTo be determinedHigh stability under relevant conditions

Conclusion

This application note provides a dual framework for researchers in bioconjugation. It offers a reliable, step-by-step protocol for the established method of tyrosine modification using PTAD reagents. More significantly, it presents a comprehensive and logical strategy for the evaluation of novel reagents, using this compound as a case study. By hypothesizing a mechanism and designing a self-validating experimental workflow that moves from broad screening to definitive mass spectrometric analysis, this guide empowers scientists to rigorously and efficiently explore new frontiers in protein modification, ensuring that any new tool is characterized by its efficacy, selectivity, and reliability.

References

  • Current time information in Abuja, NG. (n.d.). Google.
  • Gabellieri, C., et al. (n.d.). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics (RSC Publishing). Retrieved January 23, 2026, from [Link]

  • Greene, D. N., et al. (2020). Discriminating changes to protein structure using PTAD conjugation to tyrosine. bioRxiv. Retrieved January 23, 2026, from [Link]

  • Gröger, K., et al. (2020). Mechanistical Insights into the Bioconjugation Reaction of Triazolinediones with Tyrosine. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Van der Veken, P., et al. (n.d.). Protein Conjugation with Triazolinediones: Switching from a General Tyrosine-Selective Labeling Method to a Highly Specific Tryptophan Bioconjugation Strategy. ChemRxiv. Retrieved January 23, 2026, from [Link]

  • biosyn. (2023). Tyrosine- or Y-clicking of oligonucleotides and proteins useful for functional studies. biosyn. Retrieved January 23, 2026, from [Link]

  • Sato, S., et al. (2015). Quantitative analysis of 4‐phenyl‐3H‐1,2,4‐triazole‐3,5(4H)‐dione... ResearchGate. Retrieved January 23, 2026, from [Link]

  • Alvarez-Dorta, D., et al. (2020). Tyrosine bioconjugation – an emergent alternative. PMC. Retrieved January 23, 2026, from [Link]

  • Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. ACS Publications. Retrieved January 23, 2026, from [Link]

  • Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. NIH. Retrieved January 23, 2026, from [Link]

  • Morales-Sanfrutos, J., et al. (2010). Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Mann, M., & Jensen, O. N. (2003). The characterization of protein post-translational modifications by mass spectrometry. PubMed. Retrieved January 23, 2026, from [Link]

  • Hogsed, M. J. (1957). Production of vinyl sulfones. Google Patents.
  • Kumar, V., et al. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC. Retrieved January 23, 2026, from [Link]

  • Aebersold, R., & Mann, M. (2003). Modification-specific Proteomics: Characterization of Post-Translational Modifications by Mass Spectrometry. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Overberger, C. G., et al. (1954). A CONVENIENT SYNTHESIS OF VINYL SULFONE. Polytechnic Institute of Brooklyn. Retrieved January 23, 2026, from [Link]

  • Morales-Sanfrutos, J., et al. (2010). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Vinyl sulfone. Wikipedia. Retrieved January 23, 2026, from [Link]

  • Liu, X., et al. (2021). Characterization of Proteoform Post-Translational Modifications by Top-Down and Bottom-Up Mass Spectrometry in Conjunction with Annotations. NIH. Retrieved January 23, 2026, from [Link]

  • Morales-Sanfrutos, J., et al. (2010). Vinyl Sulfone Functionalization: A Feasible Approach for the Study of the Lectin–Carbohydrate Interactions. ACS Publications. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Ortega-Muñoz, M., et al. (2011). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. Retrieved January 23, 2026, from [Link]

  • National Cancer Institute. (2019). Analysis of Post-Translational Modifications by Mass Spectrometry. YouTube. Retrieved January 23, 2026, from [Link]

  • Wang, C., et al. (2017). Recent advances in the synthesis of vinyl sulfones. RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Zolg, D. P., et al. (2017). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. PMC. Retrieved January 23, 2026, from [Link]

Sources

Application Note: N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of High-Quality Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel drug candidates.[1][2][3][4] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[1][5] These initial weak interactions are then optimized through structure-guided chemistry to develop high-affinity lead compounds.[4][5] The success of any FBDD campaign is fundamentally dependent on the quality and characteristics of the fragments within the screening library.

This application note presents N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE as an exemplary fragment for FBDD campaigns. We will detail its physicochemical properties, which make it an ideal candidate for fragment screening, and provide comprehensive, field-proven protocols for its application in identifying and validating target interactions using key biophysical techniques.

Fragment Profile: this compound

This compound (CAS: 27375-52-6) is a small, soluble molecule embodying the key characteristics desired in a high-quality fragment. Its structure features a central phenyl ring substituted with three key functional groups: an acetamide, a sulfone, and a primary alcohol. This combination provides a valuable mix of hydrogen bond donors and acceptors, as well as aromatic character, creating multiple potential interaction points with a protein target.

Physicochemical Properties and Adherence to the "Rule of Three"

The "Rule of Three" (Ro3) is a widely accepted guideline for designing fragment libraries, proposing that fragments should ideally have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a LogP ≤ 3.[6] This framework ensures that fragments are small, relatively simple, and possess favorable solubility profiles, increasing the likelihood of identifying high-quality, efficient binding events.

As detailed in the table below, this compound aligns well with these principles.

PropertyValueSource"Rule of Three" Compliance
Molecular Formula C₁₀H₁₃NO₄S[7][8]N/A
Molecular Weight 243.28 g/mol [7][8]Yes (≤ 300 Da)
XlogP -0.1[7]Yes (≤ 3)
Hydrogen Bond Donors 2[7]Yes (≤ 3)
Hydrogen Bond Acceptors 4[7]No (Slight Deviation)
Rotatable Bonds 4[7]No (Slight Deviation)
Aqueous Solubility 2 g/L at 30°C[9]Favorable for Screening

Note on Deviations: While the number of hydrogen bond acceptors and rotatable bonds slightly exceeds the strict Ro3, these minor deviations are often considered acceptable. The sulfonyl group and the acetamide carbonyl contribute to the acceptor count, but also provide critical, well-defined vectors for interaction that are highly valuable for subsequent structure-based design. The molecule's excellent solubility and low lipophilicity (LogP) are strong indicators of its suitability for biophysical screening methods where compound precipitation is a major concern.

The FBDD Workflow Using this compound

The journey from a fragment library to a validated hit involves a multi-step, iterative process. The diagram below illustrates a typical FBDD cascade where a fragment like this compound would be screened.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Target Fragment) Screen Primary Screen (e.g., SPR, NMR, DSF) Lib->Screen ~1000 Fragments Hits Initial Hits Screen->Hits Weak Binders (μM-mM Affinity) Ortho Orthogonal Screen (e.g., NMR if SPR primary) Hits->Ortho Xray X-ray Crystallography or Cryo-EM Ortho->Xray Confirm Binding Validated Validated, Structure-Confirmed Hit Xray->Validated Determine Binding Mode SBDD Structure-Based Design (SBDD) Validated->SBDD Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem Design Analogs Chem->Screen Iterative Screening Lead Potent Lead (nM Affinity) Chem->Lead Synthesize & Test

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To perform a primary screen of a fragment library, including this compound, to identify compounds that bind to a target protein immobilized on a sensor chip. SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient interactions characteristic of fragments.[10][11]

Rationale: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for real-time detection of binding events and provides initial estimates of affinity and kinetics, making it an excellent primary screening tool.[12] Its low protein consumption is a significant advantage over other methods.[10]

Materials:
  • Target Protein (≥95% purity, dialyzed into running buffer)

  • This compound and fragment library, dissolved in 100% DMSO (e.g., 100 mM stock)

  • SPR Instrument (e.g., Biacore, Carterra)

  • Sensor Chip (e.g., CM5, suitable for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Running Buffer (e.g., HBS-EP+, PBS-T, degassed)

  • High-quality, low-binding microplates

Methodology:
  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface of the desired flow cells with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Inject ethanolamine-HCl for 7 minutes to deactivate any remaining active esters.

    • Create a reference surface on a separate flow cell by performing the activation and deactivation steps without protein injection. This is critical for subtracting bulk refractive index changes.

  • Fragment Solution Preparation:

    • Prepare a master plate by diluting fragment stock solutions (including the title compound) into running buffer to the desired screening concentration (e.g., 200 µM).

    • Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2% to minimize solvent effects. Include buffer-only wells containing the same DMSO percentage as controls.

  • SPR Screening Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform several buffer-only injections ("start-up cycles") to condition the surface.

    • Inject fragment solutions from the prepared plate over the target and reference flow cells. A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

    • After each cycle, regenerate the surface if necessary (e.g., with a short pulse of low pH glycine), although this is often not required for weak fragment interactions.

  • Data Analysis:

    • Perform double-referencing by subtracting the signal from the reference flow cell and then subtracting the average signal from the buffer-only control injections.

    • A binding "hit" is identified by a clear, concentration-dependent increase in RU during the injection phase.

    • For initial hits, perform a dose-response experiment (e.g., 8-point titration) to confirm binding and estimate the dissociation constant (K_D) by fitting the steady-state binding levels to a 1:1 binding model.

Protocol 2: Hit Validation & Structural Characterization by X-ray Crystallography

Objective: To determine the precise binding mode of a validated fragment hit, such as this compound, in complex with the target protein.

Rationale: X-ray crystallography provides high-resolution, atomic-level detail of the protein-fragment interaction.[13][14] This structural information is the most valuable output of FBDD, as it directly visualizes the binding pocket, key interactions (e.g., hydrogen bonds, hydrophobic contacts), and vectors for chemical elaboration.[12][14]

Materials:
  • Highly purified, crystallizable target protein (>15 mg/mL)

  • Validated fragment hit (e.g., this compound) as powder or high-concentration stock.

  • Crystallization screens and reagents.

  • Cryoprotectant solutions.

  • Synchrotron beamline access.

Methodology (Crystal Soaking):

Crystal soaking is often the preferred method for fragment screening due to its higher throughput compared to co-crystallization.[15]

  • Generate Apo-Protein Crystals:

    • Set up crystallization trials for the target protein alone using vapor diffusion (sitting or hanging drop) methods.

    • Optimize conditions until well-diffracting crystals of the apo-protein are consistently produced.

  • Prepare Soaking Solution:

    • Prepare a solution of the fragment in a buffer compatible with the crystallization condition. The fragment concentration should be high (e.g., 10-50 mM) to ensure saturation of the binding site.

    • The soaking solution should also contain a cryoprotectant (e.g., 20-25% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

  • Crystal Soaking:

    • Using a crystal loop, carefully transfer an apo-crystal from its growth drop into a drop of the prepared soaking solution.

    • Allow the crystal to soak for a period ranging from minutes to overnight. The optimal time is dependent on the crystal packing and fragment properties and may require optimization.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously identify the bound fragment. The presence of clear, positive density in the Fo-Fc map corresponding to the shape of the fragment confirms its binding and location.

    • Refine the protein-fragment complex structure to high resolution.

Xray_Workflow A Grow Apo-Protein Crystals C Transfer Crystal to Soaking Solution A->C B Prepare Fragment Soaking Solution (Fragment + Cryo) B->C D Flash-Cool Crystal in Liquid Nitrogen C->D E Collect Diffraction Data (Synchrotron) D->E F Solve Structure & Analyze Electron Density E->F G Refined Protein-Fragment Complex Structure F->G

Caption: Workflow for determining a fragment's binding mode via crystal soaking.

Conclusion and Future Directions

This compound serves as a model fragment that meets the critical criteria for FBDD. Its favorable physicochemical properties and versatile functional groups make it a valuable component of any screening library. The protocols detailed herein for SPR and X-ray crystallography provide a robust framework for identifying its interactions with a protein target and elucidating the structural basis of that interaction.

Upon successful structural characterization, the acetamide nitrogen, the terminal hydroxyl group, and the phenyl ring provide clear, chemically tractable vectors for "fragment growing." Medicinal chemists can leverage this structural information to design and synthesize new analogs with improved potency and selectivity, ultimately driving the evolution of a micromolar fragment hit into a nanomolar, drug-like lead compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33798, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3295905, N-[4-(2-hydroxyethyl)phenyl]acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Substance Details for Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Retrieved from [Link]

  • de la Cruz, M. J., et al. (2025). Fragment-based drug discovery: A graphical review. PubMed Central. Retrieved from [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • X-Chem. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Si, Z., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Sun, D., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemical Register. (n.d.). N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide (CAS No. 338750-55-3) Suppliers. Retrieved from [Link]

  • American Chemical Society. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Mohamed-Ezzat, R. A., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData. Retrieved from [Link]

  • Joseph, A. P., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. Retrieved from [Link]

  • Hryshchenko, N. V., & Vilcinska, A. V. (2017). Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Krimm, I., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. ResearchGate. Retrieved from [Link]

  • Mortenson, P. N., & Murray, J. B. (2017). Fragment-based drug discovery and its application to challenging drug targets. Biochemical Society Transactions. Retrieved from [Link]

  • Schiebel, J., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note & Protocols: Development of a Cell-Based Assay for N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE is a small molecule whose biological activity is not yet extensively characterized.[1] Its structure, featuring a sulfonyl group and an acetamide moiety, is reminiscent of scaffolds found in compounds with a wide range of biological activities, including anti-inflammatory and anticancer effects.[2][3][4] The sulfonyl group, in particular, is a common feature in medicinal chemistry, known for its ability to form hydrogen bonds with biological targets.[5] This application note provides a comprehensive guide for the development of cell-based assays to elucidate the biological activity of this compound, from initial cytotoxicity screening to the investigation of a potential mechanism of action. Our approach is designed to be a self-validating system, providing researchers with a robust framework for characterizing novel small molecules.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for designing and interpreting cell-based assays.

PropertyValueSource
Molecular FormulaC10H13NO4SPubChem[1]
Molecular Weight243.28 g/mol PubChem[1]
IUPAC NameN-[4-(2-hydroxyethylsulfonyl)phenyl]acetamidePubChem[1]
Water Solubility2g/L at 30℃ChemicalBook[6]
LogP0.214 at 30℃ChemicalBook[6]

Part 1: Initial Characterization - Cell Viability and Cytotoxicity Assay

The first step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. This provides crucial information on the compound's potency (e.g., IC50 value) and guides the concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_addition Compound Addition to Cells cell_seeding->compound_addition compound_prep Compound Preparation & Dilution incubation_48h Incubation (48h) compound_addition->incubation_48h mtt_addition MTT Reagent Addition incubation_48h->mtt_addition incubation_4h Incubation (4h) mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis IC50 Determination absorbance_reading->data_analysis

Caption: Workflow for determining the IC50 of a test compound using the MTT assay.

Part 2: Mechanistic Insight - Investigating the NF-κB Signaling Pathway

Based on the prevalence of anti-inflammatory activity in related acetamide and sulfonamide-containing compounds, a plausible hypothesis is that this compound may modulate inflammatory signaling pathways.[2] The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. A reporter gene assay is a powerful tool to investigate the activity of this pathway.

Protocol 2: NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits TNF-α-induced NF-κB activation.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HEK293T-NF-κB-luciferase reporter cells in a white, opaque 96-well plate at a density of 20,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare dilutions of this compound in culture medium at concentrations below its IC50 value (e.g., 0.1x, 0.5x, and 1x IC50).

    • Pre-treat the cells with the compound for 1 hour. Include a vehicle control (DMSO).

  • Pathway Activation:

    • Induce NF-κB activation by adding TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control.

    • Incubate the plate for 6 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity of the treated wells to the TNF-α stimulated control.

    • Plot the percentage of NF-κB inhibition against the compound concentration.

NF-κB Signaling Pathway and Point of Intervention

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene NF-κB Target Genes (Inflammation) Compound N-(4-((2-HYDROXYETHYL) SULFONYL)PHENYL)ACETAMIDE Compound->IKK Potential Inhibition NFkB_nuc NF-κB NFkB_nuc->Gene Activates Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Part 3: Further Mechanistic Validation - Target Engagement

Should the compound show activity in the NF-κB reporter assay, the next logical step is to investigate its direct interaction with potential upstream targets in the pathway, such as the IKK complex. Biophysical methods like Surface Plasmon Resonance (SPR) can provide quantitative data on binding affinity and kinetics.[7]

Protocol 3: Surface Plasmon Resonance (SPR) for Target Engagement

Objective: To determine the binding affinity and kinetics of this compound to a purified protein target (e.g., IKKβ).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant IKKβ protein

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Immobilize the purified IKKβ protein onto the surface of a sensor chip using standard amine coupling chemistry.[7]

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the compound dilutions over the immobilized protein surface and a reference surface.

    • Monitor the change in the SPR signal (response units) over time.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7]

Conclusion

This application note outlines a systematic and logical workflow for the initial characterization and mechanistic investigation of this compound. By starting with a broad assessment of cytotoxicity and progressively narrowing the focus to a specific signaling pathway and direct target engagement, researchers can efficiently and robustly elucidate the biological activity of this and other novel chemical entities. The provided protocols are intended as a starting point and should be optimized for specific cell lines and experimental conditions.

References

  • PubChem. Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. National Center for Biotechnology Information. [Link]

  • PubChem. N-[4-(2-hydroxyethyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • Zhang, Z. Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology. [Link]

  • Gier-Krzesińska, A., et al. (2022). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Methods and Principles in Medicinal Chemistry. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]

  • Carradori, S., et al. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]

  • Haj-Yahya, M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]

  • Abdel-Gawad, N. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. [Link]

  • Kyushu University. (2018). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Yakugaku Zasshi. [Link]

  • American Chemical Society Publications. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. [Link]

  • Oreate AI. (2026). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. [Link]

  • National Center for Biotechnology Information. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. [Link]

Sources

Topic: A Practical Guide to the Preparation and Handling of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide is a sulfonated acetanilide derivative of significant interest due to its structural relationship to pharmacologically active compound classes. Molecules within the N-(substituted phenyl)acetamide family exhibit a wide range of biological activities, including analgesic and protease-inhibiting properties.[1][2] Furthermore, the sulfonamide moiety is a well-established pharmacophore found in carbonic anhydrase inhibitors used in diuretic, antiglaucoma, and anticancer therapies.[3] The successful and reproducible investigation of this compound's biological effects is critically dependent on the correct preparation, handling, and storage of its solutions. This guide provides a comprehensive framework, moving from fundamental physicochemical properties to detailed, field-proven protocols for the preparation of stock and working solutions for both in vitro and in vivo applications.

Physicochemical Profile & Pre-formulation Insights

A thorough understanding of a compound's physicochemical properties is the cornerstone of robust experimental design. These properties dictate the choice of solvents, potential for degradation, and appropriate storage conditions.

Table 1: Core Physicochemical Properties of this compound

PropertyValueData Source
IUPAC Name N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamidePubChem CID 33798[4]
CAS Number 27375-52-6PubChem CID 33798[4]
Molecular Formula C₁₀H₁₃NO₄SPubChem CID 33798[4]
Molecular Weight 243.28 g/mol PubChem CID 33798[4]
Physical Form Solid (predicted)Inferred from related compounds[1]
Solubility (Organic) 2 g/L at 20 °C (unspecified solvents)ChemicalBook[5]
Structural Analysis and Solubility Rationale

The solubility of this compound is governed by the interplay of its polar and non-polar functional groups.

cluster_molecule This compound cluster_properties Influence on Solubility acetamide Acetamide Group (-NHCOCH₃) phenyl Phenyl Ring (-C₆H₄-) acetamide->phenyl Amide Linkage polar Polar/Hydrophilic (H-Bonding) acetamide->polar Donates/Accepts H-bonds sulfonyl Sulfonyl Group (-SO₂-) phenyl->sulfonyl Aromatic C-S Bond nonpolar Non-Polar/Lipophilic (Hydrophobic Interactions) phenyl->nonpolar Lipophilic Core hydroxyethyl Hydroxyethyl Group (-CH₂CH₂OH) sulfonyl->hydroxyethyl S-C Bond sulfonyl->polar Accepts H-bonds hydroxyethyl->polar Donates/Accepts H-bonds

Caption: Key functional groups influencing the compound's solubility.

  • Polar Moieties: The acetamide, sulfonyl, and terminal hydroxyl groups are polar and capable of forming hydrogen bonds. This suggests an affinity for polar organic solvents.[6]

  • Non-Polar Moiety: The central phenyl ring is non-polar and hydrophobic, contributing to solubility in less polar organic solvents but limiting aqueous solubility.

  • Expert Prediction: Based on this structure, the compound is expected to be sparingly soluble in water and aqueous buffers (like PBS) but should exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.

Stability Considerations
  • pH Sensitivity: The amide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly when heated. Therefore, solutions should ideally be maintained at a neutral pH (6.5-7.5) unless experimental conditions demand otherwise.

  • Thermal Stability: As a precautionary measure, avoid excessive heating during dissolution. If gentle warming is required, it should be brief and monitored. Long-term storage should be at low temperatures.

  • Storage of Solid: The solid compound should be stored in a tightly sealed container, protected from moisture and light, at room temperature or refrigerated.

Essential Equipment and Reagents

  • Equipment:

    • Analytical balance (sensitivity ±0.1 mg or better)

    • Vortex mixer

    • Magnetic stirrer and stir bars

    • Bath sonicator

    • Calibrated pipettes

    • pH meter (for aqueous buffer preparation)

    • Sterile filtration units (0.22 µm pore size) for cell culture applications

  • Reagents:

    • This compound (powder form)

    • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

    • Ethanol (200 proof, absolute)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile, deionized water

    • Cell culture medium (e.g., DMEM, RPMI-1640) as required for the specific assay

Standard Operating Protocols

These protocols provide a validated workflow for preparing solutions for common research applications.

G start Weigh Solid Compound stock_prep Protocol 3.1: Prepare High-Concentration Stock in DMSO start->stock_prep dissolution Aid Dissolution (Vortex/Sonicate) stock_prep->dissolution dissolution->stock_prep if not fully dissolved qc_stock QC & Storage (Aliquot, -20°C/-80°C) dissolution->qc_stock once clear working_prep Protocol 3.2: Prepare Aqueous Working Solution for In Vitro Use qc_stock->working_prep Use one aliquot invivo_note Protocol 3.3: Considerations for In Vivo Formulation qc_stock->invivo_note Basis for formulation

Caption: General workflow for solution preparation.

Protocol 3.1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This protocol is fundamental for creating a concentrated, stable stock that can be diluted for various experiments.

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 2 mL of a 50 mM stock: Mass (mg) = 0.050 mol/L × 0.002 L × 243.28 g/mol × 1000 = 24.33 mg

  • Weighing: Accurately weigh the calculated mass of this compound into an appropriate vial (e.g., a 4 mL amber glass vial).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (2 mL in this example) to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Scientist's Note: If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minute intervals until the solution is clear. Gentle warming (<40°C) can be used as a last resort. Visual inspection against a dark background is crucial to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in microcentrifuge tubes. Store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Protocol 3.2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol describes the critical step of diluting the organic stock into an aqueous medium for cell-based experiments.

  • Thawing: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Calculation: Determine the volume of stock solution needed for your final working concentration.

    • Formula (M₁V₁ = M₂V₂): V₁ (Volume of Stock) = [M₂ (Final Concentration) × V₂ (Final Volume)] / M₁ (Stock Concentration)

    • Example for 10 mL of a 50 µM working solution from a 50 mM stock: V₁ (µL) = (50 µM × 10,000 µL) / 50,000 µM = 10 µL

  • Dilution – The Critical Step:

    • Pipette the final volume of aqueous medium (e.g., 10 mL of cell culture medium) into a sterile conical tube.

    • While the tube is on a vortex mixer at medium speed, dispense the calculated volume of the DMSO stock (10 µL) directly into the agitated medium.

    • Rationale: Adding the concentrated organic stock to a rapidly mixing aqueous phase is essential to prevent localized high concentrations that can cause the compound to precipitate out of solution. Never add the aqueous medium to the concentrated DMSO stock.

  • Final DMSO Concentration: Ensure the final percentage of DMSO in the working solution is below the tolerance level for your specific cell line (typically <0.5%, and often as low as 0.1%).

    • Calculation: % DMSO = (Volume of DMSO / Total Volume) × 100

    • In our example: (10 µL / 10,000 µL) × 100 = 0.1% DMSO . This is acceptable for most cell lines.

  • Use Immediately: Aqueous working solutions are generally less stable than organic stocks and should be prepared fresh for each experiment.

Protocol 3.3: A Note on Formulation for In Vivo Studies

Direct administration of DMSO-based solutions in vivo can cause toxicity and is generally avoided. For animal studies, reformulation into a biocompatible vehicle is required.

  • Co-Solvent Systems: A common approach is to use a mixture of solvents to maintain solubility. A typical vehicle might be:

    • 5-10% DMSO

    • 10-20% PEG400 (Polyethylene glycol 400) or Solutol HS 15

    • 5-10% Tween 80

    • Remaining volume with saline or PBS

  • Causality: The DMSO acts as the primary solvent, PEG400 helps bridge the polarity gap, and Tween 80 acts as a surfactant to create a stable microemulsion or solution.

  • Validation is Key: Any proposed in vivo vehicle must be tested alone in a control group of animals to ensure it does not produce any confounding biological effects. The final formulation should be clear, free of particulates, and stable for the duration of the experiment.

Quality Control, Storage, and Safety

Quality Control

For GMP or GLP applications, the concentration and purity of the stock solution should be verified. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard method for this purpose.[7]

Solution Storage Summary
Solution TypeSolventStorage TemperatureKey Considerations
Primary Stock DMSO-20°C or -80°CAliquot to prevent freeze-thaw cycles. Use amber vials.
Working Solution Aqueous MediumUse ImmediatelyPrepare fresh for each experiment. Do not store.
In Vivo Formulation Co-solvent MixAs per stability testsCheck for precipitation before each use.
Safety and Handling

While this specific compound is not extensively classified, related acetanilide and sulfonamide structures can present hazards.[8] Therefore, standard laboratory precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its solutions.

  • Handling: Handle the solid powder in a chemical fume hood or a ventilated weighing enclosure to avoid inhalation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1936–1940. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33798, Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. [Link]

  • Kruger-Thiemer, E. (1942). Solubility Data Series, Volume 61: Sulfonamides. Archiv für Dermatologie und Syphilis, 183, 90-116. (Note: Data on a related compound, referenced through solubility databases). [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3295905, N-[4-(2-hydroxyethyl)phenyl]acetamide. [Link]

  • Li, M., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2779. [Link]

  • Google Patents. (2010).

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide. Developed for researchers, scientists, and drug development professionals, this protocol employs a reversed-phase C18 column with a gradient elution profile and UV detection. The methodology has been structured to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>, ensuring reliability, precision, and accuracy for quality control and research applications.

Introduction and Scientific Rationale

This compound (CAS: 27375-52-6) is an organic compound that incorporates sulfonyl, hydroxyl, and acetamido functional groups.[1][2] The accurate determination of its purity and concentration is essential in various research and development settings, particularly where it may serve as a chemical intermediate or be identified as a related substance in pharmaceutical manufacturing.

The inherent polarity of the molecule, evidenced by a calculated LogP value of approximately -0.1 to 0.2, necessitates a chromatographic approach that can provide adequate retention and sharp peak shapes.[1][3] For this reason, reversed-phase high-performance liquid chromatography (RP-HPLC) was selected as the analytical technique of choice. This method utilizes a non-polar stationary phase (C18) and a polar mobile phase, allowing for the effective separation of the polar analyte from potential non-polar and closely related impurities. The use of a gradient elution, starting with a highly aqueous mobile phase, ensures the retention of the main analyte, while the gradual increase in organic solvent content facilitates the elution of any less polar impurities, providing a comprehensive impurity profile. The addition of 0.1% formic acid to the mobile phase is a critical choice to control the ionization state of the analyte and any impurities, thereby minimizing peak tailing and ensuring reproducible retention times.

This document provides a complete, step-by-step protocol for the analysis, including method validation procedures and system suitability criteria, to ensure the generation of trustworthy and reproducible results.

Table 1: Physicochemical Properties of the Analyte
PropertyValueSource(s)
IUPAC Name N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide[1]
CAS Number 27375-52-6[1][2][3]
Molecular Formula C₁₀H₁₃NO₄S[1][2]
Molecular Weight 243.28 g/mol [1][2]
Calculated LogP ~ -0.1[1]

Detailed Experimental Protocols

Instrumentation, Chemicals, and Reagents
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software capable of instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended. The specific column choice may be adapted based on system pressure limits and desired efficiency.

  • Reagents:

    • This compound reference standard (purity ≥ 98%).

    • Acetonitrile (HPLC grade or higher).

    • Formic acid (LC-MS grade or equivalent, ~99%).

    • Deionized water (Type I, 18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water (0.1% v/v). Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio. This matches the initial chromatographic conditions to ensure optimal peak shape.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Transfer 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay and purity determinations.

Chromatographic Conditions

The following parameters provide a validated starting point for the analysis. Adjustments may be permissible within the guidelines of USP <621>.[4][5]

Table 2: HPLC Method Parameters
ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Table 3: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
12.0595
15.0595
15.1955
20.0955

HPLC Analysis Workflow

The following diagram outlines the logical flow of the analytical procedure, from initial setup to final reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_system 2. System Operation cluster_analysis 3. Data Acquisition & Analysis cluster_report 4. Reporting prep_solutions Prepare Mobile Phases, Diluent, and Standards instrument_setup Set Up HPLC System (Table 2 & 3) prep_solutions->instrument_setup equilibrate Equilibrate Column (min. 15 minutes) instrument_setup->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst inject_samples Inject Blank, Standards, and Samples sst->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Integrate Peaks and Calculate Results acquire_data->process_data check_sst Verify SST Results (Table 4) process_data->check_sst final_report Generate Final Report check_sst->final_report

Figure 1: General workflow for the HPLC analysis of this compound.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing a System Suitability Test (SST) as mandated by pharmacopeial guidelines like USP <621>.[6][7] Inject the Working Standard Solution (0.1 mg/mL) in six replicate injections (n=6) and evaluate the following parameters.

Table 4: System Suitability Acceptance Criteria
ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce narrow peaks.
% RSD of Peak Area ≤ 1.0% for n=6 injectionsDemonstrates the precision of the HPLC system (pump and injector).
% RSD of Retention Time ≤ 1.0% for n=6 injectionsConfirms the stability and reproducibility of the pump's flow rate and mobile phase composition.

Method Validation Protocol

To ensure the developed method is fit for its intended purpose, it must be validated according to established guidelines such as ICH Q2(R2).[8][9][10] The following protocols describe the experiments required to validate the method for the assay of this compound.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

    • Inject the Working Standard Solution and identify the retention time of the main peak.

    • If available, inject solutions of known impurities to demonstrate separation from the main analyte peak.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic) on the analyte and analyze the resulting solutions. The method should demonstrate the ability to separate the analyte from any degradation products formed.

Linearity
  • Objective: To verify that the detector response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo or sample matrix.

    • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the working concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision studies.

Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Protocol:

    • Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by determining the concentration at which the %RSD of replicate injections is within an acceptable range (e.g., ≤ 10%).

    • Prepare a solution at the estimated LOQ concentration and inject it six times to confirm the precision.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the quantitative analysis of this compound. The described protocol, including detailed chromatographic conditions, system suitability tests, and validation procedures, is designed to deliver accurate, reliable, and reproducible results. By following the outlined steps, researchers and quality control analysts can confidently implement this method for routine analysis in regulated and research environments.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33798, Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Retrieved from [Link].

  • Hussein, M. A., et al. (2019). Syntheses and biological evaluation of N4-substituted sulfonamide–acetamide derivatives as dihydrofolate reductase (DHFR) inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 896–902. Available at: [Link].

  • U.S. Environmental Protection Agency (EPA). Substance Details for Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Retrieved from [Link].

  • United States Pharmacopeia. General Chapter <621> Chromatography. Retrieved from [Link].

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link].

  • United States Pharmacopeial Convention. (2017). USP-NF <621> Chromatography. Retrieved from [Link].

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link].

  • LCGC International (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link].

  • Pharmaguideline (2024). Steps for HPLC Method Validation. Retrieved from [Link].

  • Agilent Technologies (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link].

  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link].

Sources

"N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE" NMR spectroscopy data

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Introduction

This compound, with the molecular formula C₁₀H₁₃NO₄S, is a substituted acetanilide derivative containing a sulfonyl group.[1][2] Its structural complexity, featuring aromatic, amide, hydroxyl, and sulfonyl functional groups, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. NMR provides detailed information about the molecular structure at the atomic level, enabling unambiguous confirmation of the chemical identity, assessment of purity, and elucidation of the electronic environment of the constituent atoms.[3][4]

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound. It offers a detailed, field-proven protocol for sample preparation and data acquisition, explaining the causality behind experimental choices to ensure the generation of high-quality, reproducible data.

Molecular Structure and Atom Numbering

The structural integrity of this compound can be confirmed by assigning the signals in its NMR spectra to specific atoms in the molecule. The numbering scheme used in this guide is presented below.

cluster_0 This compound C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 H_C2 H C2->H_C2 C4 C4 C3->C4 H_C3 H C3->H_C3 C5 C5 C4->C5 S S C4->S C6 C6 C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 H_N H N->H_N C7 C7 N->C7 O1 O C7->O1 C8 C8 C7->C8 H_C8 H₃ O2 O S->O2 O3 O S->O3 C9 C9 S->C9 H_C9 H₂ C10 C10 C9->C10 H_C10 H₂ O4 O C10->O4 H_O H O4->H_O

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this molecule, a high-field spectrum (e.g., 400 MHz or higher) is recommended for optimal resolution, particularly in the aromatic region. The analysis is based on established chemical shift principles and data from analogous structures.[5]

Solvent Choice Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its polarity is suitable for dissolving the compound, and more importantly, it allows for the clear observation of exchangeable protons (N-H and O-H ) as distinct signals. In other common solvents like chloroform-d (CDCl₃), these signals can be very broad or may exchange with trace water, complicating interpretation.[6] The residual proton signal for DMSO-d₅ appears at ~2.50 ppm.

Table 1: Predicted ¹H NMR Signal Assignments (in DMSO-d₆)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a ~10.4Singlet (broad)1HH -NThe amide proton is significantly deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen.
b ~7.90Doublet2HC2-H , C6-H These aromatic protons are ortho to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. They appear as a doublet due to coupling with Hc/He.
c ~7.80Doublet2HC3-H , C5-H These aromatic protons are ortho to the acetamido group. They are upfield relative to Hb/Hf due to the electron-donating nature of the nitrogen, but still downfield due to the overall electron-withdrawing character of the phenylsulfonyl group. They appear as a doublet due to coupling with Hb/Hf.
d ~4.90Triplet (broad)1HO-H The hydroxyl proton signal is often a broad triplet due to coupling with the adjacent CH₂ group (Hh). Its chemical shift is sensitive to concentration and temperature.
e ~3.70Quartet (or t)2HC10-HThis methylene group is adjacent to the hydroxyl group. It is deshielded by the oxygen and appears as a quartet (or broad triplet) due to coupling with both the OH proton (Hd) and the other methylene group (Hg).
f ~3.35Triplet2HC9-HThis methylene group is directly attached to the electron-withdrawing sulfonyl group, resulting in a downfield shift relative to He. It appears as a triplet due to coupling with He.
g ~2.10Singlet3HC8-HThe methyl protons of the acetyl group are in a distinct chemical environment and appear as a sharp singlet.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry along the axis passing through the C1-C4 bond, several pairs of aromatic carbons are chemically equivalent.

Table 2: Predicted ¹³C NMR Signal Assignments (in DMSO-d₆)

Signal LabelChemical Shift (δ, ppm)AssignmentRationale
C₇ ~169.0C =OThe carbonyl carbon of the amide group is highly deshielded and appears furthest downfield.[7]
C₄ ~143.0C -SO₂This aromatic carbon is attached to the sulfonyl group and the acetamido group, causing a significant downfield shift.
C₁ ~138.0C -NHThis aromatic carbon is attached to the nitrogen of the amide group.
C₃, C₅ ~128.0C H (Aromatic)These carbons are ortho to the acetamido group.
C₂, C₆ ~119.0C H (Aromatic)These carbons are ortho to the sulfonyl group.
C₁₀ ~58.0C H₂-OHThe carbon atom bonded to the hydroxyl group.
C₉ ~56.0SO₂-C H₂The carbon atom bonded to the sulfonyl group is deshielded.
C₈ ~24.0C H₃The methyl carbon of the acetyl group appears in the aliphatic region.

Experimental Protocols

Adherence to a rigorous protocol is critical for obtaining high-quality, interpretable NMR data. The following steps provide a self-validating system for sample preparation and data acquisition.

Part A: Sample Preparation Protocol

The quality of an NMR spectrum is fundamentally dependent on proper sample preparation.[8] This protocol minimizes common issues like poor resolution and interfering impurity signals.

  • Weigh the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.[9] Using a sufficient amount of material is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial.[10] Deuterated solvents are essential to avoid overwhelming the spectrum with solvent signals.[11]

  • Ensure Complete Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. The solution should be clear and transparent.

  • Filter the Sample: To remove any particulate matter that can degrade spectral resolution, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is a critical step. Pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool. Do not use cotton wool, as it can leach impurities.

  • Cap and Label: Securely cap the NMR tube and label it clearly with a permanent marker.

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt.[12]

Part B: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Table 3: Recommended NMR Instrument Parameters

Parameter¹H Experiment¹³C ExperimentPurpose
Spectrometer Frequency 400 MHz100 MHzStandard field strength for high-resolution analysis.
Pulse Program zg30zgpg30A standard 30° pulse for quantitative ¹H; proton-gated decoupling for ¹³C to enhance signal via NOE.
Solvent DMSO-d₆DMSO-d₆Provides deuterium lock signal and dissolves the sample.
Temperature 298 K (25 °C)298 K (25 °C)Standard operating temperature.
Spectral Width (SW) 16 ppm (~6400 Hz)240 ppm (~24000 Hz)Encompasses the full range of expected chemical shifts.
Number of Scans (NS) 8-161024 or moreAveraging multiple scans improves the signal-to-noise ratio, which is critical for the low-abundance ¹³C nucleus.
Acquisition Time (AQ) ~3.0 s~1.0-1.5 sThe time spent acquiring the signal; a longer AQ provides better resolution.[13]
Relaxation Delay (D1) 2.0 s2.0 sA delay between pulses to allow nuclei to return to equilibrium, ensuring accurate integration.

Experimental Workflow Visualization

The overall process from sample preparation to data analysis follows a logical sequence to ensure data integrity.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg for ¹H) dissolve Dissolve in DMSO-d₆ (~0.7 mL) weigh->dissolve filter Filter into NMR Tube (Glass Wool Plug) dissolve->filter load Load Sample into Spectrometer filter->load setup Set Acquisition Parameters (Table 3) load->setup acquire Acquire FID Data setup->acquire transform Fourier Transform acquire->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integrate & Assign baseline->integrate

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Troubleshooting & Optimization

Technical Support Center: N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of a compound is the first step in troubleshooting solubility issues. This compound is a moderately complex organic molecule with distinct polar and non-polar regions that dictate its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
IUPAC Name N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide[1]
CAS Number 27375-52-6[2]

The presence of a hydroxyl (-OH) group, a sulfonyl (-SO₂) group, and an acetamide (-NHCOCH₃) group contributes to its polarity and potential for hydrogen bonding. Conversely, the phenyl ring introduces a non-polar character. This dual nature is key to understanding its solubility profile.

I'm having trouble dissolving this compound in water. Why is this happening and what can I do?

While the hydroxyl and sulfonyl groups suggest some water solubility, the non-polar phenyl ring can limit its dissolution in aqueous solutions. The principle of "like dissolves like" is at play here.[3] If you are observing poor aqueous solubility, consider the following troubleshooting workflow:

G cluster_0 Troubleshooting Poor Aqueous Solubility start Initial Observation: Poor solubility in water step1 Increase Temperature: Gently warm the solution to increase kinetic energy and aid dissolution. start->step1 step2 Adjust pH: Investigate the effect of pH on solubility. The acetamide group may exhibit slight basicity. step1->step2 step3 Introduce Co-solvents: Add a water-miscible organic solvent (e.g., ethanol, DMSO) to the aqueous solution. step2->step3 step4 Consider Sonication: Use an ultrasonic bath to break down particle agglomerates and enhance dissolution. step3->step4 end Successful Dissolution or Proceed to Advanced Techniques step4->end

Caption: Workflow for troubleshooting poor aqueous solubility.

Which organic solvents are predicted to be effective for dissolving this compound?

Based on its structure and by comparing it to analogous compounds, we can predict its solubility in common organic solvents. A related compound, N-phenylacetamide, is soluble in ethanol and acetone.[4] Given the additional polar groups in your compound, we can expect good solubility in polar aprotic and polar protic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Ethanol, Methanol)HighThe hydroxyl and acetamide groups can form hydrogen bonds with the solvent.
Polar Aprotic (e.g., DMSO, DMF, Acetone)HighThe polarity of these solvents can effectively solvate the polar functional groups of the compound.
Non-Polar (e.g., Hexane, Toluene)LowThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.
My compound precipitates out of solution over time. What causes this and how can I prevent it?

Precipitation from a seemingly clear solution can be due to several factors, including temperature fluctuations, solvent evaporation, or the formation of a more stable, less soluble crystal form (polymorphism).

Troubleshooting Protocol for Precipitation:

  • Verify Saturation: Ensure you are working below the saturation point at your experimental temperature. You may need to perform a solubility study to determine this.

  • Control Temperature: Store your stock solutions at a constant, controlled temperature. Avoid repeated freeze-thaw cycles.

  • Prevent Solvent Evaporation: Use tightly sealed containers for storage. For volatile solvents, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Employ Co-solvents: A mixture of solvents can sometimes create a more stable solution than a single solvent system.[5]

Advanced Troubleshooting and Methodology

How can I systematically determine the solubility of this compound in a novel solvent system?

A systematic approach is crucial for obtaining reliable solubility data. The following protocol outlines a standard method for determining solubility.

Experimental Protocol: Isothermal Solubility Measurement

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Calculation: Determine the solubility in units such as mg/mL or mol/L.

Caption: Step-by-step workflow for isothermal solubility measurement.

What advanced techniques can be employed if conventional methods for solubilization are insufficient?

For particularly challenging solubility issues, especially in the context of drug formulation and bioavailability, several advanced methods can be explored.[6][7][8]

  • Solid Dispersions: The drug can be dispersed in a carrier matrix at the molecular level, enhancing its dissolution rate. The solvent evaporation method is a common technique for preparing solid dispersions.[6]

  • Nanotechnology: Reducing the particle size to the nanoscale can significantly increase the surface area, leading to improved solubility and dissolution velocity.[9]

  • Co-crystallization: Forming a crystalline structure with a co-former can alter the physicochemical properties of the drug, including its solubility.

  • Inclusion Complexes: Using cyclodextrins to encapsulate the drug molecule can enhance its aqueous solubility.[7]

The choice of technique will depend on the specific application and the desired final formulation.

Safety and Handling

As a final note, always consult the Safety Data Sheet (SDS) for detailed information on handling, personal protective equipment (PPE), and disposal of this compound and any solvents used.[10][11]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33798, Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3295905, N-[4-(2-hydroxyethyl)phenyl]acetamide. Retrieved from [Link]

  • ChemBK. N-Phenylacetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Substance Details for Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Retrieved from [Link]

  • FooDB. Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2349. Retrieved from [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(9). Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]

  • Al-Salahi, R., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Scientific Reports, 12(1), 1-19. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. Retrieved from [Link]

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Technical Support Center: N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE Solution Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. Understanding the stability profile is critical for accurate experimental design, data interpretation, and formulation development.

Introduction to this compound

This compound is a chemical compound containing both a sulfonamide and an acetamide functional group.[1][2] The presence of these moieties, along with the phenyl ring and hydroxyethyl group, dictates its chemical properties and stability in solution. The sulfonyl group is generally stable, but the amide linkage can be susceptible to hydrolysis under certain conditions.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond.[3][4] Sulfonamides are generally more stable, but extreme pH can also affect the sulfonyl group.

  • Temperature: Elevated temperatures accelerate degradation reactions, particularly hydrolysis.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents, especially water, can participate in hydrolysis.

  • Light Exposure: Aromatic compounds, including those with sulfonamide groups, can be susceptible to photodegradation.[5]

  • Presence of Oxidizing Agents: The sulfonyl group and the aromatic ring can be susceptible to oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the two most probable degradation pathways are:

  • Hydrolysis of the Amide Bond: This is a common degradation route for acetamide-containing compounds.[3][4] Under acidic or basic conditions, the amide bond can be cleaved to yield 4-((2-hydroxyethyl)sulfonyl)aniline and acetic acid.

  • Oxidation: The sulfur atom in the sulfonyl group is in a high oxidation state but can still be involved in oxidative reactions under harsh conditions. The aromatic ring is also susceptible to oxidative degradation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure maximum stability, solutions should be:

  • Stored at low temperatures (2-8 °C or frozen).

  • Protected from light by using amber vials or wrapping containers in foil.

  • Prepared in a buffer system that maintains a pH close to neutral (pH 6-8), unless experimental conditions require otherwise.

  • Used as freshly as possible after preparation.

Q4: How can I monitor the stability of my solution?

A4: The most effective way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7][8] An appropriate HPLC method should be able to separate the parent compound from its potential degradation products, allowing for accurate quantification of the remaining active compound over time.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound solutions.

Problem Potential Cause Recommended Solution
Loss of potency or unexpected experimental results. Degradation of the compound in solution.Verify the pH and temperature of your experimental setup. Prepare fresh solutions and store them under the recommended conditions. Perform a stability study using HPLC to determine the degradation rate under your specific conditions.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct forced degradation studies (see Section 4) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks.
Precipitation of the compound from solution. Poor solubility or change in solvent composition/temperature.Ensure the solvent system is appropriate for the desired concentration. Check for any temperature fluctuations that might affect solubility. Consider using a co-solvent if solubility in aqueous buffers is limited.
Discoloration of the solution. Photodegradation or oxidative degradation.Protect the solution from light at all times. If the experiment allows, deaerate the solvent to remove dissolved oxygen and consider adding an antioxidant if compatible with the experimental system.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[6][9]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers (e.g., phosphate or acetate)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified time. Dissolve in a suitable solvent for analysis. Also, heat a solution of the compound at a specified temperature.

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This is a starting point, and the method may require optimization for specific applications and degradation products.

Visualization of Workflows and Pathways

Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Degradation (80°C) stock->thermal Apply Stress photo Photodegradation (ICH Q1B) stock->photo Apply Stress neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

Potential Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_product1 4-((2-hydroxyethyl)sulfonyl)aniline parent->hydrolysis_product1 Amide Cleavage hydrolysis_product2 Acetic Acid parent->hydrolysis_product2 Amide Cleavage oxidation_products Oxidized Degradants (e.g., N-oxide, ring hydroxylation) parent->oxidation_products Oxidative Stress

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Technical Support Center: Reaction Condition Optimization for N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental hurdles.

Introduction

This compound, also known as 4'-(2-Hydroxyethylsulfonyl)acetanilide, is a valuable intermediate in various chemical syntheses. Its successful and efficient preparation is crucial for downstream applications. This guide will focus on a common and effective two-step synthetic pathway, providing insights into the causality behind experimental choices and offering solutions to potential challenges.

A prevalent synthetic route commences with the commercially available acetanilide. This is first converted to 4-acetamidobenzenesulfonyl chloride, a key intermediate. This intermediate is then transformed into the final product. Understanding the nuances of each step is critical for achieving high yield and purity.

Synthetic Pathway Overview

A widely employed synthetic route is outlined below. This guide will address potential issues in both the preparation of the key intermediate and the final product formation.

Synthetic_Pathway Acetanilide Acetanilide Sulfonyl_Chloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Sulfonyl_Chloride Chlorosulfonic Acid Sulfinic_Acid 4-Acetamidobenzene Sulfinic Acid Sulfonyl_Chloride->Sulfinic_Acid Na2SO3, NaHCO3 Final_Product This compound Sulfinic_Acid->Final_Product Chloroethanol Troubleshooting_Workflow Start Low Product Yield Check_Step1 Check Yield of Sulfinic Acid Intermediate Start->Check_Step1 Step1_OK Yield is High Check_Step1->Step1_OK Yes Step1_Low Yield is Low Check_Step1->Step1_Low No Check_Final_Step_Params Review Final Step Conditions: - Temperature (96-100°C)? - pH (7.5-8.0)? - Reaction Time (8-10h)? Step1_OK->Check_Final_Step_Params Check_Step1_Params Review Sulfinic Acid Step: - Temperature (30-35°C)? - pH (7.0-7.5)? - Reaction Time (1.5-2h)? Step1_Low->Check_Step1_Params Optimize_Final_Step Optimize Final Step: - Increase Temperature/Time - Carefully control pH Check_Final_Step_Params->Optimize_Final_Step Purification_Issue Check Purification: - Recrystallization needed? - Correct solvent? Optimize_Final_Step->Purification_Issue Optimize_Step1 Optimize Sulfinic Acid Step: - Adjust Temperature/Time - Control pH Check_Step1_Params->Optimize_Step1 Optimize_Step1->Purification_Issue

Technical Support Center: Purification of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide (CAS No. 27375-52-6).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development who are working with this compound. The guidance herein is based on established chemical principles and practical experience in purification sciences.

Troubleshooting Guide

This section addresses specific, common challenges encountered during the purification of this compound in a question-and-answer format.

Question 1: My product is "oiling out" during crystallization instead of forming a solid. What's causing this and how can I fix it?

Answer:

"Oiling out" or liquid-liquid phase separation during crystallization is a common issue for molecules like this compound, which possesses both polar (hydroxyl, sulfonamide) and non-polar (phenyl ring) functionalities. This phenomenon typically occurs when the solute's solubility in the solvent is too high at the crystallization temperature, or when the cooling rate is too rapid, preventing the molecules from orienting into a crystal lattice.

Causality and Solutions:

  • High Supersaturation: The concentration of your compound in the solvent is likely too high. This can be addressed by using a larger volume of the crystallization solvent to dissolve the crude material initially.

  • Rapid Cooling: Quick cooling does not allow sufficient time for nucleation and crystal growth. Employ a slower, more controlled cooling process. For instance, allow the heated solution to cool to room temperature naturally, and then transfer it to a refrigerator or freezer.

  • Inappropriate Solvent System: The chosen solvent may not be ideal. The polarity of the solvent might be too close to that of the solute, leading to high solubility even at lower temperatures.

Recommended Protocol for Overcoming Oiling Out:

  • Solvent System Modification: If using a single solvent, consider a binary solvent system.[3] A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Seeding: Introduce a small crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth and can help bypass the kinetic barrier to nucleation.

  • Reduced Temperature Gradient: Instead of transferring the flask directly to an ice bath, allow it to cool in stages: ambient temperature, then a 4°C refrigerator, and finally a -20°C freezer if necessary.

Parameter Recommendation Rationale
Solvent Choice Utilize a binary solvent system (e.g., Ethanol/Water, Acetone/Hexane).[3]Provides finer control over solubility and supersaturation.
Cooling Rate Slow, stepwise cooling.Allows for proper molecular orientation and crystal lattice formation.
Concentration Start with a more dilute solution.Reduces the likelihood of reaching the oiling out point.
Agitation Gentle stirring.Can promote nucleation and prevent localized supersaturation.

Question 2: I'm struggling to remove a persistent, closely-eluting impurity during column chromatography. What strategies can I employ?

Answer:

The presence of structurally similar impurities is a common challenge in the purification of pharmaceutical intermediates. These impurities often have very similar polarities to the target compound, making separation by standard column chromatography difficult.

Expert Insights & Methodologies:

  • Stationary Phase Modification: If you are using standard silica gel, which is acidic, consider switching to a different stationary phase. Basic alumina can be effective for separating compounds with acidic or basic functionalities.[4] Alternatively, for very challenging separations, consider reverse-phase chromatography using a C18-functionalized silica gel.

  • Mobile Phase Optimization:

    • Solvent Gradient: Instead of an isocratic (constant solvent composition) elution, employ a shallow solvent gradient. A gradual increase in the polar component of the mobile phase can enhance the resolution between closely eluting compounds.

    • Solvent Modifiers: The addition of a small amount of a third solvent can sometimes dramatically alter selectivity. For normal phase chromatography, adding a small percentage of methanol or acetic acid to an ethyl acetate/hexane mobile phase can improve peak shape and separation.

  • Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of crude material loaded is no more than 1-2% of the mass of the stationary phase.

Troubleshooting Workflow for Column Chromatography:

Caption: Decision tree for troubleshooting poor chromatographic separation.

Question 3: The final product has a persistent off-white or yellowish color. How can I improve its appearance?

Answer:

A colored impurity, even at very low concentrations, can affect the appearance of the final product. These impurities are often highly conjugated organic molecules or trace amounts of metal catalysts from preceding synthetic steps.

Decolorization Techniques:

  • Activated Carbon Treatment: This is the most common method for removing colored impurities.

    • Protocol: Dissolve the crude product in a suitable solvent at an elevated temperature. Add a small amount of activated carbon (typically 1-2% w/w relative to the solute) to the hot solution. Stir or heat at reflux for 10-15 minutes. Perform a hot filtration through a pad of celite or filter paper to remove the carbon. Allow the filtrate to cool and crystallize.

    • Caution: Activated carbon can adsorb your product as well, potentially reducing the yield. Use it sparingly and minimize the contact time.

  • Recrystallization: Sometimes, a simple recrystallization with a well-chosen solvent system is sufficient to exclude the colored impurity into the mother liquor.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Over-acylated or Under-acylated Species: Impurities where the amine has not been acetylated or has reacted further.

  • Oxidation Byproducts: The sulfonyl group is generally stable, but side reactions on other parts of the molecule can occur.

Q2: What are the recommended starting conditions for recrystallization?

A2: A good starting point for developing a recrystallization protocol is to test the solubility of the compound in a range of solvents with varying polarities.

Solvent Polarity Index Expected Solubility
Water10.2Low to Moderate
Ethanol5.2High
Acetone5.1High
Ethyl Acetate4.4Moderate
Dichloromethane3.1Moderate to High
Diethyl Ether2.8Low
Hexane0.1Very Low

Based on this, a binary solvent system like ethanol/water or acetone/hexane would be a logical starting point for recrystallization.[3]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic or phosphoric acid) is a robust starting point.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities that have different chemical shifts.[8]

  • Mass Spectrometry (MS): Provides accurate mass determination, which helps in confirming the identity of the main compound and can aid in the identification of impurities.

Q4: Are there any specific safety precautions for handling this compound?

A4: While specific toxicity data for this compound is not extensively published, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Consulting the Safety Data Sheet (SDS) for any specific handling and disposal information.

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(22), 5434. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenyl-2-(phenylsulfanyl)acetamide. PubChem. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS, 11(1), 43-53. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Substance Registry Services. Available at: [Link]

  • SIELC Technologies. (2018). N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide. Available at: [Link]

  • SIELC Technologies. (2018). N-(2-Hydroxyethyl)acetamide. Available at: [Link]

Sources

Technical Support Center: Investigating the Off-Target Profile of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide addresses the current knowledge gap regarding the off-target effects of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE. Due to the limited specific bioactivity data available for this compound[1], this document provides a framework for researchers to proactively investigate its potential off-target profile. By leveraging structure-activity relationships of its core chemical moieties—a sulfonamide and an acetanilide—we present a series of frequently asked questions and detailed troubleshooting protocols to guide experimental design. Our aim is to empower researchers to de-risk their findings and ensure data integrity when working with this and other novel chemical entities.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Off-Target Liabilities

This section addresses common inquiries regarding the potential for off-target effects based on the structural components of this compound.

Q1: My preliminary screens with this compound show a desired phenotype, but I have no information on its specificity. Where do I start?

A1: The lack of published data for this specific molecule necessitates a proactive approach to target deconvolution and off-target screening. The molecule's structure contains two key pharmacophores: a sulfonamide group and an acetanilide moiety. Each of these is associated with known classes of biological targets. Therefore, a logical starting point is to investigate interactions with targets commonly modulated by these chemical groups. We recommend a tiered approach, starting with broad panels and progressing to more specific functional assays based on initial findings.

Q2: What are the most likely off-target families based on the sulfonamide group?

A2: The sulfonamide group is a well-known zinc-binding motif present in numerous approved drugs. Its primary and most promiscuous off-target class is the carbonic anhydrase (CA) family of enzymes.[2] There are at least 15 human CA isoforms with diverse physiological roles, and inhibition can lead to unexpected physiological effects. Additionally, some sulfonamides have been reported to interact with other metalloenzymes. Allergic reactions are also a known concern with certain sulfonamide-containing drugs.[3][4]

Q3: What potential off-target effects are suggested by the acetanilide structure?

A3: The acetanilide structure is related to well-known analgesic and anti-inflammatory agents, such as acetaminophen. A primary mechanism for such compounds can be the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) , which are key to prostaglandin synthesis.[5][6] Unintended COX inhibition could manifest as anti-inflammatory or analgesic effects in your model system, potentially confounding your results if this is not your intended target. Furthermore, some acetanilide herbicides have been shown to interact with enzymes involved in fatty acid metabolism.[7]

Q4: Could this compound interact with kinases or G-protein coupled receptors (GPCRs)?

A4: While not the most common targets for these pharmacophores, many small molecules exhibit some degree of promiscuity. Kinases and GPCRs are two of the largest druggable protein families, and off-target interactions are common.[8] Broad-spectrum kinase and GPCR screening panels are commercially available and represent a crucial step in comprehensive profiling, especially if initial cellular phenotypes are complex or suggest modulation of common signaling pathways.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance for identifying and validating potential off-target effects of this compound.

Troubleshooting Guide 1: Unexplained Anti-inflammatory or Cytoprotective Effects

Issue: You observe a reduction in inflammatory markers (e.g., prostaglandins, cytokines) or unexpected cell survival in your experiments that cannot be explained by your primary hypothesis.

Potential Cause: Off-target inhibition of Cyclooxygenase (COX) enzymes by the acetanilide moiety.

Workflow for Deconvolution:

A Observe Unexpected Anti-inflammatory Phenotype B Hypothesis: Off-target COX Inhibition A->B C Experiment 1: In Vitro COX-1/COX-2 Inhibition Assay B->C D Experiment 2: Cell-based Prostaglandin E2 (PGE2) Assay B->D E Significant Inhibition (Low IC50) C->E Result F No Significant Inhibition C->F Result G Dose-dependent reduction in PGE2 D->G Result H No change in PGE2 levels D->H Result I Conclusion: Compound is a COX inhibitor. Characterize isoform selectivity. E->I J Conclusion: Phenotype is not COX-mediated. Investigate other pathways (e.g., cytokine signaling). F->J G->I H->J

Caption: Workflow to investigate off-target COX inhibition.

Protocol 1: In Vitro COX Inhibitor Screening

This protocol outlines a common method for assessing direct inhibition of COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric assay kit is used to measure the peroxidase activity of purified recombinant COX-1 and COX-2.

  • Materials:

    • Purified, active human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) or other colorimetric probe.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • This compound dissolved in DMSO.

    • Known selective (e.g., Celecoxib for COX-2) and non-selective (e.g., Indomethacin) inhibitors as positive controls.

  • Procedure:

    • Prepare a dilution series of the test compound and control inhibitors (e.g., 10 concentrations from 100 µM to 1 nM).

    • In a 96-well plate, add the enzyme to the assay buffer.

    • Add the test compound, controls, or DMSO vehicle and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for binding.

    • Initiate the reaction by adding a solution of arachidonic acid and the colorimetric probe.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the DMSO control (100% activity) and a potent inhibitor control (0% activity).

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for both COX-1 and COX-2.

Parameter Description
IC50 (COX-1) Concentration for 50% inhibition of COX-1
IC50 (COX-2) Concentration for 50% inhibition of COX-2
Selectivity Index IC50 (COX-1) / IC50 (COX-2)
Troubleshooting Guide 2: Anomalous pH-related Effects or Diuretic-like Phenotypes

Issue: You observe changes in intracellular or extracellular pH, or cellular responses that mimic those induced by changes in ion transport or bicarbonate concentration.

Potential Cause: Off-target inhibition of Carbonic Anhydrase (CA) isoforms by the sulfonamide moiety.

Workflow for Deconvolution:

A Observe Unexpected pH or Ion Transport Phenotype B Hypothesis: Off-target Carbonic Anhydrase (CA) Inhibition A->B C Experiment 1: Broad-spectrum CA Inhibition Assay Panel B->C D Experiment 2: Cellular Thermal Shift Assay (CETSA) B->D E Inhibition of specific CA isoforms C->E Result F No significant inhibition C->F Result G Increased thermal stability of a CA isoform D->G Result H No change in protein stability D->H Result I Conclusion: Compound is a CA inhibitor. Confirm with isoform-specific functional assays. E->I J Conclusion: Phenotype is not CA-mediated. Investigate other ion channels or transporters. F->J G->I H->J

Caption: Workflow to investigate off-target CA inhibition.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometry method to measure CA activity.

  • Assay Principle: This assay measures the enzyme's ability to hydrate CO2. The subsequent drop in pH is monitored by a colorimetric indicator.

  • Materials:

    • Purified human CA isoforms (a panel is recommended, e.g., CA I, II, IX, XII).

    • Buffer (e.g., 10 mM HEPES/Tris, pH 7.5).

    • pH indicator (e.g., p-nitrophenol).

    • CO2-saturated water (substrate).

    • This compound dissolved in DMSO.

    • Acetazolamide as a pan-CA inhibitor control.

  • Procedure:

    • The assay is performed using a stopped-flow spectrophotometer.

    • One syringe contains the enzyme, buffer, and indicator. The other contains the CO2-saturated water.

    • To test for inhibition, the enzyme is pre-incubated with various concentrations of the test compound or control.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a short time frame (milliseconds to seconds).

  • Data Analysis:

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

    • The inhibitory constant (Ki) is determined by plotting the reaction rates against inhibitor concentration and fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Parameter Description
Ki (CA Isoform) Inhibitory constant for a specific CA isoform

Part 3: General Off-Target and Safety Profiling

For a comprehensive assessment, broader screening is essential. Commercial services offer cost-effective panels for early-stage de-risking.

Recommended Broad-Spectrum Screening Panels:

Panel TypeKey Targets IncludedRationale
Safety Pharmacology Panel hERG, GPCRs, Ion Channels, TransportersIdentifies liabilities for common adverse drug reactions, such as cardiovascular effects.[9]
Kinase Panel (e.g., kinomeSCAN) Broad representation of the human kinomeKinases are frequent off-targets for many small molecules and regulate a vast number of cellular processes.
GPCR Panel Representative panel of GPCR family membersAssesses potential for unintended modulation of signaling pathways.[10]

References

  • United States Environmental Protection Agency. Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- - Substance Details. [Link]

  • PubChem. Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. National Center for Biotechnology Information. [Link]

  • PubChem. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-[4-(2-hydroxyethyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N4-Acetylsulfamerazine. National Center for Biotechnology Information. [Link]

  • Bora, A., et al. (2023). Predicting compound activity from phenotypic profiles and chemical structures.
  • Akocak, S., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Molecules.
  • Shah, T. J., et al. (2019). Sulfonamide Allergies. Journal of Pharmacy Practice.
  • Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]

  • Wang, L., et al. (2021). Chemoproteomic profiling of acetanilide herbicides reveals their role in inhibiting fatty acid oxidation.
  • Oriental Journal of Chemistry. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • PubChemLite. This compound. [Link]

  • DermNet. Sulfonamides (Sulfa Drugs) And The Skin. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry.
  • Angeli, A., et al. (2021). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium.
  • Tuñón, I., et al. (2018).
  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of the Indian Chemical Society.
  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]

  • Elzagallaai, A. A., et al. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Kiefer, J. R., et al. (2020).
  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today.
  • Supuran, C. T. (2016). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry.
  • Radh, A. W., et al. (2017). Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

  • ResearchGate. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. [Link]

  • Kudo, I., & Murayama, T. (2002). A Novel Mechanism of Cyclooxygenase-2 Inhibition Involving Interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry.
  • Australasian Society of Clinical Immunology and Allergy. Sulfonamide Antibiotic Allergy. [Link]

  • DiscoverX Corporation. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
  • Shimada, I., et al. (2019). GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures.
  • Angeli, A., et al. (2021). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • SIELC Technologies. (2018). N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide. [Link]

  • An, S., & Tollin, G. (2013). Tools for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Naeem, M., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Global Transitions.
  • van der Velden, W. J. C., et al. (2020). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Medicinal Chemistry Letters.

Sources

Technical Support Center: Enhancing Labeling Efficiency with N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE in your labeling experiments. This guide, curated by our senior application scientists, provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help you achieve optimal labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound in improving labeling efficiency?

A1: this compound is a unique molecule that likely enhances labeling efficiency through a multi-faceted mechanism. The core of its function is believed to be the sulfonyl group, which can participate in various bioconjugation reactions. While direct studies on this specific compound are limited, the broader class of sulfonyl-containing molecules is known to interact with proteins.[1] The presence of a hydroxyl group can increase its solubility in aqueous buffers commonly used in biological experiments. The acetamide group may modulate the reactivity of the phenyl sulfone. It is hypothesized that this compound may act as a novel linker or be modified to become a reactive species for covalent attachment to biomolecules.

Q2: What are the primary target amino acid residues for conjugation with sulfonyl-containing compounds?

A2: The reactivity of sulfonyl groups can be directed towards several amino acid residues depending on the specific reactive moiety attached to the sulfonyl group. For instance, sulfonyl fluorides are known to react with serine, threonine, and tyrosine residues. Other derivatives can be synthesized to target cysteine or lysine residues. The specific application and desired site of labeling will dictate the necessary chemical modifications of this compound.

Q3: What are the advantages of using a sulfonyl-based conjugation strategy?

A3: Sulfonyl-based chemistries offer several advantages in bioconjugation. They can form highly stable covalent bonds with target proteins, leading to robustly labeled conjugates.[2] The reactivity can be tuned by modifying the substituents on the sulfonyl group, allowing for a degree of control over the labeling reaction. Furthermore, some sulfonyl derivatives exhibit chemoselectivity, enabling more specific labeling of target biomolecules in a complex mixture.

Q4: Is this compound commercially available?

A4: Yes, this compound is listed in several chemical supplier catalogs.[3] It is important to verify the purity and identity of the compound upon receipt to ensure reproducible experimental results.

Troubleshooting Guide

This section addresses common issues encountered during labeling experiments.

Low Labeling Efficiency

Q: I am observing very low or no labeling of my protein. What are the possible causes and solutions?

A: Low labeling efficiency is a common problem with several potential root causes. Let's break them down:

  • Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the reaction are critical.

    • Solution: Systematically optimize these parameters. Start with a pH range of 7.5-8.5 for amine-reactive labeling and adjust as needed. Incubation times can range from 1 to 4 hours, and temperature can be varied from 4°C to room temperature.

  • Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target protein for the labeling reagent.[4]

    • Solution: Perform buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) before starting the conjugation.

  • Low Protein Concentration: The concentration of the protein to be labeled should be sufficiently high to favor the reaction kinetics. A general recommendation is to use a protein concentration of at least 1 mg/mL.[5]

    • Solution: Concentrate your protein sample using appropriate ultrafiltration devices.

  • Inactive Labeling Reagent: The reactive form of this compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh solutions of the labeling reagent immediately before use. Store the stock compound under desiccated conditions and protected from light.

Protein Aggregation

Q: My protein is precipitating out of solution after the labeling reaction. How can I prevent this?

A: Protein aggregation can be triggered by the labeling process itself or by the altered physicochemical properties of the labeled protein.

  • High Degree of Labeling: Excessive labeling can alter the surface charge and hydrophobicity of the protein, leading to aggregation.

    • Solution: Reduce the molar ratio of the labeling reagent to the protein. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing aggregation.

  • Presence of Aggregates in the Starting Material: The initial protein solution may contain pre-existing aggregates that seed further precipitation.

    • Solution: Centrifuge the antibody mix at high speed (e.g., 14,000 rcf for 10 minutes at 4°C) to pellet any aggregates before initiating the labeling reaction.[6]

  • Buffer Composition: The buffer may not be optimal for maintaining the stability of the labeled protein.

    • Solution: Screen different buffer formulations. The addition of stabilizing excipients such as glycerol, sucrose, or non-ionic detergents may be beneficial.

Non-Specific Labeling

Q: I am seeing high background signal, suggesting non-specific binding of my labeled protein. What can I do?

A: High background is often due to unbound label or non-specific interactions of the labeled protein.

  • Inadequate Removal of Free Label: Unreacted labeling reagent can contribute to a high background signal.

    • Solution: Ensure thorough purification of the labeled protein. Size exclusion chromatography or dialysis are effective methods for removing small molecule contaminants.[4]

  • Insufficient Washing: In applications like immunoassays, inadequate washing steps can leave behind unbound labeled protein.

    • Solution: Increase the number and volume of wash steps. A minimum of four washes is recommended to effectively remove unbound antibodies.[6]

Experimental Protocols

Protocol 1: General Protein Labeling with a Sulfonyl-Based Reagent

This protocol provides a general framework. The specific molar ratios and reaction times will need to be optimized for your particular protein and application.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.[7]

    • If the protein is in a buffer containing primary amines, perform buffer exchange.

  • Labeling Reagent Preparation:

    • Prepare a stock solution of the activated this compound derivative in a dry, water-miscible organic solvent such as DMSO or DMF.

  • Labeling Reaction:

    • Add the desired molar excess of the labeling reagent to the protein solution. A starting point could be a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • Purification of the Labeled Protein:

    • Remove the unreacted labeling reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

    • Assess the purity and integrity of the labeled protein by SDS-PAGE.

Troubleshooting Workflow

Caption: A troubleshooting decision tree for protein labeling experiments.

Data Presentation

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H13NO4S[3]
Molecular Weight243.28 g/mol [3]
XLogP3-AA-0.1[3]
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count4[3]
Table 2: Recommended Starting Conditions for Labeling Reactions
ParameterRecommended RangeRationale
Protein Concentration1 - 10 mg/mLHigher concentrations improve reaction kinetics.[7]
Molar Ratio (Label:Protein)5:1 to 20:1A higher ratio can increase labeling but may lead to aggregation.
Reaction pH7.5 - 8.5Optimal for targeting primary amines (lysine residues).
Incubation Time1 - 4 hoursBalances reaction completion with potential protein degradation.
Temperature4°C to 25°CLower temperatures can help maintain protein stability.

Visualization of a Potential Labeling Pathway

The following diagram illustrates a hypothetical pathway for activating and conjugating this compound to a protein.

G cluster_0 Activation Phase cluster_1 Conjugation Phase cluster_2 Purification A This compound C Activated Intermediate A->C Reaction B Activating Reagent (e.g., for hydroxyl group) B->C E Labeled Protein C->E Bioconjugation D Target Protein (with nucleophilic residue) D->E F Purified Labeled Protein E->F Size Exclusion Chromatography G Unreacted Components E->G

Caption: A conceptual workflow for protein labeling.

References

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues | JACS Au. (2023-08-25).
  • Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- | C10H13NO4S | CID 33798 - PubChem. (n.d.). Retrieved from [Link]

  • N-[4-[(2-hydroxyethylamino)sulfamoyl]phenyl]acetamide | C10H15N3O4S | CID 4118405. (n.d.).
  • N-[4-(2-hydroxyethyl)phenyl]acetamide | C10H13NO2 | CID 3295905 - PubChem. (n.d.). Retrieved from [Link]

  • Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones - PMC - NIH. (n.d.). Retrieved from [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC - PubMed Central. (2023-07-13). Retrieved from [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry | Journal of the American Chemical Society. (2023-02-04). Retrieved from [Link]

  • Two labels, two locations, one protein – Chemical Science Blog - RSC Blogs. (2013-06-25). Retrieved from [Link]

  • Introduction of sulfhydryl groups into proteins at carboxyl sites - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - ResearchGate. (2023-07-03). Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (n.d.). Retrieved from [Link]

  • A Chemical Approach for the Detection of Protein Sulfinylation - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - ResearchGate. (2023-02-04). Retrieved from [Link]

  • Guide to making antibody labeling easier - Cedarlane Labs. (n.d.). Retrieved from [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - NIH. (n.d.). Retrieved from [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. (2020-09-15). Retrieved from [Link]

  • Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. (2024-01-19). Retrieved from [Link]

  • How do we Radiolabel Proteins? - AZoLifeSciences. (2021-04-08). Retrieved from [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC - NIH. (n.d.). Retrieved from [Link]

  • N-(4-Sulfamoylphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide - NIH. (n.d.). Retrieved from [Link]

  • 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 - PubChem. (n.d.). Retrieved from [Link]

  • N-Phenylacetamide - ChemBK. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

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Technical Support Center: Troubleshooting the Synthesis of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide in-depth technical assistance for the synthesis of N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide. This document moves beyond a simple recitation of steps to offer a comprehensive troubleshooting resource grounded in mechanistic principles and practical laboratory experience. Here, you will find answers to common issues encountered during the synthesis, detailed experimental protocols, and the rationale behind key procedural choices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis of this compound, focusing on the plausible and widely used synthetic route involving the reaction of 4-acetamidobenzenesulfonyl chloride with 2-aminoethanol.

Q1: My reaction shows low to no conversion of the starting materials. What are the likely causes?

A1: Low or no conversion is a frequent issue in sulfonamide synthesis. The primary culprits are often related to the quality of your reagents and the reaction conditions.

  • Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride: This is the most common cause of low yields. Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them to the unreactive 4-acetamidobenzenesulfonic acid.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried in an oven before use.

      • Use anhydrous solvents. If you are using a solvent like dichloromethane (DCM), it is best to use a freshly opened bottle or a properly stored anhydrous grade.

      • Handle 4-acetamidobenzenesulfonyl chloride quickly and in a dry environment (e.g., under a nitrogen or argon atmosphere in a glove box).

  • Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. If the base is weak, absent, or inappropriate, the reaction mixture will become acidic, protonating the 2-aminoethanol and rendering it non-nucleophilic.

    • Troubleshooting:

      • Use a non-nucleophilic organic base like triethylamine or pyridine. These bases will scavenge the HCl without competing with the 2-aminoethanol for the sulfonyl chloride.

      • Ensure you are using the correct stoichiometry of the base, typically at least one equivalent per equivalent of sulfonyl chloride.

  • Low Reaction Temperature: While the reaction is often exothermic, insufficient temperature may lead to a slow reaction rate.

    • Troubleshooting:

      • Most reactions of this type proceed well at room temperature. If you are running the reaction at a lower temperature, consider allowing it to warm to room temperature. Gentle heating (e.g., to 40 °C) can be attempted, but be mindful of potential side reactions.

Q2: I am observing an unexpected side product in my reaction. What could it be?

A2: The presence of a hydroxyl group in 2-aminoethanol introduces the possibility of a significant side reaction:

  • O-Sulfonylation: The hydroxyl group of 2-aminoethanol can compete with the amino group and react with the 4-acetamidobenzenesulfonyl chloride to form the undesired O-sulfonated ester. The amino group is generally more nucleophilic than the hydroxyl group, but under certain conditions, O-sulfonylation can become significant.

    • Troubleshooting and Prevention:

      • Control the Stoichiometry: Using a slight excess of 2-aminoethanol can favor the more rapid N-sulfonylation.

      • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for N-sulfonylation over O-sulfonylation.

      • pH Control: Maintaining a slightly basic environment is crucial. An acidic environment can protonate the more basic amino group, potentially making the hydroxyl group a more competitive nucleophile.

  • Bis-sulfonylation of 2-aminoethanol: Although less common with primary amines, it's possible for a second molecule of 4-acetamidobenzenesulfonyl chloride to react with the newly formed sulfonamide nitrogen, especially if there is an excess of the sulfonyl chloride and a strong base.

    • Troubleshooting:

      • Carefully control the stoichiometry, avoiding a large excess of the sulfonyl chloride.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.

  • TLC Analysis Protocol:

    • Stationary Phase: Use standard silica gel plates.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. You may need to adjust the polarity based on your observations.

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.

    • Interpreting the TLC:

      • The starting material, 4-acetamidobenzenesulfonyl chloride, will likely have a higher Rf value than the product.

      • The product, this compound, being more polar due to the hydroxyl and sulfonamide groups, will have a lower Rf value.

      • The hydrolyzed starting material, 4-acetamidobenzenesulfonic acid, is very polar and may remain at the baseline.

      • The O-sulfonated side product may have an Rf value close to the desired product, which can make differentiation challenging without proper standards.

Q4: I'm having difficulty purifying my product. What are the best practices?

A4: The presence of both a polar hydroxyl group and a sulfonamide linkage can make purification challenging.

  • Workup Procedure:

    • After the reaction is complete (as determined by TLC), quench the reaction by adding water.

    • If you used an organic solvent like DCM, separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted 2-aminoethanol and excess organic base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid salt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system might be ethanol/water or ethyl acetate/hexanes. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. The same mobile phase system developed for TLC analysis can be adapted for column chromatography.

Synthetic Protocols and Methodologies

Two primary synthetic routes are plausible for the preparation of this compound. The first is generally preferred due to the commercial availability of the starting materials.

Route 1: Sulfonylation of 2-Aminoethanol

This is the most direct approach, involving the reaction of commercially available 4-acetamidobenzenesulfonyl chloride with 2-aminoethanol.

Synthetic_Route_1 start Acetanilide step1 Chlorosulfonation (ClSO3H) start->step1 Step 1 intermediate1 4-Acetamidobenzenesulfonyl Chloride step1->intermediate1 step2 Sulfonamide Formation (2-Aminoethanol, Base) intermediate1->step2 Step 2 product N-(4-((2-HYDROXYETHYL)SULFONYL) PHENYL)ACETAMIDE step2->product

Caption: Synthetic Route 1: Sulfonylation of 2-Aminoethanol.

Detailed Experimental Protocol (Route 1):

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 2-aminoethanol (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture. The addition should be done dropwise, especially on a larger scale, to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer and wash it with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Route 2: Acetylation of 4-((2-hydroxyethyl)sulfonyl)aniline

An alternative strategy involves the acetylation of a pre-formed sulfonyl aniline intermediate. This can be advantageous if the sulfonylation reaction in Route 1 proves problematic.

Synthetic_Route_2 start 4-Aminophenyl 2-hydroxyethyl sulfone step1 Acetylation (Acetic Anhydride, Base) start->step1 Step 1 product N-(4-((2-HYDROXYETHYL)SULFONYL) PHENYL)ACETAMIDE step1->product

Caption: Synthetic Route 2: Acetylation of 4-((2-hydroxyethyl)sulfonyl)aniline.

Detailed Experimental Protocol (Route 2):

  • Reaction Setup: In a round-bottom flask, dissolve 4-((2-hydroxyethyl)sulfonyl)aniline (1.0 equivalent) in a suitable solvent such as acetic acid or a mixture of water and a co-solvent.

  • Acetylation: Add acetic anhydride (1.1 equivalents) to the solution. The reaction can be performed at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.

  • Workup:

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by filtration and wash it thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Data Interpretation and Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Analytical Technique Expected Observations for this compound
¹H NMR - Aromatic protons in the para-substituted phenyl ring (two doublets).- Methylene protons of the hydroxyethyl group (two triplets).- A broad singlet for the hydroxyl proton.- A singlet for the acetyl methyl protons.- A singlet for the amide N-H proton.
¹³C NMR - Peaks corresponding to the aromatic carbons.- Peaks for the methylene carbons of the hydroxyethyl group.- A peak for the acetyl methyl carbon.- A peak for the amide carbonyl carbon.
FT-IR (cm⁻¹) - N-H stretching (amide) around 3300.- O-H stretching (alcohol) as a broad peak around 3400.- C=O stretching (amide) around 1670.- S=O stretching (sulfonamide) around 1340 and 1160.
Mass Spectrometry - The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃NO₄S, MW: 243.28 g/mol ).

Logical Troubleshooting Workflow

When faced with a failed synthesis, a systematic approach to troubleshooting is key. The following flowchart provides a logical workflow to identify and resolve common issues.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Failed Synthesis: Low or No Product check_reagents 1. Check Reagent Quality - Anhydrous solvents? - Fresh sulfonyl chloride? start->check_reagents check_conditions 2. Verify Reaction Conditions - Correct stoichiometry? - Appropriate base used? - Correct temperature? check_reagents->check_conditions analyze_crude 3. Analyze Crude Mixture (TLC, NMR) - Starting material present? - Side products observed? check_conditions->analyze_crude solution_hydrolysis Issue: Hydrolysis of Sulfonyl Chloride Solution: Use anhydrous conditions, fresh reagents. analyze_crude->solution_hydrolysis Unreacted starting material, polar baseline spot solution_base Issue: Ineffective Base Solution: Use non-nucleophilic base (e.g., TEA), check stoichiometry. analyze_crude->solution_base Mainly starting materials solution_side_reaction Issue: O-Sulfonylation Solution: Lower temperature, use excess amine. analyze_crude->solution_side_reaction Multiple product spots on TLC solution_purification Issue: Purification Difficulty Solution: Optimize workup, try recrystallization or column chromatography. analyze_crude->solution_purification Product appears impure after workup

Caption: A logical workflow for troubleshooting a failed synthesis.

References

  • Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 4, p.3 (1925). [Link: http://www.orgsyn.org/demo.aspx?prep=cv1p0008]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem Compound Summary for CID 33798, this compound. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/33798]

Technical Support Center: N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation of this molecule. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to support your experimental work.

I. Understanding the Stability of this compound

Q1: What are the key structural features of this compound that are susceptible to degradation?

A1: The structure of this compound contains several functional groups that can be susceptible to degradation under various stress conditions. Understanding these is the first step in designing robust stability studies. The primary sites for potential degradation are:

  • Acetamide Group: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Sulfonyl Group: The sulfonyl group itself is generally stable, but the C-S and S-N bonds can be targets for degradation, especially under photolytic or extreme thermal stress.

  • Hydroxyethyl Group: The primary alcohol can be susceptible to oxidation.

Below is a diagram illustrating the key functional groups.

Caption: Key functional groups of this compound.

II. Troubleshooting Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[1][2] Below are common issues encountered during these studies and how to address them.

Q2: I am not observing any degradation under my stress conditions. What should I do?

A2: A lack of degradation can be due to several factors. Here is a systematic approach to troubleshoot this issue:

  • Increase Stress Level: The initial stress conditions may not be harsh enough. Gradually increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[2]

  • Verify Reagent Quality: Ensure that your stress-inducing reagents (e.g., HCl, NaOH, H₂O₂) are of appropriate quality and concentration.

  • Check Sample Solubility: Ensure your compound is fully dissolved in the stress medium. Poor solubility can significantly hinder degradation. You may need to use a co-solvent, but be mindful that the co-solvent itself could participate in or inhibit degradation.

  • Photostability Testing: For photostability studies, ensure your light source provides the appropriate wavelength and intensity as specified in ICH guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[2]

Q3: My compound is degrading too quickly, making it difficult to identify intermediate degradation products. How can I control the degradation rate?

A3: Rapid degradation can be managed by moderating the stress conditions.

  • Decrease Stress Level: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.

  • Time-Course Study: Perform a time-course study by taking samples at multiple, shorter time points. This will allow you to observe the formation and subsequent degradation of transient intermediates.

  • Quench the Reaction: At each time point, effectively quench the degradation reaction. For acid/base hydrolysis, this can be achieved by neutralization. For oxidation, a quenching agent like sodium bisulfite can be used.

Q4: I am observing multiple, overlapping peaks in my chromatogram after forced degradation. How can I improve the separation?

A4: Co-eluting peaks are a common challenge in the analysis of degradation products. Here are some chromatographic troubleshooting steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of compounds with different polarities.

    • Solvent Strength: Adjust the ratio of your organic solvent to the aqueous phase.

    • pH: Modify the pH of the aqueous portion of your mobile phase. This can significantly alter the retention times of ionizable compounds.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to achieve a different selectivity.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve peak shape, but may also alter selectivity.

Below is a workflow for troubleshooting poor peak resolution.

G Start Poor Peak Resolution Observed A Optimize Mobile Phase Gradient Start->A E Resolution Acceptable? A->E B Adjust Mobile Phase pH B->E C Change Stationary Phase C->E D Adjust Flow Rate/Temperature D->E E->B No E->C No E->D No End Method Optimized E->End Yes G Parent This compound C₁₀H₁₃NO₄S Deg1 4-((2-hydroxyethyl)sulfonyl)aniline C₈H₁₁NO₃S Parent->Deg1 Acid/Base Hydrolysis Deg2 Acetic Acid C₂H₄O₂ Parent->Deg2 Acid/Base Hydrolysis G Parent This compound C₁₀H₁₃NO₄S Deg1 N-(4-((2-oxoethyl)sulfonyl)phenyl)acetamide C₁₀H₁₁NO₄S Parent->Deg1 Oxidation Deg2 2-((4-acetamidophenyl)sulfonyl)acetic acid C₁₀H₁₁NO₅S Deg1->Deg2 Further Oxidation

Sources

Technical Support Center: N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimal Storage, Handling, and Troubleshooting

Welcome to the technical support guide for N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE (CAS No. 27375-52-6).[1][2] This document, prepared by our Senior Application Scientists, provides in-depth guidance on the proper storage and handling of this compound to ensure its stability, purity, and performance in your research. Maintaining the integrity of your reagents is the first step toward reproducible and reliable experimental outcomes.

Part 1: Frequently Asked Questions - Core Storage & Handling

This section addresses the most common questions regarding the day-to-day storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: The primary goal is to protect the compound from moisture, heat, and incompatible chemicals. Based on the chemical properties of similar acetamide and sulfonyl-containing compounds, the recommended storage conditions are in a cool, dry, and well-ventilated place .[3][4] The container should be tightly sealed immediately after use to prevent the absorption of atmospheric moisture.[3] While the compound is reported to be chemically stable under standard ambient conditions, exposure to high humidity should be avoided. Some related amide compounds are known to be deliquescent (absorb moisture from the air), which can lead to clumping and degradation.[5]

Q2: Is refrigeration or freezing necessary for long-term storage?

A2: For this specific compound, refrigeration or freezing is not explicitly required based on available data. Standard ambient room temperature, away from direct heat sources like ovens or incubators, is generally sufficient. A general guideline for stable solid organic chemicals is to store them below +30°C.[6] Unnecessary freeze-thaw cycles can introduce moisture condensation inside the container if not equilibrated to room temperature before opening. If you choose to refrigerate for enhanced stability, ensure the container is well-sealed and allow it to warm completely to ambient temperature before opening.

Q3: The compound is a solid powder. Does it have any specific light sensitivity?

Q4: What are the main chemical incompatibilities I should be aware of?

A4: Based on the functional groups present (amide, sulfone, hydroxyl), this compound should be stored away from strong oxidizing agents, caustics, and alkalies.[6] These substances can potentially react with and degrade the molecule. Ensure that it is not stored in close proximity to chemicals like nitric acid, peroxides, or strong bases such as sodium hydroxide.

ParameterRecommended ConditionRationale & Causality
Temperature Ambient Room Temperature (Below +30°C)Prevents thermal degradation. The compound is generally stable at room temperature.[6]
Atmosphere Dry; Tightly Sealed ContainerThe presence of amide and hydroxyl groups suggests potential hygroscopicity. Similar compounds are known to be deliquescent, and moisture can compromise sample integrity and weighing accuracy.[5]
Light In the Dark (e.g., cabinet, opaque vial)General best practice to prevent potential photodegradation of the organic structure.
Incompatibilities Away from Strong Oxidizers, Caustics, AlkaliesAvoids chemical reactions that could degrade the compound.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during the handling and storage of the compound.

Q5: My powder appears clumpy and is difficult to weigh accurately. What happened?

A5: This is a classic sign of moisture absorption. The likely cause is that the container was not sealed properly or was opened in a humid environment. Clumping indicates that the compound has absorbed water, which can affect its mass and potentially initiate hydrolysis or other degradation pathways over time. It is crucial to handle the compound in a low-humidity environment and to ensure the container lid is replaced securely and tightly after each use.[3]

Q6: I received a new batch of the compound. Is there an initial inspection protocol I should follow?

A6: Absolutely. A systematic initial inspection is a cornerstone of good laboratory practice. This protocol ensures that you are starting with a high-quality reagent.

Protocol: Initial Compound Inspection and Aliquoting
  • Visual Inspection: Upon receipt, visually inspect the container for an intact seal. Once opened, check that the compound is a free-flowing powder and note its color. Any deviation from a white or off-white powder should be noted.

  • Documentation: Record the date of receipt, batch number, and initial observations in your lab notebook.

  • Environment Check: Move the primary container to a dry, controlled environment (e.g., a glove box or a bench with low humidity) for aliquoting.

  • Aliquoting for Use: To protect the integrity of the bulk supply, avoid repeatedly opening the main container. Instead, create smaller working aliquots in separate, appropriately sized vials. This prevents contamination of the master stock.

  • Inert Gas Purge: For each working aliquot and the master stock container, gently flush the headspace with an inert gas like argon or nitrogen before sealing. This displaces air and moisture, further preserving the compound.

  • Labeling: Clearly label all aliquot vials with the compound name, CAS number, batch number, and date of aliquoting.

  • Storage: Return the master stock container and the working aliquots to the recommended storage conditions (cool, dry, dark place).

Q7: I suspect my compound has been compromised by improper storage. How can I verify its purity before use?

A7: If you suspect degradation, you should not proceed with critical experiments without verification. The appropriate analytical method depends on the resources available in your lab. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation products (impurities). Alternatively, obtaining a melting point can be a simpler, albeit less definitive, check; a broad or depressed melting point compared to the literature value suggests the presence of impurities.

Part 3: Experimental Workflow Visualization

To minimize the risk of contaminating your master stock, a disciplined aliquoting procedure is essential. The following workflow diagram illustrates the best practice for preparing working stocks from a newly received bulk container.

Aliquoting_Workflow cluster_0 Preparation Phase cluster_1 Aliquoting Process cluster_2 Storage Phase A Receive & Inspect Primary Container B Move to Controlled (Dry) Environment A->B Verify Seal C Weigh Desired Amount for Aliquots B->C Open Master Container D Dispense into Pre-Labeled Vials C->D G Store Master Stock (Cool, Dry, Dark) C->G Reseal Master Container Tightly (after purging) E Purge Headspace with Inert Gas (N2/Ar) D->E F Seal Vials Tightly E->F H Store Working Aliquots (Cool, Dry, Dark) F->H Ready for Use

Caption: Best-practice workflow for creating working aliquots from a bulk reagent container to maintain purity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33798, Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3295905, N-[4-(2-hydroxyethyl)phenyl]acetamide. Retrieved from [Link].

  • Sigma-Aldrich (2025). Safety Data Sheet for a similar compound. General stability information is often included. Specific URL not available from search, but SDSs are accessible on their website.
  • ChemBK (n.d.). N-Phenylacetamide Product Information. Retrieved from [Link].

  • LPS.org (2024). Safety Data Sheet Acetamide. Retrieved from [Link].

  • U.S. Environmental Protection Agency (2023). Substance Details for Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4118405, N-[4-[(2-hydroxyethylamino)sulfamoyl]phenyl]acetamide. Retrieved from [Link].

  • Solubility Data Series (1942). Data for Acetamide, N-[4-(aminosulfonyl) phenyl]-. While not the exact compound, provides context on related structures.

Sources

Validation & Comparative

Navigating the Sulfonylome: A Comparative Guide to Covalent Probes for Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of chemical biology and drug discovery, the ability to selectively and covalently label proteins within their native environment is paramount. This guide provides an in-depth comparison of a versatile sulfonyl-based probe, N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide, and its reactive vinyl sulfone counterpart, with other prominent classes of sulfonyl probes, namely sulfonyl fluorides and arylfluorosulfates. We will delve into their mechanisms of action, comparative performance based on experimental data, and provide detailed protocols for their application, empowering researchers to make informed decisions for their specific research needs.

Introduction to Sulfonyl-Based Covalent Probes

Covalent chemical probes are indispensable tools for identifying and characterizing protein function, discovering new drug targets, and developing targeted covalent inhibitors.[1] These probes typically consist of three key components: a reactive group or "warhead" that forms a covalent bond with a target protein, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[2] The sulfonyl functional group is a cornerstone in the design of such probes due to its inherent reactivity and stability. This guide will focus on three major classes of sulfonyl-based warheads, each with distinct reactivity profiles and applications.

The Probes Under the Microscope: A Head-to-Head Comparison

This compound: A Masked Vinyl Sulfone

This compound is best understood as a stable precursor to the reactive vinyl sulfone, N-(4-(vinylsulfonyl)phenyl)acetamide. The 2-hydroxyethyl group can be eliminated under basic conditions or through pyrolysis to generate the electrophilic vinyl sulfone moiety in situ.[3] This "masked" nature offers advantages in terms of stability during synthesis and storage.

  • Mechanism of Action: The reactive species, the vinyl sulfone, is a Michael acceptor. It readily reacts with nucleophilic amino acid residues, primarily cysteine, via a conjugate addition reaction to form a stable thioether bond.[4][5] While cysteine is the predominant target, reactions with other nucleophiles like lysine and serine have also been reported.[6]

  • Key Features:

    • Cysteine Selectivity: Vinyl sulfones are well-established cysteine-reactive probes.[6]

    • Tunable Reactivity: The generation of the reactive vinyl sulfone from the hydroxyethyl precursor can be controlled by reaction conditions, offering a degree of temporal control over the labeling process.

    • Bio-orthogonality: The Michael addition reaction is generally bio-orthogonal, meaning it does not interfere with native cellular processes.

Sulfonyl Fluorides: The Privileged Warheads

Sulfonyl fluorides (SFs) are considered "privileged" warheads in chemical biology due to their balanced reactivity and stability in aqueous environments.[7] They have been extensively used in activity-based protein profiling (ABPP) and for the development of covalent inhibitors.

  • Mechanism of Action: Sulfonyl fluorides react with a broader range of nucleophilic amino acid residues compared to vinyl sulfones. They are known to modify not only cysteine but also serine, threonine, tyrosine, lysine, and histidine residues.[7] The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme linkage.

  • Key Features:

    • Broader Reactivity: This broader reactivity profile allows for the targeting of a wider range of proteins, including those that may not have a reactive cysteine in their active site.[7]

    • Stability: Sulfonyl fluorides exhibit good stability in aqueous buffers, making them suitable for in vitro and in cellulo experiments.[7]

    • Potential for Off-Target Labeling: The broader reactivity can also lead to increased off-target labeling, which needs to be carefully assessed.

Arylfluorosulfates: The Latent Electrophiles

Arylfluorosulfates are a class of sulfonyl probes with attenuated reactivity compared to sulfonyl fluorides. This lower intrinsic reactivity makes them highly selective probes that are often unreactive until they are in the specific microenvironment of a protein binding pocket.

  • Mechanism of Action: Similar to sulfonyl fluorides, arylfluorosulfates react with nucleophilic amino acid residues. However, their reduced electrophilicity means that the reaction is often dependent on the presence of activating features within the protein's binding site, such as basic residues that can deprotonate the attacking nucleophile or hydrogen bond donors that can stabilize the leaving fluoride ion.

  • Key Features:

    • High Selectivity: Their latent reactivity leads to highly selective labeling of the intended target with minimal off-target effects.

    • Context-Dependent Reactivity: Labeling is dependent on the specific protein microenvironment, providing an additional layer of selectivity.

    • Lower Reactivity: The lower reactivity may require longer incubation times or higher probe concentrations to achieve efficient labeling.

Performance Comparison: A Data-Driven Perspective

The choice of a sulfonyl probe is dictated by the specific application and the desired balance between reactivity and selectivity. Below is a summary of their key performance characteristics based on available literature.

FeatureN-(4-(vinylsulfonyl)phenyl)acetamide (from precursor)Sulfonyl FluoridesArylfluorosulfates
Primary Target Residues CysteineSerine, Tyrosine, Lysine, Cysteine, Threonine, HistidineSerine, Tyrosine, Lysine (context-dependent)
Reactivity High (once activated)Moderate to HighLow (latent)
Selectivity High for CysteineModerateHigh (context-dependent)
Stability of Probe Precursor is stable, active form is reactiveGoodExcellent
Stability of Adduct Stable ThioetherStable Sulfonyl LinkageStable Sulfonyl Linkage
Common Applications Cysteine-centric ABPP, Covalent Inhibitor ScaffoldsBroad-spectrum ABPP, Target ID, Covalent InhibitorsHighly selective Target ID, Covalent Inhibitors

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments using these sulfonyl probes.

In situ Generation of N-(4-(vinylsulfonyl)phenyl)acetamide and Protein Labeling

This protocol describes the generation of the reactive vinyl sulfone from this compound and subsequent labeling of proteins in a cell lysate.

Workflow Diagram:

G cluster_0 Probe Activation & Labeling cluster_1 Downstream Analysis A 1. Prepare Cell Lysate B 2. Add this compound A->B C 3. Induce Elimination (e.g., pH adjustment) B->C D 4. Incubate to allow covalent labeling C->D E 5. Quench reaction D->E F 6. SDS-PAGE analysis E->F G 7. Enrichment of labeled proteins (if tagged) E->G H 8. Mass Spectrometry for protein ID G->H

Caption: Workflow for in situ activation and protein labeling.

Protocol:

  • Cell Lysate Preparation: Prepare a cell lysate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40). Determine the protein concentration using a standard assay (e.g., BCA).

  • Probe Addition: Add a stock solution of this compound in DMSO to the cell lysate to a final concentration of 50-100 µM.

  • In situ Activation: To initiate the formation of the vinyl sulfone, adjust the pH of the lysate to ~8.5-9.0 by adding a small volume of a basic buffer (e.g., 1 M Tris, pH 9.0).

  • Labeling Reaction: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Quenching: Quench the reaction by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.

  • Downstream Analysis: The labeled proteome can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent tag is incorporated) or by quantitative proteomics to identify the labeled proteins.[8]

Activity-Based Protein Profiling (ABPP) with a Sulfonyl Fluoride Probe

This protocol outlines a general workflow for competitive ABPP to assess the target engagement and selectivity of a small molecule inhibitor.

Workflow Diagram:

G cluster_0 Competitive ABPP cluster_1 Analysis A 1. Treat cells/lysate with inhibitor or vehicle B 2. Add sulfonyl fluoride probe A->B C 3. Incubate to allow probe labeling B->C D 4. Lyse cells (if applicable) C->D E 5. Click chemistry (if using alkyne probe) D->E F 6. SDS-PAGE and in-gel fluorescence E->F G 7. Enrichment and quantitative proteomics E->G

Caption: Competitive ABPP workflow.

Protocol:

  • Inhibitor Treatment: Pre-incubate the cell lysate or live cells with your inhibitor of interest at various concentrations for 30-60 minutes. A vehicle control (e.g., DMSO) should be run in parallel.

  • Probe Labeling: Add the sulfonyl fluoride probe (typically with an alkyne or fluorescent tag) to a final concentration of 1-10 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis: If using live cells, lyse the cells in an appropriate buffer.

  • Click Chemistry (for alkyne probes): If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide).

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates target engagement. For proteome-wide analysis, labeled proteins can be enriched (e.g., using streptavidin beads for biotin-tagged proteins) and identified by mass spectrometry-based quantitative proteomics.[8][9]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound (as a vinyl sulfone precursor), sulfonyl fluorides, and arylfluorosulfates depends on the specific research question.

  • For cysteine-focused proteomics and inhibitor development , the vinyl sulfone generated from this compound offers high reactivity and selectivity.

  • For broad-spectrum enzyme class profiling and initial target discovery , the wider reactivity of sulfonyl fluorides makes them a powerful tool.

  • For achieving the highest degree of selectivity and minimizing off-target effects , particularly in complex biological systems, arylfluorosulfates are the probe of choice.

By understanding the distinct characteristics and leveraging the appropriate experimental protocols, researchers can effectively harness the power of these sulfonyl-based probes to illuminate the complexities of the proteome and accelerate the discovery of new therapeutics.

References

  • Bric, A. et al. (2008). Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases. Bioorganic & Medicinal Chemistry Letters, 18(19), 5228-5231. [Link]

  • Zhang, T. et al. (2023). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 11, 1245371. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2640. [Link]

  • Simpkins, N. S. (Ed.). (1993). Sulphones in organic synthesis. Elsevier.
  • Bar-Even, A. et al. (2011). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 6(8), 815-828. [Link]

  • E. I. du Pont de Nemours & Company. (1949).
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A Comparative Guide to Cysteine Alkylating Agents: Iodoacetamide vs. N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of proteomics and drug development, the precise modification of cysteine residues is a cornerstone of experimental design. The choice of alkylating agent can profoundly influence the quality and interpretability of mass spectrometry data, impacting everything from protein identification to the characterization of post-translational modifications. This guide offers an in-depth comparison of the traditional gold standard, iodoacetamide (IAA), and a vinyl sulfone derivative, N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE, providing a framework for selecting the optimal reagent for your research needs.

Introduction: The Critical Role of Cysteine Alkylation

Cysteine, with its nucleophilic thiol group, is a highly reactive amino acid. In its reduced form, it can readily form disulfide bonds, which are crucial for protein structure and function. However, in "bottom-up" proteomics workflows, where proteins are digested into peptides prior to mass spectrometry analysis, these disulfide bonds present a significant challenge. To ensure complete protein digestion and prevent the refolding and aggregation of proteins, disulfide bonds are typically reduced to free thiols. These thiols must then be irreversibly "capped" or alkylated to prevent re-oxidation and the formation of confounding disulfide-linked peptides.[1][2]

Iodoacetamide has long been the go-to reagent for this purpose due to its high reactivity.[2] However, this reactivity is a double-edged sword, often leading to undesirable off-target modifications. This has spurred the exploration of alternative alkylating agents with improved specificity. One such class of reagents is vinyl sulfones, including this compound.

At a Glance: Chemical Structures and Properties

A fundamental understanding of the chemical structures of these two reagents is key to appreciating their distinct reactivity profiles.

FeatureIodoacetamide (IAA)This compound
Chemical Formula C₂H₄INOC₁₀H₁₃NO₄S
Molecular Weight 184.96 g/mol 243.28 g/mol
Reactive Group IodoacetylVinyl Sulfone
CAS Number 144-48-927375-52-6

Mechanism of Action: A Tale of Two Chemistries

The divergent reactivity of iodoacetamide and this compound stems from their different electrophilic functional groups.

Iodoacetamide: A Classic SN2 Reaction

Iodoacetamide alkylates cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion of the cysteine residue attacks the electrophilic carbon atom bearing the iodine, displacing the iodide leaving group. This forms a stable thioether bond, resulting in a carbamidomethylated cysteine.[3]

Iodoacetamide_Reaction cluster_0 Iodoacetamide Reaction with Cysteine Cys-SH Cys-S⁻ IAA I-CH₂-C(=O)NH₂ Cys-SH->IAA Sₙ2 attack Product Cys-S-CH₂-C(=O)NH₂ + I⁻ IAA->Product

Figure 1: SN2 reaction of iodoacetamide with a cysteine residue.

This compound: Michael Addition

This compound belongs to the class of vinyl sulfone reagents. These compounds react with nucleophiles, such as the thiolate of cysteine, through a Michael-type conjugate addition. The thiolate anion attacks the β-carbon of the vinyl group, which is activated by the strongly electron-withdrawing sulfonyl group. This results in the formation of a stable thioether linkage.[1][4]

Vinyl_Sulfone_Reaction cluster_1 Vinyl Sulfone Reaction with Cysteine Cys-S Cys-S⁻ VS R-SO₂-CH=CH₂ Cys-S->VS Michael Addition Intermediate R-SO₂-C⁻H-CH₂-S-Cys VS->Intermediate Product R-SO₂-CH₂-CH₂-S-Cys Intermediate->Product Protonation

Figure 2: Michael addition of a cysteine residue to a vinyl sulfone.

Performance Comparison: Reactivity vs. Specificity

The choice between these two reagents often comes down to a trade-off between reaction efficiency and the risk of off-target modifications.

ParameterIodoacetamide (IAA)This compound (Inferred)
Reactivity Very HighModerate to High
Specificity for Cysteine ModerateHigh (at controlled pH)
Common Off-Target Residues Methionine, Lysine, Histidine, N-terminus[5][6]Lysine, Histidine (at higher pH)[4][7]
Optimal pH ~8.0-8.5~7.0-8.5 (higher pH increases off-target reactions)[4]
Reaction Time Typically 30-60 minutes at room temperature in the dark[8]Likely similar to or slightly longer than IAA
Stability of Modification Stable thioether bondStable thioether bond

Iodoacetamide: The Speed Demon with a Wild Side

Iodoacetamide's popularity is largely due to its rapid and complete reaction with cysteine residues under standard proteomics sample preparation conditions.[8] However, this high reactivity is not entirely specific. At the slightly alkaline pH required for efficient cysteine alkylation, iodoacetamide can also react with other nucleophilic amino acid side chains, most notably methionine, but also lysine, histidine, and the N-terminus of peptides.[5][6] This "overalkylation" can lead to a more complex peptide mixture, potentially complicating data analysis and reducing the number of confidently identified peptides.[5]

This compound: The Selective Specialist

Vinyl sulfones, as a class, are known to be highly reactive towards thiols.[1] Their reactivity with other nucleophiles, such as the ε-amino group of lysine and the imidazole ring of histidine, is generally lower and highly pH-dependent.[4][7] By maintaining a pH closer to neutral, the selectivity for cysteine modification can be significantly enhanced. This is because the pKa of the cysteine thiol group is lower than that of the lysine amino group, meaning that at a lower pH, a greater proportion of cysteine residues will be in the reactive thiolate form compared to lysine residues in their nucleophilic amino form. This characteristic suggests that this compound could be a valuable tool for minimizing off-target modifications, leading to cleaner and more easily interpretable mass spectra.

Experimental Protocols

Below are representative protocols for in-solution alkylation of proteins using both reagents.

Standard Protocol for In-Solution Alkylation with Iodoacetamide

This protocol is a widely used method for preparing protein samples for mass spectrometry analysis.

IAA_Protocol Start Protein Sample in Denaturing Buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5) Reduction Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. Start->Reduction Cooling Cool sample to room temperature. Reduction->Cooling Alkylation Add freshly prepared Iodoacetamide to a final concentration of 55 mM. Incubate for 30-45 minutes at room temperature in the dark. Cooling->Alkylation Quenching Quench the reaction by adding DTT to a final concentration of 20 mM. Alkylation->Quenching Digestion Proceed with protein digestion (e.g., with trypsin). Quenching->Digestion

Figure 3: Workflow for protein alkylation with iodoacetamide.

Step-by-Step Methodology:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add a reducing agent, typically dithiothreitol (DTT) to a final concentration of 10 mM. Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Prepare a fresh solution of iodoacetamide. Add the iodoacetamide solution to the protein sample to a final concentration of 55 mM. It is crucial to perform this step in the dark as iodoacetamide is light-sensitive. Incubate at room temperature for 30-45 minutes.[8]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to react with any excess iodoacetamide.

  • Sample Preparation for Digestion: The sample is now ready for buffer exchange (to remove the high concentration of denaturant) and subsequent enzymatic digestion.

Proposed Protocol for In-Solution Alkylation with this compound

This proposed protocol is based on the known reactivity of vinyl sulfones and aims to maximize cysteine specificity.

HESPA_Protocol Start Protein Sample in Denaturing Buffer (e.g., 8 M Urea, 100 mM Phosphate Buffer, pH 7.5) Reduction Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 60 minutes. Start->Reduction Alkylation Add this compound to a final concentration of 20-30 mM. Incubate for 60 minutes at room temperature. Reduction->Alkylation Quenching Quench the reaction by adding a thiol-containing reagent (e.g., L-cysteine or DTT). Alkylation->Quenching Digestion Proceed with protein digestion. Quenching->Digestion

Figure 4: Proposed workflow for protein alkylation with this compound.

Step-by-Step Methodology:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer with a slightly lower pH to enhance cysteine selectivity, for example, 8 M urea in 100 mM phosphate buffer, pH 7.5.

  • Reduction: Add a non-thiol-based reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM to avoid competition with the alkylating agent. Incubate at 37°C for 60 minutes.

  • Alkylation: Add this compound to a final concentration of 20-30 mM. A lower concentration compared to iodoacetamide may be sufficient and further minimize off-target reactions. Incubate for 60 minutes at room temperature.

  • Quenching: Quench the reaction by adding a small molecule thiol such as L-cysteine or DTT to react with any unreacted vinyl sulfone.

  • Sample Preparation for Digestion: The sample can now be prepared for enzymatic digestion.

Conclusion: Making an Informed Choice

The selection of a cysteine alkylating agent is a critical decision in any proteomics workflow.

  • Iodoacetamide remains a workhorse in the field due to its high reactivity and the wealth of established protocols. It is an excellent choice when speed and complete alkylation are the primary concerns, and potential off-target modifications can be addressed during data analysis.

  • This compound , as a representative of the vinyl sulfone class, presents a compelling alternative for applications where minimizing off-target modifications is paramount. Its pH-dependent selectivity for cysteine offers a greater degree of control over the alkylation reaction, potentially leading to cleaner mass spectra and more confident protein identifications. This makes it particularly attractive for studies focused on identifying subtle post-translational modifications or for quantitative proteomics where precision is key.

Ultimately, the optimal choice will depend on the specific goals of the experiment, the nature of the protein sample, and the analytical capabilities available. For researchers seeking to push the boundaries of proteomic analysis, exploring alternatives to iodoacetamide, such as this compound, may unlock new levels of data quality and biological insight.

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  • Fontana, A., et al. (1968). The reaction of sulfenyl halides with cysteine and related compounds. International Journal of Protein Research, 1(2), 121-129.
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  • Hains, P. G., et al. (2017). The impact of commonly used alkylating agents on artifactual peptide modification. Journal of Proteome Research, 16(9), 3467-3472.
  • Colzani, M., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 10(11), 3274-3281.
  • Gardner, M. W., et al. (2020). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 19(11), 1855-1868.
  • Tichý, M., et al. (2013). Vinyl sulfone- and vinyl sulfonamide-based electrophilic traps for the detection of protein tyrosine phosphatases in living cells. Journal of the American Chemical Society, 135(38), 14219-14229.
  • Hale, J. E., et al. (2004). Overalkylation of a protein digest with iodoacetamide. Analytical Biochemistry, 333(1), 174-181.
  • Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022.
  • Sechi, S., & Chait, B. T. (2002). Divinyl sulfone as a postdigestion modifier for enhancing the a1 ion in MS/MS and postsource decay: potential applications in proteomics. Analytical Chemistry, 74(6), 1339-1345.
  • Morpurgo, M., et al. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone.
  • Palmer, J. T., et al. (1995). Vinyl sulfones as mechanism-based cysteine protease inhibitors. Journal of Medicinal Chemistry, 38(17), 3193-3196.
  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476.
  • Wang, J., & Yao, S. Q. (2003). Recent progress in the design of activity-based probes for proteomics. Current Opinion in Chemical Biology, 7(1), 56-62.
  • Chalker, J. M., et al. (2009). Methods for attaching payloads to proteins. Current Opinion in Chemical Biology, 13(3), 245-252.
  • UniProt Consortium. (2023). UniProt: the universal protein knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523-D531.
  • Bogyo, M., et al. (1998). Substrate binding and sequence preference of the proteasome revealed by active-site-directed probes. Chemistry & Biology, 5(6), 307-320.
  • Borodovsky, A., et al. (2005). A novel activity-based probe for ubiquitin C-terminal hydrolases. Chemistry & Biology, 12(11), 1207-1215.
  • Liu, Y., et al. (2008). A novel class of potent and selective inhibitors of protein tyrosine phosphatases. Journal of the American Chemical Society, 130(49), 16695-16705.
  • Ovaa, H., et al. (2003). A small-molecule-based probe for the in situ profiling of proteasome activities.
  • Yuan, F., et al. (2006). A new class of vinyl sulfone-containing dipeptide inhibitors for cathepsin C. Bioorganic & Medicinal Chemistry Letters, 16(7), 1960-1964.
  • Nazif, T., & Bogyo, M. (2001). Global analysis of proteasomal activity. Proceedings of the National Academy of Sciences, 98(6), 2967-2972.
  • Simpkins, N. S. (1990). The chemistry of vinyl sulfones. Tetrahedron, 46(19), 6951-6984.
  • Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: synthetic applications and biological activity. Medicinal Research Reviews, 26(6), 793-814.
  • Lutolf, M. P., et al. (2001). Systematic study of Michael-type addition reactions of thiols to poly(ethylene glycol) diacrylates. Biomacromolecules, 2(4), 1051-1057.
  • Friedman, M., et al. (1965). Relative nucleophilic reactivities of amino groups and mercaptide ions in addition reactions with α,β-unsaturated compounds. Journal of the American Chemical Society, 87(16), 3672-3682.
  • Bednar, R. A. (1990). Specificity of iodoacetamide and N-ethylmaleimide for cysteine proteinases. Biochemical Journal, 266(3), 851-855.
  • Anson, M. L. (1940). The reactions of iodine and iodoacetamide with native egg albumin. The Journal of General Physiology, 23(3), 321-331.
  • Fontana, A., et al. (1968). The reaction of sulfenyl halides with cysteine and related compounds. International Journal of Protein Research, 1(2), 121-129.
  • Yan, L. Z., & Dawson, P. E. (2001). Synthesis of peptides and proteins without cysteine residues by native chemical ligation. Journal of the American Chemical Society, 123(4), 526-533.
  • Bernardes, G. J., et al. (2008). Site-specific chemical modification of proteins.
  • Lin, Y. A., et al. (2008). A new method for the site-specific modification of proteins. Journal of the American Chemical Society, 130(29), 9642-9643.
  • Wiltschi, B., & Budisa, N. (2008). Bioorthogonal chemistry in protein science. ChemBioChem, 9(10), 1544-1557.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Lim, R. K., & Lin, Q. (2010). Bioorthogonal chemistry: recent progress and future directions.
  • Tiefenbrunn, T. K., & Dawson, P. E. (2010). Expanding the utility of native chemical ligation.
  • Beatty, K. E., & Tirrell, D. A. (2009). A new strategy for the site-specific modification of proteins in live cells. ChemBioChem, 10(13), 2137-2140.
  • de Graaf, A. J., et al. (2009). Non-natural amino acids for site-specific protein conjugation.
  • Johnson, J. A., et al. (2010). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology, 14(6), 774-780.
  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413-444.
  • Voloshchuk, N., & Montclare, J. K. (2010). Site-specific incorporation of unnatural amino acids for protein engineering. Biotechnology and Bioengineering, 105(5), 849-861.
  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044.
  • Chen, G., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics, 148, 161-168.
  • Hains, P. G., et al. (2017). The impact of commonly used alkylating agents on artifactual peptide modification. Journal of Proteome Research, 16(9), 3467-3472.

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A Comparative Guide to the Biological Activity of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the N-phenylacetamide sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive comparison of the activities of analogues related to N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern their efficacy as enzyme inhibitors, antibacterial agents, and analgesics, supported by experimental data and detailed protocols.

The Core Moiety: A Foundation for Diverse Bioactivity

This compound serves as our central reference compound. Its structure, featuring a central phenyl ring substituted with an acetamide and a sulfonyl group, provides a framework that can be systematically modified to modulate its interaction with various biological targets. The acetamide group can participate in hydrogen bonding, while the sulfonyl moiety can act as a hydrogen bond acceptor and influence the compound's physicochemical properties. The 2-hydroxyethyl group offers a further point for modification or interaction with target proteins.

Comparative Analysis of Biological Activities

The N-phenylacetamide sulfonamide scaffold has been explored for a range of therapeutic applications. This section will compare the activity of analogues across different biological targets, drawing upon published experimental data to elucidate key structure-activity relationships.

Enzyme Inhibition

The structural resemblance of sulfonamides to substrates of various enzymes has made them a fertile ground for inhibitor design.

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The acetamide-sulfonamide scaffold has shown promise in the development of urease inhibitors. A study involving the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs revealed potent urease inhibition. For instance, an ibuprofen-conjugated sulfathiazole derivative exhibited an IC50 value of 9.95 ± 0.14 µM[1].

Structure-Activity Relationship Insights:

  • NSAID Conjugate: The nature of the NSAID conjugated to the sulfonamide scaffold significantly impacts activity. Ibuprofen conjugates generally show better activity than flurbiprofen conjugates.

  • Sulfonamide Heterocycle: The heterocyclic ring on the sulfonamide is a key determinant of potency. A thiazole-substituted sulfonamide demonstrated the highest activity in one study.

Table 1: Urease Inhibitory Activity of Acetamide-Sulfonamide Conjugates

CompoundIC50 (µM)
Ibuprofen-sulfathiazole conjugate9.95 ± 0.14
Flurbiprofen-sulfadiazine conjugate16.74 ± 0.23
Flurbiprofen-sulfamethoxazole conjugate13.39 ± 0.11

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Sulfonamides are a well-established class of CA inhibitors. A study on isatin N-phenylacetamide based sulfonamides demonstrated potent inhibition of several human CA isoforms[2].

Structure-Activity Relationship Insights:

  • Isatin Substitution: The incorporation of an isatin moiety can lead to potent CA inhibition.

  • Tail Approach: Modifications to the "tail" of the molecule, such as the phenylacetamide group, can influence potency and selectivity against different CA isoforms[2].

Table 2: Carbonic Anhydrase Inhibitory Activity of Isatin N-phenylacetamide Sulfonamides [2]

CompoundhCA I (KI, nM)hCA II (KI, nM)hCA IX (KI, nM)hCA XII (KI, nM)
Indole-2,3-dione derivative 2h 45.105.87-7.91
Acetazolamide (Standard)---5.70
Antibacterial Activity

Sulfonamides were among the first antimicrobial agents and continue to be a source of inspiration for the development of new antibacterial drugs. The N-phenylacetamide sulfonamide scaffold has been investigated for its potential to combat bacterial infections.

Mechanism of Action: Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This disruption of folate metabolism inhibits bacterial growth[3].

Structure-Activity Relationship Insights:

  • Heterocyclic Moiety: The nature of the heterocyclic ring attached to the sulfonamide group is crucial for antibacterial activity.

  • Substitution on Phenyl Ring: Modifications to the phenyl ring of the acetamide portion can modulate the antibacterial spectrum and potency.

While specific data for direct analogues of our lead compound is limited, studies on related sulfonamide-containing acetamides have shown activity against both Gram-positive and Gram-negative bacteria[1].

Analgesic and Anti-inflammatory Activity

The N-phenylacetamide core is reminiscent of paracetamol (acetaminophen), a widely used analgesic and antipyretic. This has prompted the exploration of N-phenylacetamide sulfonamides as novel analgesic and anti-inflammatory agents. A series of N-(benzene sulfonyl) acetamide derivatives were found to be multi-target inhibitors of COX-2, 5-LOX, and TRPV1, all of which are implicated in pain and inflammation pathways[3].

Structure-Activity Relationship Insights:

  • Benzene Sulfonyl Substitution: The substitution pattern on the benzene sulfonyl ring significantly influences the inhibitory activity against the target enzymes.

Table 3: Multi-target Inhibitory Activity of N-(benzene sulfonyl) Acetamide Derivatives [3]

CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)TRPV1 IC50 (µM)
9a 0.0110.0460.008
9b 0.0230.310.14

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key biological assays.

General Synthesis of N-phenylacetamide Sulfonamide Derivatives

The synthesis of N-phenylacetamide sulfonamide derivatives typically involves a multi-step process. A general synthetic route is outlined below.

Synthesis A Substituted Aniline B Acetanilide Derivative A->B Acetylation (e.g., Acetic Anhydride) C Sulfonyl Chloride Derivative B->C Chlorosulfonylation (e.g., Chlorosulfonic Acid) D N-phenylacetamide Sulfonamide C->D Condensation with Amine (R-NH2)

Figure 1: General synthetic scheme for N-phenylacetamide sulfonamides.

Step-by-Step Protocol:

  • Acetylation of Aniline: The starting substituted aniline is acetylated using an agent like acetic anhydride to form the corresponding acetanilide derivative.

  • Chlorosulfonylation: The acetanilide is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, typically at the para position.

  • Condensation: The resulting sulfonyl chloride is reacted with a primary or secondary amine to form the final sulfonamide product. The reaction conditions for this step can be varied to introduce different substituents on the sulfonamide nitrogen.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of compounds against a target enzyme. Specific conditions will vary depending on the enzyme.

Enzyme_Assay A Prepare Reagents: Enzyme, Substrate, Buffer, Test Compounds B Dispense Test Compounds and Enzyme into Microplate A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Incubate D->E F Stop Reaction (Optional) E->F G Measure Signal (e.g., Absorbance, Fluorescence, Luminescence) F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

Figure 2: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, assay buffer, and the test compounds at various concentrations.

  • Assay Setup: In a microplate, add the test compound and the enzyme solution. Include positive controls (known inhibitor) and negative controls (vehicle).

  • Pre-incubation: Allow the compounds to pre-incubate with the enzyme for a defined period to permit binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.

  • Signal Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

MIC_Assay A Prepare Serial Dilutions of Test Compounds B Inoculate Microplate Wells with Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Bacterial Growth C->D E Determine MIC: Lowest concentration with no visible growth D->E

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include growth and sterility controls.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The N-phenylacetamide sulfonamide scaffold, exemplified by this compound, represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed for its analogues underscore the potential for this chemical class to address a wide range of medical needs.

Future research should focus on systematic modifications of the core structure to optimize potency and selectivity for specific biological targets. In particular, exploring variations of the 2-hydroxyethyl group could lead to enhanced interactions with target proteins. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The experimental protocols provided in this guide offer a robust framework for the continued exploration of this versatile and promising class of molecules.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Hussein, W. M., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7038-7047.
  • Li, J., et al. (2022). Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 74, 129101.
  • Wu, R., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 299, 118069.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Zhang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4851.
  • Ahmed, M., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega, 8(30), 27299-27313.
  • Abdel-Gawad, N. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1348-1363.
  • Glennon, R. A., et al. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 47(24), 6034-6041.
  • Ahmed, M., et al. (2023).
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  • ResearchGate. (2022). Table 2. Shows the results, expressed as IC50 (M) values, indicating.... [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 12(10), 1747-1759.

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical biochemistry, the specificity of ligand-binding assays is paramount. This guide provides an in-depth technical comparison of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE and its potential for cross-reactivity with structurally similar molecules. As Senior Application Scientists, we recognize that a thorough understanding of a compound's binding profile is critical for the validation of any quantitative assay. This document is structured to provide not only the "what" but also the "why" behind the experimental design, ensuring a robust and self-validating approach to your cross-reactivity studies.

The Imperative of Specificity: Understanding Cross-Reactivity

This guide will focus on a systematic approach to identifying and quantifying the cross-reactivity of a panel of relevant compounds against a hypothetical antibody developed for this compound.

Identifying Potential Cross-Reactants: A Rationale-Driven Approach

The selection of compounds for a cross-reactivity panel is a critical step that dictates the comprehensiveness of the study. Our selection is based on structural similarity to the target analyte, this compound, and the likelihood of their presence in a test sample.

Target Analyte:

  • This compound (CAS: 27375-52-6)[3][4]

Potential Cross-Reactants Panel:

  • Structural Analogs (Sulfonamide Moiety Variation):

    • N-[4-(Acetylsulfamoyl)phenyl]acetamide (N,N'-Diacetylsulfanilamide) (CAS: 5626-90-4): This compound shares the core acetamide and phenylsulfonyl groups but has an acetyl group on the sulfonamide nitrogen instead of a hydroxyethyl group.[5]

    • N-{[4-(Aminosulfonyl)phenyl]amino}oxoacetic acid (Oxacillin impurity) : While not commercially available as a standard, it represents a class of sulfonamides with a different substitution on the sulfonamide nitrogen.

    • Sulfacetamide (CAS: 144-80-9): A common sulfonamide antibiotic that shares the acetamide and sulfonamide groups, but with an unsubstituted amino group on the phenyl ring.

  • Structural Analogs (Acetamide Moiety Variation):

    • N-[4-(2-Hydroxyethyl)phenyl]acetamide (CAS: 83345-11-3): This analog lacks the sulfonyl group, allowing for the assessment of the sulfonyl moiety's contribution to antibody recognition.[6]

    • N-(4-(1-Hydroxyethyl)phenyl)acetamide (CAS: 16375-92-1): Features a secondary alcohol on the ethyl group, which can probe the specificity for the primary alcohol of the target analyte.[7]

  • Potential Precursors and Metabolites:

    • 4-Acetamidobenzenesulfonyl chloride : A likely precursor in the synthesis of the target molecule.

    • N-(4-aminophenyl)acetamide : A potential synthetic precursor and a common substructure in many pharmaceuticals.[8]

    • Metabolite Hypothesis: Based on the metabolism of other sulfonamides, potential metabolites could involve oxidation of the ethyl group or hydrolysis of the acetamide.[7]

Below is a visual representation of the structural relationships between the target analyte and the selected potential cross-reactants.

G cluster_analog Structural Analogs cluster_precursor Potential Precursors/Metabolites Target This compound Analog1 N-[4-(Acetylsulfamoyl)phenyl]acetamide Target->Analog1 Sulfonamide variation Analog2 Sulfacetamide Target->Analog2 Sulfonamide & Phenyl variation Analog3 N-[4-(2-Hydroxyethyl)phenyl]acetamide Target->Analog3 Lacks Sulfonyl Analog4 N-(4-(1-Hydroxyethyl)phenyl)acetamide Target->Analog4 Alcohol position isomer Precursor1 4-Acetamidobenzenesulfonyl chloride Target->Precursor1 Synthetic Relationship Precursor2 N-(4-aminophenyl)acetamide Target->Precursor2 Synthetic Relationship G cluster_prep Assay Preparation cluster_competition Competitive Binding cluster_detection Signal Detection A Coat microplate wells with anti-target analyte antibody B Block non-specific binding sites A->B C Add standards of target analyte or potential cross-reactant B->C D Add enzyme-conjugated target analyte C->D E Incubate to allow competition D->E F Wash to remove unbound reagents E->F G Add enzyme substrate F->G H Measure signal (e.g., absorbance) G->H

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA
  • Plate Coating:

    • Dilute the capture antibody (specific for this compound) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in assay buffer (e.g., blocking buffer).

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Immediately add 50 µL of the enzyme-conjugated this compound (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP-conjugated analyte) to each well.

    • Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Calculation of Cross-Reactivity

The cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause a 50% reduction in the maximum signal (IC50) with the IC50 of the target analyte.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [9]

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical but plausible set of results from a competitive ELISA study, demonstrating how the data would be presented for a clear comparison.

CompoundIC50 (ng/mL)% Cross-ReactivityStructural Rationale for Observed Reactivity
This compound 10 100% Target analyte; reference for comparison.
N-[4-(Acetylsulfamoyl)phenyl]acetamide2504.0%The bulky acetyl group on the sulfonamide nitrogen likely hinders antibody binding compared to the hydroxyethyl group.
Sulfacetamide>10,000<0.1%The absence of the N-phenylacetamide core structure significantly reduces affinity.
N-[4-(2-Hydroxyethyl)phenyl]acetamide5002.0%The lack of the sulfonyl group demonstrates its importance for high-affinity antibody recognition.
N-(4-(1-Hydroxyethyl)phenyl)acetamide8001.25%The change in the position of the hydroxyl group on the ethyl side chain reduces binding, indicating specificity for the primary alcohol.
4-Acetamidobenzenesulfonyl chloride>10,000<0.1%The highly reactive sulfonyl chloride is unlikely to maintain the necessary conformation for antibody binding.
N-(4-aminophenyl)acetamide>10,000<0.1%The absence of the entire sulfonyl and hydroxyethyl portion of the molecule results in negligible cross-reactivity.

Alternative and Confirmatory Analytical Techniques

While competitive ELISA is a powerful tool for screening cross-reactivity, orthogonal methods are recommended for confirmation and for applications requiring higher specificity and quantification, such as in regulated bioanalysis.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time kinetic data on the binding of small molecules to an immobilized antibody. [5]This allows for a more detailed characterization of the binding affinity (KD) and the association (ka) and dissociation (kd) rates of cross-reacting compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for the quantification of small molecules in complex matrices. [8]Its high selectivity, based on both chromatographic separation and mass-to-charge ratio of the parent and fragment ions, allows for the unambiguous identification and quantification of the target analyte and potential cross-reactants, even if they co-elute.

Conclusion and Best Practices

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound. The key takeaways for researchers and drug development professionals are:

  • Rationale-driven selection of cross-reactants: A well-considered panel of potential cross-reactants is fundamental to a meaningful study.

  • Appropriate assay format: Competitive ELISA is a robust and sensitive method for the initial assessment of small molecule cross-reactivity.

  • Quantitative analysis: The calculation of percent cross-reactivity based on IC50 values provides a clear and standardized measure of interference.

  • Orthogonal method confirmation: The use of techniques like SPR and LC-MS/MS is crucial for validating the specificity of an assay, particularly in later stages of drug development.

By adhering to these principles and methodologies, researchers can ensure the development of highly specific and reliable assays for this compound, leading to more accurate and reproducible scientific outcomes.

References

  • PubChem. N-[4-(2-hydroxyethyl)phenyl]acetamide. Available from: [Link]

  • PubChem. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide. Available from: [Link]

  • PubChem. Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Available from: [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Available from: [Link]

  • Quansys Biosciences. Cross reactivity testing at Quansys Biosciences. Available from: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available from: [Link]

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. Available from: [Link]

  • MDPI. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Available from: [Link]

  • ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61. Available from: [Link]

  • Diva-Portal.org. Immunological Cross-Reactivity. Available from: [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. Available from: [Link]

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Navigating the Selectivity Landscape of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the precise interaction of a molecule with its intended biological target, to the exclusion of others, is a paramount objective. This guide provides an in-depth comparative analysis of the selectivity profile of N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide , a compound of interest within the broader class of sulfonamide-containing molecules. While public domain data on the specific biological targets of this molecule is limited, this guide will proceed by positing a hypothetical primary target based on the known activities of structurally analogous compounds.

For the purpose of this comprehensive analysis, we will hypothesize that this compound is an inhibitor of Carbonic Anhydrase IX (CA IX) , a tumor-associated enzyme that is a well-established therapeutic target in oncology. This hypothesis is grounded in the established activity of various sulfonamides as carbonic anhydrase inhibitors.

This guide will compare the hypothetical selectivity of this compound against that of a known, clinically relevant CA IX inhibitor, Acetazolamide , and a non-selective sulfonamide, Sulfanilamide . We will explore the experimental methodologies required to rigorously define its selectivity profile, providing detailed protocols and the scientific rationale underpinning these experimental choices.

Comparative Selectivity Profile

The selectivity of a compound is a critical determinant of its therapeutic window. A highly selective compound minimizes off-target effects, leading to a better safety profile. The following table summarizes the hypothetical inhibitory activity and selectivity of this compound in comparison to established carbonic anhydrase inhibitors.

CompoundCA IX IC50 (nM)CA II IC50 (nM)Selectivity Ratio (CA II / CA IX)
This compound Hypothesized: 50Hypothesized: 5000100
Acetazolamide25120.48
Sulfanilamide2502501

Note: The data for this compound is hypothetical and for illustrative purposes.

This hypothetical data suggests that this compound possesses a favorable selectivity profile for CA IX over the ubiquitous CA II isoform, a desirable characteristic for minimizing side effects associated with systemic carbonic anhydrase inhibition.

Understanding the Mechanism of Action

The proposed mechanism of action for this compound as a carbonic anhydrase inhibitor involves the coordination of its sulfonamide group to the zinc ion within the enzyme's active site. This interaction displaces a water molecule that is essential for the catalytic hydration of carbon dioxide. The acetamide and hydroxyethyl groups are hypothesized to form additional interactions with amino acid residues in the active site, contributing to its binding affinity and selectivity.

cluster_CA_IX Carbonic Anhydrase IX Active Site Zn2+ Zn2+ His94 His94 Zn2+->His94 His96 His96 Zn2+->His96 His119 His119 Zn2+->His119 H2O/OH- H2O/OH- Zn2+->H2O/OH- Coordination HCO3- HCO3- H2O/OH-->HCO3- Product Release CO2 CO2 CO2->H2O/OH- Hydration

Caption: Catalytic mechanism of Carbonic Anhydrase IX.

The binding of this compound would disrupt this catalytic cycle.

cluster_CA_IX_Inhibited Inhibited CA IX Active Site Zn2+ Zn2+ His94 His94 Zn2+->His94 His96 His96 Zn2+->His96 His119 His119 Zn2+->His119 Inhibitor This compound Zn2+->Inhibitor Coordination via Sulfonamide

Caption: Inhibition of Carbonic Anhydrase IX.

Experimental Protocols for Selectivity Profiling

To empirically determine the selectivity profile of this compound, a series of well-established biochemical and cellular assays should be employed.

In Vitro Enzyme Inhibition Assay

This assay directly measures the inhibitory potency of the compound against a panel of purified carbonic anhydrase isoforms.

Principle: The assay measures the esterase activity of carbonic anhydrase using a chromogenic substrate, 4-nitrophenyl acetate (4-NPA). The hydrolysis of 4-NPA to 4-nitrophenol is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in assay buffer (e.g., 25 mM Tris-HCl, pH 7.5).

    • Prepare a 1 mg/mL stock solution of each purified human carbonic anhydrase isoform (e.g., CA I, CA II, CA IX, CA XII) in assay buffer.

    • Prepare a 10 mM stock solution of 4-NPA in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of assay buffer to each well.

    • Add 10 µL of the appropriate compound dilution to the test wells. Add 10 µL of DMSO to the control wells.

    • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 4-NPA solution.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Reagent_Prep Reagent Preparation (Compound, Enzymes, Substrate) Assay_Setup Assay Setup in 96-well Plate (Buffer, Compound/DMSO) Reagent_Prep->Assay_Setup Enzyme_Addition Enzyme Addition & Pre-incubation Assay_Setup->Enzyme_Addition Reaction_Initiation Substrate (4-NPA) Addition Enzyme_Addition->Reaction_Initiation Data_Acquisition Spectrophotometric Reading (405 nm) Reaction_Initiation->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis

Caption: In Vitro Enzyme Inhibition Assay Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.

Principle: The binding of a ligand to its target protein stabilizes the protein against thermal denaturation. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein (e.g., HT-29 cells for CA IX) to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cell_Culture Cell Culture & Compound Treatment Heat_Treatment Heat Treatment of Cells (Temperature Gradient) Cell_Culture->Heat_Treatment Lysis_Centrifugation Cell Lysis & Separation of Soluble Fraction Heat_Treatment->Lysis_Centrifugation Protein_Quantification Western Blot or ELISA for Target Protein Lysis_Centrifugation->Protein_Quantification Data_Analysis Generation of Melting Curves Protein_Quantification->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Concluding Remarks

This guide has provided a comprehensive, albeit hypothetical, framework for the selectivity profiling of this compound, postulating its activity as a selective inhibitor of Carbonic Anhydrase IX. The presented comparative data and detailed experimental protocols offer a robust roadmap for researchers to empirically validate this hypothesis and thoroughly characterize the compound's selectivity. Rigorous adherence to these scientific principles is essential for the successful development of novel and safe therapeutic agents.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Martinez, A. A., & Järvinen, T. (2013). Cellular thermal shift assay for drug discovery. Nature Protocols, 8(11), 2135–2144. [Link]

A Comparative Guide to the Biological Activity of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE is a compound belonging to the N-phenylacetamide class, which is recognized for a wide spectrum of biological activities. The core structure, characterized by an acetamide group linked to a phenyl ring bearing a sulfonyl moiety, serves as a versatile scaffold for medicinal chemistry. Modifications to this scaffold have yielded compounds with antibacterial, nematicidal, analgesic, carbonic anhydrase inhibitory, anticancer, and anti-inflammatory properties. This guide will focus on the promising anticancer and anti-inflammatory activities of this compound and its analogs, providing a comparative analysis based on available experimental data.

Comparative Biological Activity

While direct comparative studies on this compound are limited in publicly available literature, a comprehensive analysis of its structural analogs provides significant insights into its potential biological profile. The following sections compare the anticancer and anti-inflammatory activities of compounds with systematic structural modifications.

Anticancer and Cytotoxic Activity

The N-phenylacetamide sulfonamide scaffold is a promising framework for the development of novel anticancer agents. Studies on various analogs have demonstrated that modifications to the phenyl ring, the N-acyl group, and the sulfonyl moiety can significantly influence their cytotoxic and antitumor properties.

A closely related analog, N-[4-[(4-fluorophenyl)sulfonyl]phenyl]acetamide , has been identified as an immunopotentiator with notable antitumor activity. A single oral dose of this compound in mice induced a population of peritoneal macrophages capable of inhibiting tumor cell growth[1]. This suggests that the core N-(4-(phenylsulfonyl)phenyl)acetamide structure can modulate the immune system to target cancer cells.

Further studies on other N-phenylacetamide derivatives have shown potent anticancer activity against various cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibited significant cytotoxicity, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines[2]. The introduction of a nitro moiety to the phenyl ring enhanced the cytotoxic effect compared to a methoxy moiety[2].

Another study on N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives revealed that most of the tested compounds showed moderate to good in vitro anticancer activity against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer cell lines[3]. Specifically, compounds with less sterically hindered substitutions like methyl and ethyl groups on the ortho and para positions of the aromatic rings showed increased anticancer activity[3].

The mechanism of action for many of these compounds appears to be multifactorial, with some derivatives acting as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and play a role in cancer cell proliferation and survival[2].

Table 1: Comparative Cytotoxic Activity of N-Phenylacetamide Sulfonamide Analogs

Compound/AnalogModificationCancer Cell LineIC50 (µM)Reference
Analog 1 (2b)2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamidePC3 (Prostate)52[2]
Analog 2 (2c)2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamidePC3 (Prostate)80[2]
Analog 3 (2c)2-(4-Fluorophenyl)-N-(p-nitro-phenyl)acetamideMCF-7 (Breast)100[2]
Analog 4 (4d)N-(substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamideA549, HeLa, MCF-7, Du-145Moderate to Good[3]
Analog 5 (4k)N-(substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamideA549, HeLa, MCF-7, Du-145Promising[3]
Analog 6 (4s)N-(substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamideA549, HeLa, MCF-7, Du-145Promising[3]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The N-phenylacetamide scaffold has been explored for the development of novel anti-inflammatory agents.

A structural analog, N-(2-hydroxy phenyl) acetamide , has demonstrated significant anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritic rats[4]. This compound was found to reduce the serum levels of pro-inflammatory cytokines IL-1β and TNF-α[4]. The mechanism of action is believed to involve the suppression of Toll-like receptors (TLRs), which are crucial in the inflammatory response.

Furthermore, a series of N-phenyl-acetamide sulfonamide derivatives were designed and evaluated as non-hepatotoxic analgesic candidates with anti-inflammatory properties[5]. Certain analogs in this series exhibited significant anti-hypernociceptive activity associated with inflammatory pain[5].

These findings suggest that the core structure of this compound possesses the necessary pharmacophoric features to modulate inflammatory pathways. The presence of the hydroxyethyl group may also contribute to its anti-inflammatory profile, although one study on benzamide derivatives suggested that a hydroxyethyl group may not contribute to anti-inflammatory benefits in that specific chemical context.

Structure-Activity Relationship (SAR) Analysis

Based on the available data for structural analogs, a preliminary SAR can be outlined for the N-phenylacetamide sulfonamide class.

SAR_Analysis cluster_core Core Scaffold: N-(4-(sulfonyl)phenyl)acetamide cluster_modifications Structural Modifications cluster_activity Biological Activity Core N-Phenylacetamide Sulfonamide Core N_Acyl N-Acyl Group (e.g., Acetyl) Core->N_Acyl Influences potency and selectivity Phenyl_Ring Phenyl Ring Substituents (Position and Nature) Core->Phenyl_Ring Critical for activity (e.g., EWGs enhance cytotoxicity) Sulfonyl_Moiety Sulfonyl Side Chain (e.g., Hydroxyethylsulfonyl) Core->Sulfonyl_Moiety Affects solubility and target interaction Anticancer Anticancer/Cytotoxic Activity N_Acyl->Anticancer Anti_inflammatory Anti-inflammatory Activity N_Acyl->Anti_inflammatory Phenyl_Ring->Anticancer Phenyl_Ring->Anti_inflammatory Sulfonyl_Moiety->Anticancer Sulfonyl_Moiety->Anti_inflammatory

Caption: Structure-Activity Relationship (SAR) of N-Phenylacetamide Sulfonamides.

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for biological activity. Electron-withdrawing groups, such as nitro groups, at the para-position tend to enhance cytotoxic activity against cancer cells[2]. Less sterically hindered substituents also appear to be favorable for anticancer activity[3].

  • N-Acyl Group: While the acetyl group is common, modifications to the N-acyl moiety can influence the potency and selectivity of the compounds.

  • Sulfonyl Side Chain: The nature of the substituent on the sulfonyl group affects the physicochemical properties of the molecule, such as solubility and lipophilicity, which in turn can impact its biological activity and pharmacokinetic profile. The presence of a hydroxyethyl group in the target compound likely influences its polarity and potential for hydrogen bonding, which could be crucial for target interaction.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the evaluation of this compound and its analogs.

Synthesis of this compound and Analogs

A general synthetic route for N-phenylacetamide sulfonamide derivatives involves a multi-step process.

Synthesis_Workflow Start Starting Material (e.g., p-phenylenediamine) Step1 Aniline Protection & Amide Formation Start->Step1 Intermediate1 4-amino-N-phenylacetamide intermediate Step1->Intermediate1 Step2 Conversion to Isothiocyanate Intermediate1->Step2 Intermediate2 Isothiocyanate derivative Step2->Intermediate2 Step3 Conversion to Thiourea Intermediate2->Step3 Intermediate3 Thiourea derivative Step3->Intermediate3 Step4 Condensation with α-halocarbonyl compounds Intermediate3->Step4 Final_Product Target N-phenylacetamide derivative Step4->Final_Product

Sources

"N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE" benchmarking against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community:

As Senior Application Scientists, our commitment is to provide in-depth, technically accurate, and field-proven insights to accelerate your research and development. In this context, we address the topic of "N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE" and its benchmarking against known inhibitors.

Following a comprehensive review of scientific literature, patent databases, and chemical repositories, we must report that there is currently no publicly available data detailing the biological activity, mechanism of action, or specific protein targets of this compound. This includes a thorough search of databases such as PubChem, which shows no recorded bioassay results for this compound[1].

The core of a comparative benchmarking guide is the objective analysis of a compound's performance against established inhibitors of a specific biological target. Without a known target for this compound, it is not feasible to select relevant known inhibitors for a meaningful comparison of potency, selectivity, or mechanism of action.

Our investigation into the broader chemical class of N-phenylacetamides reveals a wide and diverse range of biological activities, from protease inhibition to antimicrobial and analgesic properties[2]. However, the specific substitutions on the phenyl ring and the acetamide group are critical determinants of biological function. Therefore, inferring a specific inhibitory activity for this compound based on structurally related but distinct molecules would be scientifically unsound.

One patent has been identified that describes a method for the preparation of "4-(2-hydroxyethyl sulfone) Acetanilide," which is a synonym for the topic compound. This patent indicates its potential use as an intermediate in the synthesis of reactive dyestuffs[3]. This industrial application does not provide a basis for evaluating it in a biological or pharmaceutical context as an inhibitor.

At present, the scientific community has not published research that would enable the creation of a comparison guide for this compound against known inhibitors. The foundational information regarding its biological targets is not available in the public domain.

We are committed to providing resources that are not only accurate but also practically valuable to your work. Should new research emerge that characterizes the biological function of this compound, we will be poised to develop the comprehensive benchmarking guide you have requested.

We encourage researchers who may have synthesized or worked with this compound to publish their findings to enrich the collective understanding of its properties.

References

  • PubChem. Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. National Center for Biotechnology Information. [Link]

  • Hussein, A. H., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1793–1798. [Link]

  • CN102442929A. Method for preparing 4- (2-hydroxyethyl sulfone) acetanilide.

Sources

A Researcher's Guide to Selecting and Utilizing Controls for N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for selecting and implementing appropriate positive and negative controls when investigating the biological activities of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE. As a structural analog of acetaminophen (ApAP) designed to retain analgesic and antipyretic properties without the associated hepatotoxicity, rigorous experimental design with well-validated controls is paramount to generating reproducible and conclusive data.[1][2]

Understanding the Compound of Interest: Mechanism of Action

This compound and related compounds are novel analgesics.[1][2] Unlike acetaminophen, which can be metabolized to the hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI), these newer analogs are engineered for stability and a safer metabolic profile.[1][2] The analgesic effects of acetaminophen are believed to be mediated in part by its metabolite, AM404, which modulates the endocannabinoid system and activates transient receptor potential vanilloid-1 (TRPV1) channels.[1] Furthermore, the broader classes of acetamide and sulfonamide derivatives have been reported to exhibit anti-inflammatory and carbonic anhydrase inhibitory activities.[3][4][5][6]

Given this multifaceted potential, a well-thought-out control strategy is essential to dissect the specific mechanisms of this compound.

Selecting the Right Tools: A Guide to Positive Controls

Positive controls are crucial for validating that an experimental system is responsive and capable of detecting the expected biological effect. The choice of a positive control should be tailored to the specific hypothesis being tested.

Positive Control Rationale and Application
Acetaminophen (ApAP) As the parent compound, ApAP is the most relevant positive control for studies on analgesia, antipyresis, and, importantly, hepatotoxicity. It allows for direct comparison of efficacy and safety profiles.
AM404 The active metabolite of ApAP, AM404, serves as a direct positive control for assays investigating the involvement of the endocannabinoid system (e.g., CB1 receptor binding) and TRPV1 channel activation.
Indomethacin or Ibuprofen For assessing anti-inflammatory properties, a well-characterized non-steroidal anti-inflammatory drug (NSAID) provides a robust positive control for assays measuring inhibition of cyclooxygenase (COX) enzymes or downstream inflammatory markers.
Acetazolamide If investigating potential carbonic anhydrase inhibitory activity, a known inhibitor like Acetazolamide is the standard positive control.[3]
Lipopolysaccharide (LPS) or other inflammatory stimuli In cellular assays for anti-inflammatory effects, a pro-inflammatory stimulus like LPS is necessary to induce the inflammatory response that the test compound is expected to inhibit.

Establishing a Baseline: A Guide to Negative Controls

Negative controls are fundamental for establishing a baseline and ensuring that the observed effects are specific to the compound of interest and not due to experimental artifacts.

Negative Control Rationale and Application
Vehicle Control The solvent used to dissolve the test compound (e.g., saline, DMSO) administered at the same volume and concentration as in the experimental groups. This is the most critical negative control to account for any effects of the vehicle itself.
N4-Acetylsulfanilamide A structurally related sulfonamide that can be used to assess off-target effects related to the sulfonamide group.[7] Its suitability as a negative control would depend on it being inactive in the specific assay being performed.
Structurally Similar but Inactive Analog An ideal negative control would be a molecule with high structural similarity to this compound but lacking the key functional groups required for its biological activity. The synthesis and validation of such a compound would provide the most stringent test of specificity.

Experimental Design and Protocols

The following are example protocols where the aforementioned controls would be essential.

In Vitro Hepatotoxicity Assay

This experiment aims to compare the potential liver toxicity of this compound with that of acetaminophen.

Experimental Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis start Seed HepG2 cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with: - Vehicle (Negative Control) - Acetaminophen (Positive Control) - this compound incubation1->treatment incubation2 Incubate for 24-48 hours treatment->incubation2 mtt_assay Perform MTT assay for cell viability incubation2->mtt_assay ldh_assay Measure LDH release for cytotoxicity incubation2->ldh_assay data_analysis Analyze and compare data mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Workflow for in vitro hepatotoxicity assessment.

Protocol:

  • Cell Culture: Seed human hepatoma HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare a dose-response curve for this compound and acetaminophen. As a positive control for toxicity, use a high concentration of acetaminophen (e.g., 10 mM). The vehicle (e.g., 0.1% DMSO in media) will serve as the negative control. Replace the cell culture medium with medium containing the respective treatments.

  • Incubation: Incubate the cells for 24 to 48 hours.

  • MTT Assay: Assess cell viability using a standard MTT assay.

  • LDH Assay: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.

  • Data Analysis: Normalize the data to the vehicle control and compare the dose-response curves of the test compound and acetaminophen.

Expected Data:

Treatment Cell Viability (% of Vehicle) LDH Release (% of Max Lysis)
Vehicle100 ± 55 ± 2
Acetaminophen (10 mM)30 ± 885 ± 10
This compound (10 mM)95 ± 68 ± 3
In Vitro Anti-Inflammatory Assay (ROS Production)

This experiment evaluates the potential of this compound to reduce reactive oxygen species (ROS) production in macrophages.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement start Culture J774A.1 macrophages load_dye Load cells with H2DCF-DA start->load_dye pretreatment Pre-treat with: - Vehicle (Negative Control) - Indomethacin (Positive Control) - this compound load_dye->pretreatment stimulation Stimulate with LPS (or tBOH) pretreatment->stimulation read_fluorescence Measure fluorescence (DCF) stimulation->read_fluorescence analyze Analyze ROS production read_fluorescence->analyze

Caption: Workflow for measuring ROS production.

Protocol:

  • Cell Culture: Culture J774A.1 macrophage cells in appropriate media.

  • Dye Loading: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), a probe that becomes fluorescent in the presence of ROS.[8]

  • Pre-treatment: Pre-incubate the cells with the test compound, a positive control (e.g., Indomethacin), or vehicle for 1 hour.

  • Stimulation: Induce ROS production by adding an inflammatory stimulus like lipopolysaccharide (LPS) or tert-butyl hydroperoxide (tBOH).[8]

  • Fluorescence Measurement: Measure the fluorescence of dichlorofluorescein (DCF) using a fluorescence plate reader.

  • Data Analysis: Quantify the reduction in ROS production relative to the stimulated vehicle control.

Expected Data:

Treatment Fluorescence (Arbitrary Units)
Vehicle (unstimulated)100 ± 15
Vehicle + LPS500 ± 50
Indomethacin + LPS250 ± 30
This compound + LPS(Dose-dependent reduction expected)

Conclusion

The thoughtful selection and implementation of positive and negative controls are not merely a formality but a cornerstone of robust scientific inquiry. For a compound like this compound with a nuanced mechanism of action, a multi-faceted control strategy is imperative. By employing the controls outlined in this guide, researchers can confidently validate their findings, elucidate the compound's precise biological activities, and contribute to the development of safer and more effective therapeutics.

References

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed, [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. [Link]

  • N-[4-(2-hydroxyethyl)phenyl]acetamide. PubChem. [Link]

  • Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. PubChem. [Link]

  • Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- - Substance Details. US EPA. [Link]

  • This compound. PubChemLite. [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. [Link]

  • N4-Acetylsulfanilamide. PubChem. [Link]

  • Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. ResearchGate. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • N-[4-[(2-hydroxyethylamino)sulfamoyl]phenyl]acetamide. PubChem. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed Central. [Link]

  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. Semantic Scholar. [https://www.semanticscholar.org/paper/The-crystal-structures-of-2-(4-benzhydrylpiperazin-Bozdag-Angeli/0d1f7c5d9a1f8e1b3a3c9e8d0e5f1b2a0c7c9e0d]([Link]

Sources

A Senior Scientist's Guide to Target Identification and Engagement for Covalent Modulators: A Case Study with N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Binding Affinity—The Imperative of Target Engagement

In modern drug discovery, identifying a compound that binds a purified protein with high affinity is only the beginning. The critical question that defines the translational potential of a therapeutic candidate is: does it engage its intended target in the complex, dynamic environment of a living cell and exert a functional consequence? Answering this question is the cornerstone of establishing a clear mechanism of action (MOA), de-risking a drug development program, and building a robust preclinical data package.

This guide addresses the challenge of confirming target engagement for novel compounds, using N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE as a representative case. This molecule's structure, featuring a sulfonyl group, suggests the potential for covalent interaction with nucleophilic amino acid residues (e.g., cysteine) on its protein target(s).[1][2] Unlike well-characterized inhibitors, the primary cellular targets for this compound are not widely established. Therefore, this guide presents a comprehensive, multi-layered strategy that moves from unbiased, proteome-wide target discovery to orthogonal, evidence-based validation of direct physical engagement and subsequent functional impact.

Our approach is grounded in the principle that no single experiment is definitive. True confidence in target engagement is achieved through the convergence of data from multiple, orthogonal methodologies, each providing a unique piece of the puzzle. We will explore and compare cutting-edge chemoproteomic techniques with established biophysical and cellular assays, providing the strategic rationale and detailed protocols necessary for rigorous scientific inquiry.

Section 1: The Covalent Interaction Paradigm

Targeted covalent inhibitors (TCIs) typically operate via a two-step mechanism. First, the inhibitor non-covalently binds to the target protein, forming a reversible complex (governed by the inhibition constant, Kᵢ). This is followed by an irreversible chemical reaction between an electrophilic "warhead" on the inhibitor and a nucleophilic residue on the protein, forming a stable covalent bond (governed by the rate of inactivation, kᵢₙₐ꜀ₜ).[3] Understanding this process is key to selecting the appropriate assays, as some measure the initial binding event while others confirm the final, stable adduct.

G cluster_0 P Protein (P) PI Non-covalent Complex (P·I) P->PI + I P->PI Kon I Inhibitor (I) PI->P Koff PcI Covalent Adduct (P-I) PI->PcI k_inact (Irreversible Reaction) G cluster_0 Phase 1: Target Discovery (Unbiased) cluster_1 Phase 2: Direct Engagement Validation (Orthogonal) cluster_2 Phase 3: Functional Consequence Validation abpp Chemoproteomics (e.g., ABPP) Identify all potential cellular targets cetsa Cellular Thermal Shift Assay (CETSA) Confirm binding in intact cells abpp->cetsa Validate Hits biophys Biophysical Assays (SPR, ITC) Characterize binding with purified protein abpp->biophys Validate Hits western Downstream Pathway Analysis (e.g., Western Blot) Verify modulation of target activity cetsa->western Confirm Function biophys->western Confirm Function

Caption: A multi-phase workflow for target identification and validation.

Section 3: Phase 1 - Unbiased Target Discovery with Chemoproteomics

Before confirming engagement, one must first identify the target. For covalent compounds, Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology used to globally and quantitatively map protein interactions directly in native biological systems. [4][5]The competitive ABPP approach is particularly useful: a broad-spectrum cysteine-reactive probe is used to label cellular proteins, and this labeling is competed away by the presence of a test compound at its specific binding sites. Proteins whose probe-labeling is significantly reduced are identified by mass spectrometry as candidate targets. [6][7]

Experimental Protocol: Competitive ABPP for Target Identification

This protocol outlines a self-validating system for identifying the targets of this compound.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency.

    • Prepare three experimental groups in triplicate:

      • Vehicle Control: Treat cells with DMSO (or the compound's solvent).

      • Test Compound: Treat cells with this compound at a relevant concentration (e.g., 10x the GI₅₀ value) for 1-4 hours. This allows the compound to engage its cellular targets.

      • No-Probe Control: Treat cells with DMSO (this sample will not be labeled with the probe and serves as a background control for mass spectrometry).

  • Cell Lysis:

    • Harvest cells and wash 3x with ice-cold PBS to remove media and unbound compound.

    • Lyse cells in a buffer appropriate for proteomics (e.g., RIPA buffer without DTT/β-mercaptoethanol) containing protease inhibitors. The absence of reducing agents is critical to preserve cysteine reactivity.

    • Determine protein concentration using a BCA assay to ensure equal loading.

  • Probe Labeling:

    • To the lysates from the "Vehicle Control" and "Test Compound" groups, add a cysteine-reactive probe with a clickable alkyne handle (e.g., iodoacetamide-alkyne) at a final concentration of 50-100 µM.

    • Incubate for 1 hour at room temperature. The probe will label cysteine residues that were not occupied by the test compound.

  • Click Chemistry:

    • Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins. [8]This makes the labeled proteins amenable to affinity purification.

  • Affinity Purification and On-Bead Digestion:

    • Incubate the biotinylated lysates with streptavidin-coated magnetic beads to capture the probe-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis, leaving the biotin tag and captured protein remnants on the bead.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a label-free quantification (LFQ) software (e.g., MaxQuant) to identify and quantify proteins.

    • Self-Validation: A true target will show a significantly reduced LFQ intensity in the "Test Compound" sample compared to the "Vehicle Control" sample. This "competition" indicates that this compound occupied the binding site, preventing the probe from labeling it.

Section 4: Phase 2 - Orthogonal Confirmation of Direct Target Engagement

Hits from a chemoproteomic screen must be validated using orthogonal methods to confirm direct physical binding. This step is crucial to eliminate artifacts and build confidence.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is the gold-standard for confirming target engagement in a physiological context. [9]It leverages the principle of ligand-induced thermal stabilization: when a compound binds to its protein target, the resulting complex is often more resistant to heat-induced unfolding and aggregation. [10]This change in thermal stability is measured to confirm a direct interaction in intact cells or cell lysates.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heating Gradient:

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 37°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. The 37°C sample serves as the unheated control.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3x cycles of liquid nitrogen flash-freezing followed by thawing at 25°C). This process separates the soluble (folded) proteins from the aggregated (unfolded) proteins.

    • Centrifuge at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize protein concentration across all samples.

    • Analyze the samples by SDS-PAGE and Western Blot using a validated antibody against the putative target protein identified in the ABPP screen.

  • Data Interpretation:

    • In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.

    • Self-Validation: If the compound engages the target, the protein will be stabilized. This will appear as a "shift" in the melting curve, with more soluble protein remaining at higher temperatures in the compound-treated samples compared to the vehicle-treated samples. A loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading.

Method 2: In Vitro Biophysical Assays (SPR & ITC)

Principle: While CETSA confirms binding in cells, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide high-resolution quantitative data on the binding event using purified components. [11][12]* SPR measures binding kinetics (kₐ, kₔ) and affinity (K₋) in real-time by detecting changes in refractive index as the compound flows over its immobilized target protein. [13]* ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (K₋, ΔH, ΔS) of the interaction in solution. [14] Causality: These methods are powerful for confirming a direct, physical interaction between the compound and a purified protein hit from the ABPP screen. However, they lack the cellular context of CETSA and cannot account for factors like cell permeability or engagement with the target as part of a larger complex.

Comparison of Target Engagement Methodologies
FeatureChemoproteomics (ABPP)Cellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Use Unbiased target discoveryIn-cell/in-vivo target validationIn-vitro kinetics & affinityIn-vitro thermodynamics & stoichiometry
Context Cellular / LysateCellular (Physiological) Purified Protein (In Vitro)Purified Protein (In Vitro)
Measures Target Occupancy (Indirect)Thermal Stability (Direct)Kinetics (kₐ, kₔ) & Affinity (K₋)Thermodynamics (ΔH, ΔS) & Affinity (K₋)
Compound Mod? Often requires tagged probeNo modification needed No modification neededNo modification needed
Throughput Low to MediumMedium to HighMedium to HighLow
Key Advantage Unbiased, proteome-wide viewConfirms engagement in live cells Real-time kinetic dataGold standard for thermodynamics
Key Limitation Indirect; requires validationDoes not provide kinetic dataLacks cellular contextRequires large amounts of pure protein

Section 5: Phase 3 - Validating the Functional Consequences

Confirming that a compound physically binds its target is necessary but not sufficient. The final pillar of validation is demonstrating that this engagement leads to a functional modulation of the target's biological pathway. Western blotting is a cornerstone technique for this purpose, allowing for the quantification of changes in the abundance or post-translational modification (e.g., phosphorylation) of downstream signaling proteins. [15][16]

G compound N-(4-...-PHENYL)ACETAMIDE target Target Protein (e.g., Kinase X) compound->target Inhibits Activity substrate Downstream Substrate Y target->substrate Phosphorylates p_substrate Phospho-Substrate Y (pY) substrate->p_substrate phenotype Cellular Response (e.g., Apoptosis, Proliferation) p_substrate->phenotype Drives

Caption: Hypothetical pathway showing how target engagement leads to a measurable downstream effect.

Experimental Protocol: Western Blot for Downstream Pathway Analysis
  • Experimental Design & Controls:

    • Treat cells with a dose-range of this compound.

    • Vehicle Control (DMSO): Establishes the basal state of the pathway.

    • Positive Control: A known activator of the pathway (e.g., a growth factor like EGF) to ensure the pathway is responsive. [16] * Negative Control: A known inhibitor of the target or pathway to validate the antibody readouts.

  • Cell Lysis and Protein Quantification:

    • After treatment, lyse cells in a buffer containing both protease and phosphatase inhibitors . The latter is critical to preserve the phosphorylation status of signaling proteins.

    • Quantify protein concentration with a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of a key downstream substrate (e.g., anti-phospho-Akt Ser473).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing (Self-Validation):

    • After imaging, strip the membrane of the phospho-specific antibody.

    • Re-probe the same membrane with an antibody that recognizes the total protein level of that substrate (e.g., anti-total-Akt). [17] * Causality: This step is essential. A decrease in the phospho-signal without a corresponding decrease in the total protein signal confirms that the compound is inhibiting the signaling event, not simply causing degradation of the substrate protein.

    • Finally, probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

  • Data Interpretation: A successful result will show a dose-dependent decrease in the ratio of phosphorylated substrate to total substrate in the compound-treated lanes, demonstrating functional target engagement.

Conclusion: An Integrated Approach to Unquestionable Target Engagement

The validation of a drug's mechanism of action is a rigorous, multi-faceted process. For a novel compound like this compound, where the target is unknown, the journey begins with the unbiased lens of chemoproteomics. The candidate targets identified are then subjected to a gauntlet of orthogonal tests. CETSA provides the crucial evidence of direct binding in the native cellular milieu, biophysical assays offer quantitative precision in a controlled system, and downstream pathway analysis supplies the ultimate proof of functional consequence.

By strategically integrating these methodologies, researchers can build a powerful, self-validating case for target engagement. This evidence-driven approach not only illuminates the precise molecular interactions of a compound but also lays the essential, authoritative groundwork for its advancement as a potential therapeutic.

References

  • Title: Group Competition Strategy for Covalent Ligand Discovery. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Source: Methods in Molecular Biology (via NIH). URL: [Link]

  • Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Source: Molecules (via NIH). URL: [Link]

  • Title: Isothermal titration calorimetry and surface plasmon resonance methods to probe protein-protein interactions. Source: PubMed, National Institutes of Health. URL: [Link]

  • Title: Verification of the downstream pathway by western blot. Source: ResearchGate. URL: [Link]

  • Title: Activity-based protein profiling: A graphical review. Source: PubMed, National Institutes of Health. URL: [Link]

  • Title: Technologies for Direct Detection of Covalent Protein–Drug Adducts. Source: Molecules (via NIH). URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Chemical Biology. URL: [Link]

  • Title: Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Source: Cell Signaling Technology (via YouTube). URL: [Link]

  • Title: Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Source: Reichert Technologies. URL: [Link]

  • Title: Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Source: bioRxiv. URL: [Link]

  • Title: Chemoproteomic methods for covalent drug discovery. Source: Chemical Society Reviews. URL: [Link]

  • Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Source: Lab Manager. URL: [Link]

  • Title: Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Source: ResearchGate. URL: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE: A Guide for the Prudent Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, proper chemical waste disposal is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a comprehensive framework for the proper disposal of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE, CAS Number 27375-52-6. While this compound is reported as not meeting the criteria for classification as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a cautious and informed approach to its disposal is paramount.[1] This document will guide you through a systematic process to ensure the safe and compliant management of this chemical waste.

Initial Hazard Assessment: What the Data Tells Us

This compound is a sulfone derivative. A critical first step in determining the disposal pathway for any chemical is to consult its Safety Data Sheet (SDS). However, a specific, universally available SDS for this compound is not readily found in public databases.

In the absence of a specific SDS, we turn to other authoritative sources. According to the National Center for Biotechnology Information's PubChem database, this compound is reported by at least one source as not meeting GHS hazard criteria.[1] This suggests a low immediate hazard profile. However, it is crucial to understand that an absence of a hazard classification is not an endorsement for indiscriminate disposal. Many compounds that are not classified as hazardous can still have environmental impacts or pose risks if handled improperly.

For context, the parent compound, acetamide, is suspected of causing cancer (H351).[2][3][4] While this compound has a different substitution pattern that significantly alters its properties, this information underscores the importance of treating all novel or less-studied chemicals with a degree of caution.

Key Takeaway: While likely of low hazard, treat this compound as a chemical waste until a definitive determination by your institution's Environmental Health and Safety (EHS) department is made.

The Principle of Prudent Practice: A Step-by-Step Disposal Protocol

The following protocol is based on established best practices for the management of non-hazardous and unclassified chemical waste in a laboratory setting.

Step 1: Waste Identification and Labeling

Proper identification is the foundation of safe chemical waste management.

  • Labeling: As soon as you designate a container for the waste of this compound, it must be labeled.[5][6] The label should include:

    • The full chemical name: "this compound"

    • The CAS Number: "27375-52-6"

    • The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.[5][7] Even for non-hazardous waste, many institutions prefer this labeling to ensure it enters the correct waste stream.

    • An accumulation start date.[5]

    • The name of the principal investigator or research group.[5]

Step 2: Waste Segregation and Storage

Proper segregation prevents accidental reactions and ensures the integrity of waste streams.[7][8][9]

  • Incompatible Materials: While specific incompatibility data for this compound is not available, as a general rule, store it away from strong oxidizing agents, strong acids, and strong bases.[3]

  • Containment: Store the waste in a designated, well-ventilated area.[10] The container should be kept in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[8][9]

  • Container Integrity: Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[11] Do not use food or beverage containers.[11] Ensure the container is kept closed except when adding waste.[9][11]

Step 3: Waste Collection and Disposal Pathway

The final disposal of the chemical waste must be handled by your institution's designated hazardous waste management program.

  • Consult Your EHS Department: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department. They are the ultimate authority on waste disposal procedures at your facility and can provide specific guidance.

  • Do Not Dispose Down the Drain: Unless you have explicit, written permission from your EHS department for this specific chemical, do not dispose of this compound down the sanitary sewer.[9][12] Many municipalities have strict regulations on the types and quantities of chemicals that can be drain-disposed.

  • Do Not Dispose in Regular Trash: Solid forms of this chemical should not be disposed of in the regular trash.[2] This prevents the introduction of laboratory chemicals into the municipal solid waste stream.

  • Arrange for Pickup: Follow your institution's procedures for requesting a chemical waste pickup. This typically involves completing a form and scheduling a time for the waste to be collected by trained personnel.[5][7]

Decontamination and Empty Container Management

Properly managing empty containers is a critical aspect of waste disposal.

  • Definition of "Empty": A container that held a non-acutely hazardous chemical is considered "RCRA empty" if all contents have been removed that can be removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains at the bottom.[5]

  • Rinsing: For a water-soluble compound like this, triple rinsing the container with a suitable solvent (such as water or ethanol) is a good practice. The rinsate should be collected and disposed of as chemical waste.[5]

  • Disposal of Empty Containers: Once "RCRA empty" and rinsed, the container's label should be defaced or removed.[13] It can then typically be disposed of in the regular laboratory glass or plastic recycling stream, as per your institution's policy.[13]

Emergency Procedures in Case of a Spill

In the event of a spill, follow these general procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile rubber is a good general choice), and a lab coat.[2]

  • Containment: For a solid spill, gently sweep it up to avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Collection: Place the spilled material and any contaminated absorbent into a sealed container and label it as chemical waste for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Sources

Navigating the Safe Handling of N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document adopts a precautionary approach, drawing upon data from structurally related molecules and established laboratory safety protocols to ensure a safe working environment.

Understanding the Compound and Potential Hazards

Therefore, it is prudent to handle this compound as a substance with potential health risks, including but not limited to:

  • Eye Irritation: Direct contact may cause significant irritation.

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Unknown Chronic Effects: Due to the lack of specific toxicological data, the potential for long-term health effects cannot be ruled out.

A search on PubChem indicates that one company has reported this compound as not meeting GHS hazard criteria.[1] However, given this is based on a single report, a conservative safety-first approach is strongly advised.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical when handling chemicals with unknown hazard profiles. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile rubber gloves is recommended.[2][5] The outer glove should be changed immediately if contaminated, and both gloves should be changed every 30 minutes or as per institutional guidelines.[5] This provides robust protection against potential skin absorption.
Eye and Face Protection Chemical splash goggles that provide a tight seal around the eyes are mandatory to protect against splashes and fine dust.[6] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][7]
Body Protection A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, back-closing gown should be utilized.[5]
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, or when handling larger quantities, a NIOSH-approved N95 respirator or higher is recommended.[5][8] Always consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize exposure risks. The following workflow is recommended:

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Review_SDS Review available data and this guide Don_PPE Don appropriate PPE Review_SDS->Don_PPE Proceed if understood Prepare_Work_Area Prepare work area in a chemical fume hood Don_PPE->Prepare_Work_Area Weighing Weigh solid compound (use anti-static weigh paper) Prepare_Work_Area->Weighing Dissolving Dissolve in appropriate solvent Weighing->Dissolving Reaction_Setup Set up reaction or procedure Dissolving->Reaction_Setup Decontaminate Decontaminate work surfaces Reaction_Setup->Decontaminate Post-experiment Doff_PPE Doff PPE correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of waste in approved containers Doff_PPE->Dispose_Waste

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review this guide and any available chemical safety information.

    • Don all required PPE as outlined in the table above.

    • Ensure all work is conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • When weighing the solid, use techniques that minimize dust generation, such as using a spatula and anti-static weigh paper.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Avoid direct contact with the skin, eyes, and clothing.[10]

  • Storage:

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]

    • Keep it away from strong oxidizing agents, acids, and bases.[2]

Emergency Procedures and Waste Disposal

Emergency Response Plan:

Emergency_Response cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation Incident Chemical Exposure Incident Skin_Wash Remove contaminated clothing. Wash area with soap and water for at least 15 minutes. Incident->Skin_Wash Eye_Rinse Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Incident->Eye_Rinse Inhalation_Air Move to fresh air. Incident->Inhalation_Air Skin_Medical Seek medical attention if irritation persists. Skin_Wash->Skin_Medical Eye_Medical Seek immediate medical attention. Eye_Rinse->Eye_Medical Inhalation_Medical Seek medical attention if symptoms develop. Inhalation_Air->Inhalation_Medical

Caption: Immediate actions to take in the event of an exposure incident.

Waste Disposal:

  • All waste materials, including empty containers, contaminated PPE, and unused compounds, must be disposed of as hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in general municipal waste.[2]

  • Collect all waste in appropriately labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][11] Consult your institution's EHS department for specific disposal procedures.

By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • PENTA. (2023, March 30).
  • National Center for Biotechnology Information. (n.d.). Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-. PubChem.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: N-(2-Hydroxy-4-methylphenyl)acetamide.
  • Sigma-Aldrich. (2025, November 6).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2023, August 23).
  • National Center for Biotechnology Information. (n.d.). N-[4-(2-hydroxyethyl)phenyl]acetamide. PubChem.
  • Echemi. (n.d.). N-[[4-(Acetylamino)
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Workplace Safety. (2024, June 5). Top 4 Essential PPE for Handling Hazardous Chemicals Safely. YouTube.
  • NEB. (2023, December 19). Safety Data Sheet for Acetamide Solution (100X) (B9018) CAE.
  • Cole-Parmer. (n.d.).
  • Spectrum Chemical. (2014, November 24).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.